5-(2-Chlorophenyl)cyclohexane-1,3-dione
Description
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Properties
IUPAC Name |
5-(2-chlorophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFBAVBCEHCMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358048 | |
| Record name | 5-(2-chlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-68-5 | |
| Record name | 5-(2-chlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(2-Chlorophenyl)cyclohexane-1,3-dione, a substituted cyclic β-dicarbonyl compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular analog is not extensively available in public literature, this document synthesizes information from closely related structures and the well-established chemistry of the cyclohexane-1,3-dione scaffold. The guide delves into the structural features, predicted physical properties, characteristic spectral signatures, and pivotal chemical behaviors, including the critical keto-enol tautomerism. Furthermore, it outlines general synthetic strategies and explores the reactivity of the molecule, highlighting its potential as a versatile intermediate in the synthesis of complex heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding and practical insights into this class of compounds.
Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione moiety is a privileged scaffold in organic and medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and herbicidal properties. The presence of the β-dicarbonyl system imparts unique chemical characteristics, most notably the propensity for keto-enol tautomerism, which plays a crucial role in its reactivity and biological interactions. The introduction of an aryl substituent at the 5-position, as in this compound, offers a vector for modulating the electronic and steric properties of the core structure, thereby influencing its biological target engagement and pharmacokinetic profile. Derivatives of cyclohexane-1,3-dione have been investigated for their potential as anticancer agents and as inhibitors of various enzymes. This guide focuses on the specific attributes of the 2-chlorophenyl substituted analog, providing a detailed examination of its chemical and physical nature.
Molecular Structure and Conformation
The foundational structure of this compound consists of a cyclohexane ring bearing two carbonyl groups at positions 1 and 3, and a 2-chlorophenyl substituent at position 5.
Systematic Name: this compound CAS Number: 55579-68-5[3][4][5] Molecular Formula: C₁₂H₁₁ClO₂[3][4] Molecular Weight: 222.67 g/mol [3]
The cyclohexane ring in its diketo form is expected to adopt a chair conformation to minimize steric strain. The bulky 2-chlorophenyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring.
Caption: Chair conformation of this compound.
Physical Properties
| Property | Predicted Value/Range | Comments and Supporting Data |
| Appearance | White to off-white solid | Based on the typical appearance of cyclohexane-1,3-dione and its derivatives. |
| Melting Point | 180-200 °C | The melting point of the related 5-(4-fluorophenyl)cyclohexane-1,3-dione is reported as 186-189 °C. The 2-chloro substitution is expected to result in a similar melting point. |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and polar nature suggest a high boiling point, likely with decomposition at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in nonpolar solvents (e.g., hexane). Slightly soluble in water. | The dicarbonyl functionality imparts polarity, while the aromatic ring provides some lipophilicity. |
| pKa | ~4.5 - 5.5 | The acidic nature is due to the enolizable protons alpha to the carbonyl groups. The parent cyclohexane-1,3-dione has a pKa of approximately 5.26.[6] The electron-withdrawing nature of the chlorophenyl group may slightly increase the acidity. |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, we can predict the key features based on the analysis of its functional groups and data from similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be complex due to the presence of both keto and enol tautomers in solution. The ratio of these tautomers will be solvent-dependent.
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Aromatic Protons: A multiplet in the range of δ 7.0-7.5 ppm corresponding to the four protons of the 2-chlorophenyl group.
-
Cyclohexane Ring Protons (Keto form): A series of multiplets between δ 2.0-3.5 ppm. The protons on C2, C4, and C6 will likely appear as distinct signals. The proton at C5 will be a multiplet, coupled to the adjacent methylene protons.
-
Enol Proton: A broad singlet, typically downfield (δ 10-12 ppm), corresponding to the acidic enolic hydroxyl proton. This signal may be absent or very broad in the presence of exchangeable protons (e.g., in protic solvents).
-
Vinylic Proton (Enol form): A singlet around δ 5.0-6.0 ppm for the proton on the carbon-carbon double bond of the enol form.
¹³C NMR Spectroscopy
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Carbonyl Carbons (Keto form): Two signals in the downfield region, approximately δ 190-210 ppm.
-
Aromatic Carbons: Six signals in the range of δ 120-140 ppm. The carbon attached to the chlorine atom will be shifted downfield.
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Cyclohexane Ring Carbons (Keto form): Signals in the range of δ 30-60 ppm.
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Enol Form Carbons: The carbonyl carbon of the enol form will be shifted upfield compared to the diketo form. The carbons of the C=C double bond will appear in the δ 100-180 ppm region.
Infrared (IR) Spectroscopy
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C=O Stretching (Keto form): A strong, sharp absorption band in the region of 1700-1740 cm⁻¹. The presence of two carbonyls may lead to a split or broadened peak.
-
C=C Stretching (Enol form): A medium intensity band around 1600-1650 cm⁻¹.
-
O-H Stretching (Enol form): A broad and strong absorption in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded enolic hydroxyl group.
-
C-H Stretching (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 222, with a characteristic M+2 isotope peak at m/z 224 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.
-
Fragmentation Pattern: Fragmentation is likely to involve the loss of CO, Cl, and cleavage of the cyclohexane ring.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the β-dicarbonyl moiety and the presence of the aromatic ring.
Keto-Enol Tautomerism
A cornerstone of the chemistry of 1,3-dicarbonyl compounds is the equilibrium between the diketo and the enol tautomers.[7] In solution, cyclohexane-1,3-diones typically exist as a mixture of these two forms.[6][7]
Caption: Keto-enol tautomerism in this compound.
The position of this equilibrium is influenced by several factors:
-
Solvent: Polar, protic solvents can stabilize the keto form through hydrogen bonding with the carbonyl groups. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
-
Temperature: The effect of temperature on the equilibrium is system-dependent.
-
Substituents: The electronic nature of the substituent at the 5-position can influence the acidity of the α-protons and thus the stability of the enolate intermediate, which is a key species in the tautomerization process. The electron-withdrawing 2-chlorophenyl group is expected to have a modest effect on the equilibrium.
Experimental Protocol: Determination of Keto-Enol Ratio by ¹H NMR
-
Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of this compound in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
Data Analysis: Integrate the signals corresponding to a unique proton in the keto form (e.g., one of the methylene protons) and a unique proton in the enol form (e.g., the vinylic proton).
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Calculation: The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the two tautomers.
Synthesis
The synthesis of 5-aryl-cyclohexane-1,3-diones typically involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular Dieckmann or Claisen condensation. A common route involves the reaction of a β-ketoester with an appropriate Michael acceptor.
A plausible synthetic route to this compound is the reaction of 2-chlorobenzaldehyde with a C-H acidic compound like malonic acid or its esters, followed by cyclization.
Caption: A generalized synthetic workflow for 5-aryl-cyclohexane-1,3-diones.
Reactivity
The presence of multiple reactive sites makes this compound a valuable intermediate for the synthesis of more complex molecules.
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Alkylation and Acylation: The enolate, formed by deprotonation with a suitable base, can act as a nucleophile in reactions with alkyl halides or acylating agents, leading to substitution at the C2 position.
-
Condensation Reactions: The active methylene group at C2 and the carbonyl groups can participate in condensation reactions with aldehydes and ketones.
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Heterocycle Formation: Cyclohexane-1,3-diones are widely used in multi-component reactions to synthesize a variety of heterocyclic compounds, such as pyrimidines, pyrazoles, and quinolines, which are of significant interest in drug discovery.
Applications in Drug Development and Research
The cyclohexane-1,3-dione scaffold is a key component in a number of approved drugs and clinical candidates. Its ability to chelate metal ions is exploited in the design of enzyme inhibitors. The 5-aryl substitution provides a handle for tuning the molecule's properties to achieve desired potency and selectivity for biological targets.
Derivatives of cyclohexane-1,3-dione have been explored as:
-
Anticancer Agents: By targeting various kinases and other proteins involved in cancer cell proliferation.
-
Herbicides: By inhibiting enzymes in plant metabolic pathways.
-
Antiviral and Antimicrobial Agents: As scaffolds for the development of new therapeutics against infectious diseases.
The 2-chlorophenyl substituent in the title compound can engage in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling fine chemicals should be observed. The compound is expected to be a solid irritant.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its properties are largely dictated by the versatile cyclohexane-1,3-dione core, with the 2-chlorophenyl substituent providing a means to fine-tune its characteristics. This technical guide has provided a detailed overview of its structure, predicted physical and spectral properties, and key aspects of its reactivity. While a lack of extensive experimental data for this specific compound necessitates a degree of prediction, the principles outlined herein provide a solid foundation for researchers working with this and related molecules. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.
References
- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2007). Journal of Molecular Structure, 828(1-3), 54-58.
- 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum. ChemicalBook.
- 5-PHENYLCYCLOHEXANE-1,3-DIONE(493-72-1) 1H NMR spectrum. ChemicalBook.
- Spectroscopic studies of keto–enol equilibria. Part XIII. 15N-substituted imines. Journal of the Chemical Society B: Physical Organic.
- 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) IR Spectrum. ChemicalBook.
- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (2011).
- 1,3-Cyclohexanedione, 5,5-dimethyl-. NIST WebBook.
- 5 Ethylcyclohexane 1 3 dione. mzCloud.
- This compound. Amerigo Scientific.
- Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Keto-enol equilibrium in 1,3-cyclohexanediones. The Journal of Organic Chemistry.
- 5-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE Chemical Properties. ChemicalBook.
- SAFETY D
- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
- Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem.
- Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances.
- This compound. Sigma-Aldrich.
- 5-(2-CHLOROPHENYL)
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central.
- This compound CAS NO.55579-68-5. GuideChem.
- Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds.
- Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Journal of the Chinese Chemical Society.
- 2 - SAFETY D
- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC - NIH.
- Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)
- 1 - SAFETY D
- 5-Methylcyclohexane-1,3-dione. Biosynth.
- 5-METHYLCYCLOHEXANE-1,3-DIONE.
- 2-Methyl-cyclohexane-1,3-dione. SpectraBase.
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- 1,3-Cyclohexanedione. Wikipedia.
- 5-(2-Fluorophenyl)cyclohexane-1,3-dione. PubChem.
- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI.
- Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal.
- 1,3-Cyclohexane Dione CAS No 504-02-9 MATERIAL SAFETY D
- Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry.
- C6H12 infrared spectrum of cyclohexane. Doc Brown's Advanced Organic Chemistry.
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- 5-Phenyl-1,3-cyclohexanedione 96 493-72-1. Sigma-Aldrich.
- 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97 55579-72-1. Sigma-Aldrich.
- cyclohexane-1,3-dione. Stenutz.
- This compound. CymitQuimica.
- Syntheses and some features of five new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers.
- 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-METHYLCYCLOHEXANE-1,3-DIONE | CAS 4341-24-6 [matrix-fine-chemicals.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | 55579-68-5 [sigmaaldrich.com]
- 5. This compound, CasNo.55579-68-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Introduction: The Significance of the 5-Aryl-1,3-Cyclohexanedione Scaffold
An In-Depth Technical Guide on the Molecular Structure of 5-(2-chlorophenyl)-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of 5-(2-chlorophenyl)-1,3-cyclohexanedione, a molecule of significant interest in synthetic and medicinal chemistry. We will dissect its structural characteristics, elucidate a robust synthetic pathway, detail its analytical characterization, and discuss its potential applications, grounding our discussion in established chemical principles and field-proven insights.
The 1,3-cyclohexanedione framework is a privileged scaffold in organic chemistry, serving as a versatile building block for a myriad of complex molecules, including natural products and pharmaceuticals.[1][2] Its chemical utility stems from the reactivity of the dicarbonyl system and the acidic methylene protons nestled between them.[2] These compounds exist in a dynamic equilibrium between diketo and enol tautomeric forms, a feature that governs their reactivity and physical properties.[3][4][5]
The introduction of a substituent at the 5-position, specifically an aryl group like 2-chlorophenyl, imparts distinct structural and electronic properties. The 2-chloro substituent introduces both steric bulk and an inductive electron-withdrawing effect, which can influence the conformation of the cyclohexane ring, the keto-enol equilibrium, and potential intermolecular interactions. Understanding these nuances is critical for leveraging this molecule in targeted applications such as drug design, where derivatives of this scaffold have shown promise as anticancer agents and herbicides.[6][7]
Synthesis and Mechanistic Rationale
The construction of 5-aryl-1,3-cyclohexanediones is efficiently achieved through a one-pot, multi-component reaction that combines a Michael addition with an intramolecular Claisen (Dieckmann) condensation. This approach is favored for its atom economy and operational simplicity.
Synthetic Pathway: A Mechanistic Overview
The synthesis begins with the formation of an α,β-unsaturated ketone (a chalcone), which then serves as the Michael acceptor. This is subsequently reacted with a C-nucleophile like diethyl malonate, leading to a cyclized, decarboxylated product.
Caption: A logical workflow for the synthesis of 5-(2-chlorophenyl)-1,3-cyclohexanedione.
Experimental Protocol: A Self-Validating System
This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound. Each stage includes rationale and validation checkpoints.
Materials:
-
2-chlorobenzaldehyde
-
Acetone
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and purification apparatus (TLC, column chromatography).
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Catalyst: Under an inert atmosphere (N₂ or Ar), dissolve freshly cut sodium metal (1.1 eq.) in absolute ethanol. The complete dissolution of the metal confirms the formation of the active base. Expertise & Experience: Using freshly prepared sodium ethoxide from sodium metal and absolute ethanol ensures an anhydrous, highly active base, which is crucial for efficient deprotonation of the malonic ester in the subsequent step.
-
Synthesis of (E)-4-(2-chlorophenyl)but-3-en-2-one (Chalcone): In a separate flask, dissolve 2-chlorobenzaldehyde (1.0 eq.) and acetone (1.2 eq.) in ethanol. To this stirred solution, add a catalytic amount of aqueous NaOH (10%). Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde spot disappears. Neutralize with dilute HCl, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: This base-catalyzed Claisen-Schmidt condensation is a robust method for forming α,β-unsaturated ketones. The excess acetone and catalytic base drive the reaction to completion.
-
Michael Addition and Intramolecular Cyclization: To the sodium ethoxide solution from Step 1, add diethyl malonate (1.0 eq.) dropwise at 0°C. After 15 minutes of stirring, add a solution of the chalcone from Step 2 in ethanol. Allow the mixture to warm to room temperature, then reflux for 4-6 hours. Monitor the formation of the cyclized intermediate by TLC. Trustworthiness: This one-pot Michael addition followed by Dieckmann cyclization is a highly convergent and validated method for creating 5-substituted cyclohexanediones.[8][9] Refluxing ensures the intramolecular cyclization goes to completion.
-
Acidic Hydrolysis and Decarboxylation: Cool the reaction mixture and add concentrated HCl (approx. 3-4 eq.) and water. Reflux the mixture vigorously for another 4-6 hours. The evolution of CO₂ gas will be observed. Authoritative Grounding: The acidic workup serves the dual purpose of hydrolyzing the intermediate β-keto ester and promoting the subsequent thermal decarboxylation to yield the final 1,3-dione product.[10]
-
Workup and Purification: After cooling, extract the aqueous mixture with toluene or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The crude solid should be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.
Elucidation of the Molecular Structure
A combination of spectroscopic methods is required to confirm the identity and elucidate the structural details of 5-(2-chlorophenyl)-1,3-cyclohexanedione.
Spectroscopic and Analytical Data
The characterization of the final product relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle.
| Technique | Expected Key Observations | Structural Interpretation |
| ¹H NMR | Aromatic protons (~7.1-7.5 ppm, multiplet), methine proton at C5 (~3.5-4.0 ppm, multiplet), four methylene protons of the ring (~2.5-3.0 ppm, complex multiplets). A broad singlet may appear downfield (>10 ppm) for the enolic proton. | Confirms the presence of the 2-chlorophenyl group and the cyclohexanedione ring. The chemical shift and integration of the enol proton can provide information on the keto-enol tautomer ratio in the given solvent.[4] |
| ¹³C NMR | Carbonyl carbons (~200-210 ppm), aromatic carbons (~125-145 ppm), methine carbon C5 (~40-45 ppm), and methylene carbons (~30-50 ppm). In the enol form, the C=O and C=C carbons will have distinct shifts. | Provides a carbon count, confirming the molecular formula. The chemical shifts of the carbonyl carbons are indicative of the electronic environment and can help distinguish between tautomers. Spectral data for a similar dichlorinated analog supports these assignments.[11] |
| FT-IR | Strong C=O stretching absorption (~1715 cm⁻¹ for diketone), potential broad O-H stretch (~2500-3300 cm⁻¹) and C=C stretch (~1600 cm⁻¹) for the enol tautomer. C-Cl stretch (~750 cm⁻¹). | The IR spectrum provides clear evidence for the key functional groups and can strongly indicate the predominant tautomeric form in the solid state.[12] |
| Mass Spec. (EI) | Molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of ~33% relative to M⁺. | The isotopic pattern is definitive proof of the presence of a single chlorine atom in the molecule. Fragmentation patterns would further corroborate the structure. The NIST database for the parent 1,3-cyclohexanedione shows characteristic fragmentation.[13] |
Conformational Analysis and Tautomerism
The most profound structural feature of 1,3-cyclohexanedione is its existence as a mixture of tautomers. This equilibrium is highly dependent on the solvent, temperature, and substitution pattern.[4]
Caption: The fundamental keto-enol tautomeric equilibrium in 1,3-cyclohexanediones.
In the solid state or in non-polar solvents, the enol form is often favored due to the stability imparted by the conjugated π-system.[3] However, computational and spectroscopic studies on the parent molecule have shown that various diketo conformers (chair, boat) are also present and energetically accessible.[14][15] The bulky 2-chlorophenyl group at the 5-position will likely favor an equatorial position in a chair conformation to minimize steric strain, significantly influencing the conformational landscape. Single-crystal X-ray diffraction would provide the definitive solid-state structure, revealing the preferred tautomer, ring conformation, and intermolecular packing interactions.
Applications and Future Research Directions
The 5-(2-chlorophenyl)-1,3-cyclohexanedione molecule is not merely a synthetic curiosity; it is a platform for innovation in applied chemistry.
-
Pharmaceutical and Agrochemical Scaffolds: 1,3-Cyclohexanedione derivatives are the core of several commercial herbicides and are explored extensively in drug discovery.[2][3][6] This compound can be used as a starting material for creating libraries of novel compounds for screening against various biological targets, such as enzymes or receptors, in indications like oncology.[7]
-
Advanced Synthesis: The dione functionality allows for further chemical transformations, making it a valuable intermediate for the synthesis of complex heterocyclic systems like pyrans and benzophenanthridines.[1][16]
Future work should focus on exploring the derivatization of this scaffold, investigating the structure-activity relationships (SAR) of its analogs, and conducting computational docking studies to identify potential biological targets.
References
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
- Fathima, S. A., et al. (2025). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Heliyon.
-
Filo. (2025). THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED. Retrieved from [Link]
-
Maris, A., et al. (2013). Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Maris, A., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Cyclohexanedione, 5-[2,4-dichlorophenyl]-. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-Fluorophenyl)cyclohexane-1,3-dione. Retrieved from [Link]
-
Das, P., et al. (2020). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. PubMed. Retrieved from [Link]
-
JIN DUN CHEMISTRY. (2025). How Is 1,3-Cyclohexanedione (1,3-CHD) Used in Agrochemical and Pharmaceutical Synthesis?. Retrieved from [Link]
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Al-Ostoot, F. H., et al. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
-
NIST. (n.d.). 1,3-Cyclohexanedione. WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. Retrieved from [Link]
-
Merck Index. (n.d.). 5,5-Dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
Sources
- 1. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Is 1,3-Cyclohexanedione (1,3-CHD) Used in Agrochemical and Pharmaceutical Synthesis? [jindunchemical.com]
- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. [askfilo.com]
- 6. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 5,5-Dimethyl-1,3-cyclohexanedione [drugfuture.com]
- 10. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents [patents.google.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 5-(2-Fluorophenyl)cyclohexane-1,3-dione | C12H11FO2 | CID 13644841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,3-Cyclohexanedione [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Phenyl-1,3-cyclohexanedione 96 493-72-1 [sigmaaldrich.com]
An In-depth Technical Guide to the Purity and Analysis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Introduction
5-(2-Chlorophenyl)cyclohexane-1,3-dione is a pivotal intermediate in the synthesis of various biologically active molecules, making its purity a critical determinant of downstream success in research and drug development. This guide provides a comprehensive overview of the methodologies for purifying and analyzing this compound, grounded in established scientific principles and regulatory expectations. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to quality control.
The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a central tenet of pharmaceutical development, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5] These guidelines establish thresholds for the reporting, identification, and qualification of impurities to ensure the safety and efficacy of the final drug product.[1][2]
PART 1: Purification Strategies for this compound
The purification of this compound from a crude reaction mixture is essential to remove unreacted starting materials, by-products, and other process-related impurities. The choice of purification method is dictated by the physicochemical properties of the target compound and its impurities.
Crystallization
Crystallization is a powerful technique for purifying solid organic compounds.[6][7] The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[6]
Rationale for Solvent Selection: An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. For dicarbonyl compounds like this compound, moderately polar solvents are often effective.
Experimental Protocol: Recrystallization
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to identify a suitable system.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of the chosen hot solvent to create a saturated solution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[6]
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[7] Slow cooling is crucial for the formation of pure crystals.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography
For complex mixtures where crystallization is ineffective, column chromatography provides a higher degree of separation.[8][9] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[10]
Rationale for Phase Selection: For a moderately polar compound like this compound, normal-phase chromatography with a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The ratio of the solvents is optimized to achieve good separation between the target compound and its impurities.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification technique.
PART 2: Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is necessary to comprehensively assess the purity of this compound and to identify and quantify any impurities.
Chromatographic Methods
Chromatographic techniques are central to purity determination in the pharmaceutical industry and are extensively detailed in pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[8][11][12][13][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[15] A reversed-phase HPLC method is generally suitable for this compound.[16]
Principle: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. More polar compounds elute earlier, while less polar compounds are retained longer.
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm). Diode array detection can provide additional spectral information.[17]
-
System Suitability: Before sample analysis, the chromatographic system must meet system suitability requirements as defined in pharmacopeias, including parameters like peak symmetry, resolution, and reproducibility.[11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[15][18] It is particularly useful for detecting and identifying impurities that may not be amenable to HPLC analysis, such as residual solvents or certain by-products. The presence of a chlorine atom in this compound makes GC-MS an effective tool due to the characteristic isotopic pattern of chlorine.[19]
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.
Experimental Protocol: GC-MS Analysis
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms).[20]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp from a low initial temperature to a high final temperature to ensure the elution of all components.
-
Mass Spectrometer: Electron ionization (EI) source with a quadrupole mass analyzer, scanning a suitable mass range.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC-UV | Quantitation of the main component and non-volatile impurities. | C18 column, water/acetonitrile gradient with 0.1% formic acid, UV detection at 254 nm. |
| GC-MS | Identification and quantitation of volatile and semi-volatile impurities, including residual solvents. | DB-5ms column, helium carrier gas, temperature programming, electron ionization. |
| ¹H and ¹³C NMR | Structural confirmation and detection of structural isomers and other organic impurities. | DMSO-d₆ or CDCl₃ solvent, TMS as internal standard. |
| Elemental Analysis | Determination of the elemental composition (C, H, Cl). | Combustion analysis. |
Spectroscopic Methods
Spectroscopic techniques provide crucial information about the chemical structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[9][18] Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyclohexane ring. The integration of these signals should correspond to the number of protons in each environment. Impurities will present as additional, unassigned peaks. The chair conformation of the cyclohexane ring can lead to complex splitting patterns for the methylene protons.[21][22][23]
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons (with the carbon attached to chlorine having a distinct chemical shift), and the aliphatic carbons of the cyclohexane ring. The number of signals can confirm the symmetry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), provides the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation and impurity identification.[15][18] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum of the molecular ion and any chlorine-containing fragments.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and chlorine in the sample. The experimentally determined values should be in close agreement with the theoretical values calculated from the molecular formula (C₁₂H₁₁ClO₂). This technique is a fundamental criterion for assessing the purity of a compound.[9]
Overall Quality Control Workflow
Caption: Integrated workflow for the comprehensive quality control of the compound.
PART 3: Regulatory Context and Trustworthiness
The analytical methods described must be validated to ensure they are fit for their intended purpose. Method validation includes demonstrating specificity, linearity, accuracy, precision, and robustness. The principles of method validation are outlined in ICH guideline Q2(R1).
The acceptance criteria for impurities are guided by ICH Q3A(R2), which sets thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance.[1][3] For a new drug substance, any impurity present at a level greater than the reporting threshold (typically 0.05%) must be reported.[1][2] Impurities above the identification threshold (typically 0.10%) must be structurally characterized.[2]
By employing a suite of orthogonal analytical techniques and adhering to established regulatory guidelines, a high degree of confidence in the purity and quality of this compound can be achieved. This self-validating system of cross-referencing data from multiple analytical platforms ensures the trustworthiness of the results.
References
- <621> CHROM
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
- A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chrom
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA.
- <621> CHROM
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Understanding the L
- ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - gmp-compliance.org.
- <621> Chrom
- Are You Sure You Understand USP <621>?
- [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chrom
- Modern Analytical Technique for Characteriz
- Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes | Environmental Science & Technology.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
- GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastew
- Determination of Halogens in Organic Compounds - ResearchG
- Analysis of Chlorinated Pesticides by GC/MS - cromlab-instruments.es.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ....
- Pharmacopeia & Metrological Institute Standards - Sigma-Aldrich.
- 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts.
- element analysis.
- How to determine the purity of newly synthesized organic compound?
- 1,3-Cyclohexanedione - SIELC Technologies.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Detection of the elements in organic compounds | Analytical Chemistry - ACS Public
- Impurity Control in the European Pharmacopoeia.
- (PDF)
- Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu.
- A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls - NIH.
- Advances in the Analysis of Persistent Halogen
- Halogenated Organic Compounds | Spectroscopy Online.
- Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q - EMA.
- Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe - EMA.
- US6727384B1 - Method for purifying acid chlorides - Google P
- Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - ResearchG
- Draw the 1H NMR Spectrum for Cyclohexane (C6H12) - YouTube.
- Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection | Request PDF - ResearchG
- Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
- EP | PDF | Organic Compounds | Functional Group - Scribd.
- NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale - YouTube.
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google P
- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI.
- Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed.
- US3932511A - Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof - Google P
- 1,3-Cyclohexanedione - Wikipedia.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. savemyexams.com [savemyexams.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. 1,3-Cyclohexanedione | SIELC Technologies [sielc.com]
- 17. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
Tautomeric Equilibrium in 5-Arylcyclohexane-1,3-diones: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The phenomenon of tautomerism, particularly the keto-enol equilibrium in 5-arylcyclohexane-1,3-diones, represents a critical control point for molecular behavior, influencing everything from reaction kinetics to biological activity. These scaffolds are foundational in the synthesis of a wide array of biologically active compounds, including herbicides and pharmaceuticals.[1][2][3] This guide provides a comprehensive exploration of the structural and environmental factors that govern the tautomeric balance in this specific class of molecules. We delve into the underlying principles, detail robust analytical protocols for characterization and quantification, and discuss the profound implications of this equilibrium in the context of drug discovery and synthetic chemistry.
The Fundamental Principles of Tautomerism in β-Dicarbonyl Systems
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (containing an alcohol adjacent to a double bond). In 1,3-dicarbonyl compounds, the acidic nature of the α-proton, positioned between the two carbonyl groups, facilitates this rapid, reversible isomerization.
Unlike their acyclic counterparts, which are often stabilized in the enol form by a strong intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring, cyclic 1,3-dicarbonyls like cyclohexane-1,3-dione are sterically constrained from achieving this conformation.[1] Instead, their enol tautomers are predominantly stabilized through a network of intermolecular hydrogen bonds, often leading to the formation of dimers or linear chains in both solution and the solid state.[1][4] In solution, the majority of 1,3-cyclohexanedione exists as the enol tautomer.[2] This fundamental difference in stabilization dictates a unique response to environmental factors.
The 5-Arylcyclohexane-1,3-dione Scaffold: A Tautomeric Balancing Act
The introduction of an aryl substituent at the 5-position introduces an additional layer of electronic complexity that directly influences the stability of the keto and enol forms. The equilibrium is a dynamic interplay between the diketo tautomer and the two possible, rapidly interconverting enol tautomers.
References
An In-depth Technical Guide to the Solubility of 5-(2-Chlorophenyl)cyclohexane-1,3-dione in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(2-Chlorophenyl)cyclohexane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, predictive analysis of the compound's behavior in various organic solvents, and detailed experimental protocols for empirical determination. By integrating fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for the effective handling and application of this compound in a research and development setting.
Introduction: Understanding this compound
This compound, with the chemical formula C₁₂H₁₁ClO₂ and CAS Number 55579-68-5, is a member of the cyclohexane-1,3-dione family.[1] These compounds are notable for their versatile chemical reactivity and are often employed as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][3] The solubility of this compound is a critical physicochemical parameter that influences its reaction kinetics, purification, formulation, and ultimately, its bioavailability in potential therapeutic applications. An understanding of its solubility profile is therefore paramount for its effective utilization in a laboratory and industrial context.
The Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[4][5][6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The key factors influencing this process include:
-
Polarity: Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective for non-polar solutes.[6][7][8][9] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.[9]
-
Hydrogen Bonding: The ability of a compound to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents like alcohols and water.
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[4]
The structure of this compound, featuring a moderately polar cyclohexane-1,3-dione ring and a less polar 2-chlorophenyl group, suggests a nuanced solubility profile. The dione moiety can engage in dipole-dipole interactions and potentially act as a hydrogen bond acceptor. The chlorophenyl group, while containing a polar carbon-chlorine bond, is predominantly non-polar due to the aromatic ring.
Predictive Solubility Analysis of this compound
Based on its molecular structure, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. The following table categorizes solvents by polarity and predicts the likely solubility of the target compound.
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane | Low | The polar dione functionality will have weak interactions with non-polar solvents. |
| Moderately Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions with the dione group without the steric hindrance of hydrogen bonding. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | High | The strong dipole moments of these solvents will effectively solvate the polar regions of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate | While capable of hydrogen bonding with the carbonyl groups, the non-polar chlorophenyl group may limit solubility compared to more polar aprotic solvents. |
| Highly Polar Protic | Water | Very Low | The large, non-polar chlorophenyl group is expected to make the molecule largely hydrophobic, resulting in poor aqueous solubility. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure saturation.
-
Vortex each vial vigorously for 1-2 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the solubility.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |
| Hexane | 0.1 | Experimental Value |
| Dichloromethane | 3.1 | Experimental Value |
| Acetone | 5.1 | Experimental Value |
| Methanol | 5.1 | Experimental Value |
| Water | 10.2 | Experimental Value |
Factors Influencing Experimental Accuracy
Several factors can influence the accuracy of solubility measurements:
-
Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during equilibration is critical.[4]
-
Purity of Compound and Solvents: Impurities can affect the solubility of the compound. Using high-purity materials is essential.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.
-
pH (for aqueous solutions): The ionization state of a compound can significantly alter its aqueous solubility. While not directly applicable to most organic solvents, it is a critical consideration for any aqueous-based systems.
Conclusion
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- Khan Academy. (n.d.). Solubility of organic compounds.
- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?
- Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
- MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
- Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.
- YouTube. (2025). What Determines A Substance's Polarity For Solubility?
- P&S Chemicals. (n.d.). Product information, this compound.
Sources
Initial biological screening of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
An In-depth Technical Guide to the Initial Biological Screening of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the initial biological screening of the novel compound, this compound. The cyclohexane-1,3-dione scaffold is a known pharmacophore present in various natural and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize the bioactivity profile of this specific derivative. We will detail the rationale behind experimental choices, provide step-by-step protocols for key in vitro assays, and discuss the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
Introduction: The Therapeutic Potential of Cyclohexane-1,3-dione Derivatives
The cyclohexane-1,3-dione core is a privileged scaffold in medicinal chemistry. Its derivatives have been reported to exhibit a remarkable spectrum of biological activities.[2] Notably, these compounds have been investigated for their efficacy as:
-
Anticancer Agents: Several studies have demonstrated the antiproliferative effects of cyclohexane-1,3-dione derivatives against various cancer cell lines.[3][4][5][6][7] The mechanism of action for some of these derivatives has been linked to the inhibition of receptor tyrosine kinases, which are crucial regulators of cell proliferation and survival.[3][4]
-
Antimicrobial Agents: The antimicrobial potential of cyclohexane-1,3-dione derivatives has also been explored, with some compounds showing activity against both bacteria and fungi.[1][5][8]
-
Anti-inflammatory Agents: The structural features of cyclohexane-1,3-diones make them candidates for the development of novel anti-inflammatory drugs.[2] Their potential to modulate inflammatory pathways warrants thorough investigation.
Given the precedent set by structurally related compounds, a systematic initial biological screening of this compound is a logical and necessary step in assessing its therapeutic potential.
A Strategic Approach to Initial Biological Screening
A tiered approach to biological screening is essential for the efficient allocation of resources and for building a comprehensive understanding of a novel compound's activity. Our proposed workflow for this compound is as follows:
Figure 1: A tiered workflow for the initial biological screening of this compound.
Tier 1: Foundational Cytotoxicity Screening
The initial step in evaluating any new compound is to determine its cytotoxic potential. This information is crucial for establishing a therapeutic window and for guiding the design of subsequent experiments. We will employ the widely used MTT assay for this purpose.[9][10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells).[9][10]
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[11][12]
Hypothetical Data Presentation
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | 12.5 ± 1.2 |
| A549 (Lung Cancer) | This compound | 25.8 ± 2.5 |
| HEK293 (Non-cancerous) | This compound | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Tier 2: Antimicrobial Activity Screening
Should the compound exhibit low cytotoxicity against non-cancerous cells, its potential as an antimicrobial agent can be investigated. The initial step is to determine the Minimum Inhibitory Concentration (MIC).[13]
Principle of the Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
Positive controls (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Hypothetical Data Presentation
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 16 |
| Escherichia coli | This compound | > 128 |
| Candida albicans | This compound | 32 |
Tier 2: Anti-inflammatory Activity Screening
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in macrophages. A common in vitro model utilizes lipopolysaccharide (LPS) to induce an inflammatory response.[14]
Principle of the LPS-Induced Nitric Oxide (NO) Production Assay
LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[15] The inhibition of NO production is a hallmark of anti-inflammatory activity.[15] NO levels can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Experimental Protocol: Inhibition of LPS-Induced NO Production
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Positive control (e.g., Dexamethasone)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Assay: Mix the supernatant with the Griess reagent according to the manufacturer's instructions and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Hypothetical Data Presentation
| Compound Concentration (µM) | % Inhibition of NO Production |
| 1 | 15.2 |
| 10 | 48.7 |
| 50 | 85.3 |
Tier 3: Preliminary Mechanistic Insights
Based on the results from the initial screening, preliminary studies into the mechanism of action can be initiated. For instance, if significant anti-inflammatory activity is observed, further investigation into key inflammatory signaling pathways is warranted.
Figure 2: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.
This diagram depicts the canonical NF-κB signaling pathway, a key driver of inflammation.[14] A plausible hypothesis is that this compound may exert its anti-inflammatory effects by inhibiting a component of this pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory genes like iNOS.
Conclusion and Future Directions
This technical guide has outlined a systematic and scientifically rigorous approach to the initial biological screening of this compound. The proposed tiered workflow, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays, will provide a comprehensive preliminary profile of the compound's bioactivity. The outcomes of these studies will be instrumental in guiding future research, including more in-depth mechanistic studies, lead optimization, and in vivo efficacy testing. The rich chemical space of cyclohexane-1,3-dione derivatives continues to be a promising area for the discovery of novel therapeutic agents.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved from [Link]
-
Russell, A. D. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press. Retrieved from [Link]
-
Vel's Institute of Science, Technology & Advanced Studies. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University. Retrieved from [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. Retrieved from [Link]
-
MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Retrieved from [Link]
-
American Chemical Society. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. Retrieved from [Link]
-
University of Huddersfield Repository. (2025). Assay development and efficacy testing of novel and established antimicrobials. Retrieved from [Link]
-
MDPI. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. Retrieved from [Link]
- Google Books. (n.d.). High Throughput Screening for Novel Anti-Inflammatories.
-
MDPI. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed Central. Retrieved from [Link]
-
PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities an. Retrieved from [Link]
-
Semantic Scholar. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Retrieved from [Link]
Sources
- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes | MDPI [mdpi.com]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ir.vistas.ac.in [ir.vistas.ac.in]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 5-(2-Chlorophenyl)cyclohexane-1,3-dione in Advanced Multi-Component Reactions
Introduction: The Power of Complexity from Simplicity
In the landscape of modern medicinal chemistry and drug development, the demand for efficient, atom-economical, and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone of this endeavor.[1] These reactions offer significant advantages over traditional linear syntheses by reducing waste, saving time, and enabling the rapid generation of large libraries of structurally diverse molecules for biological screening.[2]
At the heart of many privileged heterocyclic scaffolds lies the cyclohexane-1,3-dione motif. Its unique reactivity, characterized by the presence of an acidic methylene group flanked by two carbonyls, makes it an exceptionally versatile building block in a variety of MCRs. This guide focuses on a particularly valuable derivative: 5-(2-Chlorophenyl)cyclohexane-1,3-dione . The introduction of the 2-chlorophenyl group at the 5-position imparts specific steric and electronic properties that can be strategically exploited to influence reaction pathways and final product architecture. This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, field-tested protocols for leveraging this key intermediate in the synthesis of high-value heterocyclic compounds.
The Keystone Intermediate: Understanding this compound
The reactivity of this compound is dominated by the enolizable β-dicarbonyl system. The methylene protons at C2 are acidic, readily forming an enolate intermediate that serves as the key nucleophile in many reactions. The 2-chlorophenyl substituent exerts a significant influence:
-
Steric Hindrance: The ortho-chloro group provides considerable steric bulk, which can direct the approach of electrophiles and influence the stereochemistry of the products.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can subtly modulate the acidity of the C2 protons and the nucleophilicity of the resulting enolate.
These features make this compound a sophisticated building block for creating complex molecular architectures with potential applications as calcium channel blockers, antihypertensive agents, and anticancer therapeutics.[3][4][5]
Application 1: Synthesis of Polyhydroquinoline Scaffolds via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic MCR that provides access to 1,4-dihydropyridines and their derivatives, such as polyhydroquinolines.[6][7] These scaffolds are prevalent in a wide range of biologically active compounds.[8][9] The unsymmetrical Hantzsch reaction, utilizing a 1,3-dicarbonyl compound, an aldehyde, an active methylene compound, and an ammonium source, is a highly efficient method for their preparation.[10][11]
Scientific Rationale
The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and one of the active methylene compounds, followed by a Michael addition of the second dicarbonyl enolate. Subsequent cyclization with ammonia and dehydration yields the final polyhydroquinoline product. The choice of catalyst is crucial for achieving high yields and short reaction times under mild conditions.[10][12]
Workflow Diagram: Hantzsch Polyhydroquinoline Synthesis
Caption: General workflow for the Hantzsch synthesis of polyhydroquinolines.
Detailed Protocol: Synthesis of Ethyl 4-aryl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Analogues
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a suitable catalyst. For instance, a reusable Cu(II) complex (~0.05 g) or nanoboehmite (~10 mg) can be used.[10][11] The reaction can often be performed under solvent-free conditions.
-
Reaction Conditions: Heat the mixture with stirring in an oil bath at a temperature between 60 °C and 100 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-90 minutes).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Add cold ethanol or a water/ethanol mixture to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. Further purification can be achieved by recrystallization from ethanol to yield the pure polyhydroquinoline derivative.
Expected Data & Observations
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Cu(II) Complex | 100 | 30-40 | 85-95 | [10] |
| Nanoboehmite | 60 | 45-60 | 88-96 | [11] |
| Ceric Ammonium Nitrate | Room Temp | 60-150 | 80-92 | [1] |
| Glycine-HCl Buffer | 50-65 | 30-45 | 85-94 | [13] |
Note: Yields are representative for analogous Hantzsch reactions and may vary based on the specific aromatic aldehyde used.
Application 2: One-Pot Synthesis of Acridine-1,8-dione Derivatives
Acridine-1,8-diones are another class of valuable heterocyclic compounds readily accessible through MCRs. These molecules are known for their wide range of biological activities, including anticancer and antibacterial properties, largely due to their ability to intercalate with DNA.[2][3][14]
Scientific Rationale
The synthesis involves a three-component condensation of an aromatic aldehyde, this compound (two equivalents), and a nitrogen source, typically ammonium acetate or an aromatic amine. The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration to form the acridine core. The use of efficient and reusable catalysts, such as silica-supported sulfonic acid or platinum nanoparticles, can significantly improve reaction efficiency and align with green chemistry principles.[15][16]
Reaction Mechanism: Acridine-1,8-dione Formation
Caption: Simplified mechanism for the formation of Acridine-1,8-diones.
Detailed Protocol: Synthesis of 9-Aryl-10-hydro-3,6-bis(2-chlorophenyl)acridine-1,8-dione Analogues
-
Reagent Preparation: In a 100 mL round-bottom flask, add this compound (2.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol, or a green solvent system like ethanol/water.[15] Introduce a catalyst, for example, p-toluenesulfonic acid (PTSA) or a heterogeneous catalyst like SBA-Pr-SO3H.[14][16]
-
Reaction Conditions: Reflux the mixture with stirring for the required time (typically 2-5 hours). Microwave irradiation can also be employed to significantly reduce reaction times.[17]
-
Monitoring: Track the reaction's progress using TLC.
-
Isolation: After completion, cool the mixture. If a precipitate forms, filter it directly. If not, pour the reaction mixture into crushed ice to induce precipitation.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or DMF to afford the pure acridine-1,8-dione.
Comparative Data for Acridine Synthesis
| Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| Pt NPs@rGO | Water/Ethanol | Stirring | 15-30 min | 90-98 | [15] |
| PTSA / HCl | DMF | Reflux | 24 h | High | [14] |
| None | Water | Microwave | 5-10 min | 85-95 | [17] |
| Fe3O4@SiO2⋅DIL | Ethanol | Reflux | 1.5-3 h | 82-96 | [2] |
Application 3: Facile Synthesis of Xanthene-1,8-diones
Xanthene derivatives are a vital class of oxygen-containing heterocycles with broad applications as fluorescent dyes, pH sensors, and bioactive agents with antibacterial and anti-inflammatory properties.[1][18] The condensation of aldehydes with two equivalents of a 1,3-dicarbonyl compound is the most direct route to these scaffolds.
Scientific Rationale
This reaction is an acid- or base-catalyzed domino process. It begins with a Knoevenagel condensation of the aldehyde with one molecule of the dione, followed by a Michael addition of the second dione molecule. An intramolecular cyclization (etherification) with subsequent dehydration yields the final xanthene framework. The use of eco-friendly catalysts and solvent-free conditions makes this a particularly attractive green synthetic method.[18]
Detailed Protocol: Synthesis of 9-Aryl-3,6-bis(2-chlorophenyl)-octahydroxanthene-1,8-dione
-
Reagent Setup: In a round-bottom flask, mix this compound (2.0 mmol) and an aromatic aldehyde (1.0 mmol).
-
Catalyst and Conditions: Add a catalytic amount of an acid catalyst like lanthanum(III) nitrate hexahydrate (10 mol%).[18] Heat the mixture under solvent-free conditions at 80 °C. Alternatively, a catalyst like Zn(OAc)₂ can be used with ultrasound irradiation in ethanol.[19]
-
Reaction Progression: Stir the mixture for the specified time (often as short as 10-45 minutes). The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Add a mixture of ice and water to the reaction flask to precipitate the product.
-
Purification: Filter the solid product, wash it with water, and then recrystallize from 95% ethanol to obtain the pure xanthene-1,8-dione derivative.
Catalyst Performance in Xanthene Synthesis
| Catalyst | Conditions | Time | Yield (%) | Reference |
| La(NO₃)₃·6H₂O | Solvent-free, 80°C | 10-30 min | 90-96 | [18] |
| Zn(OAc)₂ | Ethanol, Ultrasound | 15-45 min | 84-95 | [19] |
| DABCO | Water, Reflux | 30 min | High | [20] |
| Ethylene Glycol | 80°C | 24 h | Moderate-Good | [21] |
Emerging Applications: Biginelli and Ugi Reactions
While less commonly reported with 5-arylcyclohexane-1,3-diones, the principles of the Biginelli and Ugi reactions can be extended to this substrate, opening doors to novel heterocyclic systems.
Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a cyclic β-dione), and urea or thiourea.[22] Using this compound in place of a linear β-ketoester would lead to highly functionalized, fused pyrimidinone systems. The reaction is typically acid-catalyzed, and various Lewis acids or protic acids can be employed.[22]
Plausible Protocol Outline:
-
Reactants: this compound (1 mmol), an aldehyde (1 mmol), and urea/thiourea (1.5 mmol).
-
Catalyst: Ammonium chloride or a Lewis acid like InCl₃.
-
Conditions: Solvent-free heating (80-100 °C) or reflux in a solvent like ethanol.
Ugi Reaction for Peptidomimetics
The Ugi four-component reaction (U-4CR) combines a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. While aldehydes are more common, the carbonyl groups of this compound could potentially act as the oxo component, although this is sterically more demanding. A more feasible approach involves leveraging the dione's acidic methylene protons to generate other functionalities compatible with the Ugi reaction, though this represents a more advanced, multi-step sequence. The direct participation of the dione's carbonyl would lead to highly complex, spirocyclic peptidomimetic structures.
Conceptual Ugi Reaction Pathway:
-
Reactants: this compound (as the ketone component), an amine, a carboxylic acid, and an isocyanide.
-
Solvent: Polar solvents like methanol or DMF are typically preferred.
-
Conditions: The reaction is often exothermic and proceeds rapidly at room temperature upon addition of the isocyanide.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex, biologically relevant heterocyclic scaffolds through multi-component reactions. The protocols outlined in this guide for Hantzsch, acridine, and xanthene syntheses provide robust and efficient pathways to these high-value molecular frameworks. The steric and electronic influence of the 2-chlorophenyl group offers a handle for fine-tuning reactivity and exploring novel chemical space. Further exploration into less conventional MCRs like the Biginelli and Ugi reactions promises to unlock even greater molecular diversity, reinforcing the central role of this intermediate in modern drug discovery and development.
References
- (No Source)
- Allameh, S., et al. (n.d.). An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex.
- (No Source)
-
General reaction of acridine‐1,8‐dione synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Brahimi, S., et al. (2022). ONE-POT THREE-COMPONENT SYNTHESIS OF SOME NEW N-SUBSTITUTED ACRIDINE-1,8-DIONE DERIVATIVES. ResearchGate. Available at: [Link]
-
Acridine‐1,8‐diones: Synthesis and Biological Applications. (2021). ResearchGate. Available at: [Link]
-
Allameh, S., et al. (2018). Synthesis of Pharmaceutical Polyhydroquinolines Catalyzed by Cobalt (II) Complex as Reusable Catalyst. Journal of Research in Medical and Dental Science. Available at: [Link]
-
Ugi reaction. (n.d.). Wikipedia. Available at: [Link]
-
Sen, F., & Göksu, H. (2016). One-pot, efficient and green synthesis of acridinedione derivatives using highly monodisperse platinum nanoparticles supported with reduced graphene oxide. New Journal of Chemistry. Available at: [Link]
-
Ziarani, G. M., et al. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society. Available at: [Link]
-
Nikpassand, M., & Zare, A. (2013). Microwave-assisted Synthesis of Acridine-1,8(2H,5H)-diones via a One-pot, Three Component Reaction. ResearchGate. Available at: [Link]
-
Veljović, E., et al. (2018). Synthesis and biological evaluation of xanthen-1,8-dione derivatives. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. Available at: [Link]
- (No Source)
-
Ghorbani, M., et al. (2022). Novel Xanthene-1,8-dione Derivatives Containing the Benzylic Ether Tail as Potent Cytotoxic Agents. Journal of Chemistry. Available at: [Link]
-
Iriepa, I., et al. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. Available at: [Link]
-
Kumar, R., et al. (2024). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry. Available at: [Link]
- (No Source)
-
Darweesh, A. S., et al. (2023). Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. Scientific Reports. Available at: [Link]
- (No Source)
-
Mohammadi, A. (2024). Synthesis of Polyhydroquinoline Derivatives in the Presence of Nanoboehmite by Hantzsch Reaction. Journal of Synthetic Chemistry. Available at: [Link]
-
Khoshdast, A., et al. (2022). [Cu(3-hydroxy-2-naphtoate)2].4H2O. Inorganic Chemistry Research. Available at: [Link]
- (No Source)
-
Rodrigues, F. A., et al. (2020). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Pharmaceuticals. Available at: [Link]
- (No Source)
- (No Source)
- (No Source)
- (No Source)
- (No Source)
- (No Source)
-
Li, J., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gholamrezapor, E., & Rad-Moghadam, K. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDITION. Journal of Chemical Society of Pakistan. Available at: [Link]
- (No Source)
- (No Source)
-
Patel, R. B., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
- (No Source)
-
Mollaebrahimi, L., et al. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. ACG Publications. Available at: [Link]
- (No Source)
- (No Source)
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Available at: [Link]
- (No Source)
-
Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
Sources
- 1. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. inorgchemres.org [inorgchemres.org]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. jrmds.in [jrmds.in]
- 11. acgpubs.org [acgpubs.org]
- 12. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot, efficient and green synthesis of acridinedione derivatives using highly monodisperse platinum nanoparticles supported with reduced graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. cjm.ichem.md [cjm.ichem.md]
- 17. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 22. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 5-(2-Chlorophenyl)cyclohexane-1,3-dione in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] Its unique chemical properties, including the presence of a highly active methylene group and two carbonyl groups, allow for diverse chemical modifications, leading to compounds with a broad spectrum of therapeutic applications.[1] These applications range from anticancer and anti-inflammatory to antibacterial and herbicidal activities.[1][2] The substitution at the 5-position of the cyclohexane ring with an aryl group, such as a 2-chlorophenyl moiety, significantly influences the biological profile of the resulting molecule, making 5-(2-Chlorophenyl)cyclohexane-1,3-dione a compound of considerable interest for drug discovery and development.
While specific research on this compound is limited, the broader class of 5-aryl-cyclohexane-1,3-diones has been explored for various therapeutic targets. This document provides an overview of the potential applications of this compound based on data from closely related analogs and outlines protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Anticancer Activity: Targeting Tyrosine Kinases
A significant area of investigation for cyclohexane-1,3-dione derivatives is in oncology, particularly as inhibitors of receptor tyrosine kinases.[3][4] The abnormal expression of kinases like c-Met has been linked to the proliferation of various cancer cell lines.[3] Derivatives of cyclohexane-1,3-dione have demonstrated potent inhibitory activity against c-Met kinase, suggesting their potential as novel anticancer agents.[3][4]
The 2-chlorophenyl substitution on the cyclohexane-1,3-dione scaffold can be hypothesized to contribute to the molecule's binding affinity and selectivity for target kinases through specific steric and electronic interactions within the enzyme's active site. The chlorine atom can modulate the electronic properties of the phenyl ring and potentially engage in halogen bonding, a recognized interaction in drug-receptor binding.
Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
It is well-established that 2-benzoyl-cyclohexane-1,3-dione derivatives are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] This enzyme is crucial in the biosynthesis of plastoquinone in plants, and its inhibition leads to bleaching and herbicidal effects.[5] The inhibitory mechanism involves the chelation of the ferrous ion in the active site of the enzyme by the dione moiety.[2] While the primary focus of this document is medicinal chemistry, this established biological activity underscores the potential for this compound to interact with specific enzyme targets. This knowledge can inform the design of screening assays for potential human therapeutic targets.
Synthetic Intermediate for Novel Heterocycles
Cyclohexane-1,3-diones are valuable precursors for the synthesis of various heterocyclic compounds, including pyrans, pyridines, and triazines, which themselves possess a wide range of pharmacological activities.[3] The reactivity of the dione functional groups allows for multicomponent reactions to construct complex molecular architectures.[3] Therefore, this compound can serve as a key starting material for generating libraries of novel compounds for drug screening.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 5-aryl-cyclohexane-1,3-diones, which can be adapted for the synthesis of this compound. The synthesis typically involves a Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by cyclization. A common starting point is the reaction of an appropriate aldehyde with a malonic ester.
Materials:
-
2-Chlorobenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine or a similar base.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product is diethyl 2-(2-chlorobenzylidene)malonate.
-
-
Michael Addition and Dieckmann Cyclization:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, add another equivalent of diethyl malonate.
-
Cool the mixture to 0°C and add the crude diethyl 2-(2-chlorobenzylidene)malonate dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Reflux the mixture for 4-6 hours to promote cyclization.
-
Cool the reaction mixture and neutralize with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis and Decarboxylation:
-
The crude cyclized product is then subjected to acidic or basic hydrolysis followed by decarboxylation.
-
For acidic hydrolysis, reflux the crude product in a mixture of acetic acid and concentrated HCl.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of this compound against the c-Met tyrosine kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in DMSO to achieve a range of concentrations for IC₅₀ determination.
-
Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Diluted this compound or DMSO (for control wells)
-
Recombinant c-Met kinase
-
Poly(Glu, Tyr) substrate
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for c-Met kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Based on the known biological activities of related cyclohexane-1,3-dione derivatives, this compound warrants further investigation as a potential kinase inhibitor. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further research, including comprehensive SAR studies and in vivo efficacy testing, will be essential to fully elucidate its therapeutic potential.
References
- Google Patents. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Amerigo Scientific. 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. Available from: [Link]
- Google Patents. WO2011117881A3 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
PubMed. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. Available from: [Link]
- Google Patents. EP0095099A1 - Cyclohexane 1,3-dione derivatives.
-
PubMed. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Available from: [Link]
- Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available from: [Link]
- Google Patents. US3932511A - Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.
-
PubChem. 1,3-Cyclohexanedione, 5-phenyl-. Available from: [Link]
-
PubMed Central. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Available from: [Link]
-
PubMed. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link]
-
CORE. SC-005 1, a 2-benzoyl-cyclohexane- 1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. Available from: [Link]
-
PubMed. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Available from: [Link]
-
MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Available from: [Link]
-
Amerigo Scientific. 5-Phenylcyclohexane-1,3-dione. Available from: [Link]
-
MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Available from: [Link]
-
Wikipedia. 1,3-Cyclohexanedione. Available from: [Link]
- Google Patents. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
-
PubChem. 5-(2-Fluorophenyl)cyclohexane-1,3-dione. Available from: [Link]
-
MDPI. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts. Available from: [Link]
-
PubMed. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Available from: [Link]
-
ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Available from: [Link]
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]
- Google Patents. EP0195053A1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor..
Sources
- 1. 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel derivatives from the versatile starting material, 5-(2-Chlorophenyl)cyclohexane-1,3-dione. The cyclohexane-1,3-dione framework is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide details the synthesis of the 5-aryl substituted precursor and subsequently outlines robust protocols for its derivatization into various heterocyclic systems and other advanced intermediates. The methodologies are presented with an emphasis on explaining the underlying chemical principles, ensuring reproducibility, and facilitating the exploration of new chemical space for drug discovery programs.
Part 1: Strategic Overview & Core Synthesis
The Rationale: Why 5-Arylcyclohexane-1,3-diones?
The cyclohexane-1,3-dione moiety is a key structural precursor for a plethora of synthetically significant compounds.[1][2] Its chemical versatility stems from two primary reactive sites: the highly acidic methylene group (C2) situated between two carbonyls and the dicarbonyl groups themselves, which can participate in various condensation and cyclization reactions.[2][3] The introduction of an aryl substituent at the C5 position, such as the 2-chlorophenyl group, provides a strategic handle to modulate the molecule's steric and electronic properties. This substitution can significantly influence the biological activity of the resulting derivatives, making these scaffolds particularly attractive for developing targeted therapeutic agents, including tyrosine kinase inhibitors and anti-proliferative agents.[4][5][6]
Our synthetic strategy is to first construct the core scaffold, this compound, and then leverage its inherent reactivity to build a library of diverse derivatives.
Figure 1: Overall synthetic workflow.
Protocol: Synthesis of this compound
The synthesis of 5-substituted cyclohexane-1,3-diones can be efficiently achieved through a consecutive Michael-Claisen reaction sequence.[7][8] This one-pot approach offers high atom economy and is a robust method for generating the core scaffold. The mechanism involves the Michael addition of an enolate to an α,β-unsaturated ester, followed by an intramolecular Claisen condensation to form the cyclic dione.
Materials:
-
Diethyl malonate
-
2-Chlorobenzaldehyde
-
Piperidine
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Step-by-Step Methodology:
Step A: Synthesis of Diethyl 2-chlorobenzylidenemalonate
-
To a 250 mL round-bottom flask, add diethyl malonate (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), and absolute ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.1 eq). The use of a weak base like piperidine is crucial to catalyze the Knoevenagel condensation without promoting unwanted side reactions.[9][10]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil is the crude α,β-unsaturated ester and is used directly in the next step.
Step B: Michael-Claisen Cyclization
-
In a separate 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of sodium ethoxide (2.1 eq) in absolute ethanol (100 mL).
-
To this solution, add acetone (1.1 eq) dropwise at 0 °C. Stir for 30 minutes to ensure complete formation of the acetone enolate.
-
Add the crude diethyl 2-chlorobenzylidenemalonate from Step A, dissolved in a small amount of ethanol, dropwise to the enolate solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours. The initial Michael addition is followed by a thermodynamically controlled intramolecular Claisen condensation to form the six-membered ring.[7]
-
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl. This step neutralizes the base and protonates the enolate product.
-
Remove the ethanol via rotary evaporation. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.
Self-Validation/Characterization:
-
Melting Point: Compare with literature values.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons, the CH proton at C5, and the methylene protons at C4 and C6, along with the active methylene protons at C2.
-
¹³C NMR (CDCl₃): Expect signals for the two carbonyl carbons (~200 ppm), aromatic carbons, and the aliphatic carbons of the cyclohexane ring.
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product.
Part 2: Protocols for Novel Derivative Synthesis
The this compound scaffold is primed for diversification. The following protocols detail key transformations to access novel chemical entities with high potential for biological activity.
Protocol: Knoevenagel Condensation for 2-Arylidene Derivatives
The active methylene group at C2 readily participates in Knoevenagel condensation with aromatic aldehydes.[11][12] This reaction creates an α,β-unsaturated ketone system, extending the conjugation and providing a key intermediate for further reactions like Michael additions.
Figure 2: Knoevenagel condensation workflow.
Methodology:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.05 eq) in absolute ethanol (40 mL).
-
Add piperidine (0.1 eq) as a catalyst.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
| Derivative (Ar-) | Yield (%) | M.p. (°C) | Key ¹H NMR Signal (vinyl H) |
| 4-Methoxy-phenyl | 92 | 188-190 | δ ~7.8 ppm (s, 1H) |
| 4-Nitro-phenyl | 88 | 215-217 | δ ~7.9 ppm (s, 1H) |
| 4-Chloro-phenyl | 90 | 201-203 | δ ~7.7 ppm (s, 1H) |
| Table 1: Representative data for Knoevenagel condensation products. |
Protocol: Gewald Synthesis of Fused Tetrahydrobenzo[b]thiophenes
The Gewald reaction is a powerful multi-component reaction for synthesizing substituted thiophenes. By reacting the dione with an active methylene nitrile (e.g., malononitrile) and elemental sulfur, a fused thiophene ring can be constructed. These heterocyclic systems are prevalent in many pharmacologically active compounds.[13]
Methodology:
-
To a 100 mL flask, add this compound (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol (50 mL).
-
Add diethylamine or morpholine (0.2 eq) as a basic catalyst. This base facilitates the initial Knoevenagel-type condensation and subsequent steps of the cascade.
-
Stir the mixture at 50-60 °C for 2-4 hours. A color change and/or precipitation of the product is typically observed.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration. Wash thoroughly with cold ethanol to remove unreacted sulfur and starting materials.
-
Recrystallize the crude product from ethanol or DMF/water to obtain the pure 2-amino-3-cyano-tetrahydrobenzo[b]thiophene derivative.
Protocol: Synthesis of Fused Xanthenone Derivatives
Xanthenone derivatives can be synthesized via the condensation of cyclohexane-1,3-diones with aromatic ortho-hydroxyaldehydes like salicylaldehyde.[3][14] These compounds are of significant interest due to their wide range of biological activities, including anticancer and antioxidant effects.[14][15]
Methodology:
-
Combine this compound (1.0 eq), salicylaldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in toluene (50 mL).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically. The removal of water is critical to drive the condensation equilibrium towards the product.
-
Reflux the mixture vigorously for 12-18 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield the desired xanthenone derivative.
Part 3: Applications & Future Directions
The derivatives synthesized from this compound serve as a rich library for biological screening. The diverse functionalities introduced—conjugated enones, amino-thiophenes, and polycyclic xanthenones—present unique pharmacophores for interaction with various biological targets.
-
Anticancer Drug Discovery: Many cyclohexane-1,3-dione derivatives have shown potent anti-proliferative activity.[5][16][17] The synthesized compounds should be evaluated against a panel of cancer cell lines (e.g., NSCLC, breast, colon) to identify lead candidates.[6][16]
-
Antimicrobial Agents: The incorporation of heterocyclic rings like thiophene and thiazole is a known strategy for developing antimicrobial agents.[18][19][20] The novel derivatives can be screened against various strains of Gram-positive and Gram-negative bacteria and fungi.[21][22]
-
Enzyme Inhibition: The core scaffold is known to be a precursor for enzyme inhibitors, such as tyrosine kinase and xanthine oxidase inhibitors.[4][5][11] The synthesized compounds could be tested in relevant enzymatic assays.
This guide provides a foundational set of protocols to build upon. Future work could involve exploring asymmetric synthesis to control stereocenters, further functionalizing the synthesized derivatives, and performing in-depth structure-activity relationship (SAR) studies to optimize biological activity.
References
- Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294-4319.
- MedchemExpress. (n.d.).
-
Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
-
Sharma, D., et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications. [Link]
-
Pereira, A. C., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2929-2935. [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Neif, O. A., et al. (2017). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 22(11), 1848. [Link]
-
Mohareb, R. M., et al. (2023). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. OUCI. [Link]
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
-
Ishikawa, T., et al. (2001). Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry, 66(24), 8000-8009. [Link]
-
Pereira, A. C., et al. (2019). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. ResearchGate. [Link]
-
Singh, P., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5869-5881. [Link]
-
Sharma, D., et al. (2020). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. Bioorganic Chemistry, 107, 104559. [Link]
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5645. [Link]
-
Singh, P., et al. (2019). (PDF) Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ResearchGate. [Link]
-
Wang, Q., et al. (2017). Enantioselective Michael Addition of Cyclic -Diones to ,-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Molecules, 22(7), 1098. [Link]
-
Ezhilarasi, M.R. (n.d.). Antifungal activity test for cyclohexane-1,3-dione derivatives (5a-5h)... ResearchGate. [Link]
-
Anwar, A., et al. (n.d.). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
- Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- Das, P., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Panico, A., et al. (2018). Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research, 27(4), 1195-1202. [Link]
-
Kiss, L., et al. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 124-131. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Mohareb, R. M., et al. (2020). New Approaches for the Synthesis of Heterocyclic Compounds Derived from Cyclohexan-1,3-dione with Anti-proliferative Activities. Semantic Scholar. [Link]
- Van der Steen, M., et al. (1976). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.
-
Shaaban, M., et al. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16. [Link]
-
Foroumadi, A., et al. (2006). Synthesis and in vitro antibacterial activity of some N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 16(10), 2795-2799. [Link]
-
Li, C., et al. (2007). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Organic Letters, 9(9), 1733-1736. [Link]
-
Shaaban, M., et al. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2019). Antimicrobial Activities of some Synthesized Cyclo (N -dinicotinoyl) [L-phenylalanyl-L-leucine]Pentapeptide Candidates. International Journal of Pharmaceutical Quality Assurance, 10(2), 333-338. [Link]
-
Ezhilarasi, M. R., et al. (2020). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
- Loh, W. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
- Sun, Q., et al. (1998). Process for the manufacture of 1, 3-cyclohexanedione.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione - Open Access Library Journal - SCIRP [scirp.org]
- 14. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell L… [ouci.dntb.gov.ua]
- 15. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and in vitro antibacterial activity of some N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Document ID: AN-2026-01-04-001
Version: 1.0
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione, a key intermediate in various synthetic pathways. Recognizing the importance of accurate quantification for process optimization, quality control, and research applications, we present two robust and validated analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a high-sensitivity Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale underpinning the experimental choices.
Introduction: The Significance of this compound
This compound and its derivatives are versatile building blocks in organic synthesis. The cyclohexane-1,3-dione moiety is a precursor to a wide range of heterocyclic compounds and complex molecular architectures.[1] These structures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and physical properties.[2][3] The presence and purity of the this compound intermediate can critically influence the yield and impurity profile of the final product. Therefore, precise and reliable analytical methods for its quantification are paramount.
This guide provides detailed protocols for two complementary analytical techniques, ensuring robust and accurate measurements across a wide range of concentrations.
Recommended Analytical Methodologies
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
For routine quantification, RP-HPLC-UV offers a balance of speed, reliability, and cost-effectiveness. The chromophores within the this compound structure allow for sensitive detection using a UV detector. The methodology is based on the separation of the analyte from a mixture using a non-polar stationary phase and a polar mobile phase.
Secondary Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as trace impurity analysis or pharmacokinetic studies, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of a tandem mass spectrometer, allowing for quantification at very low levels.[4][5]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: General workflow for the quantification of this compound.
Detailed Protocol: RP-HPLC-UV Method
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[6]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%).[7]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (optional, for mobile phase modification).
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the RP-HPLC-UV method.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Provides good retention and separation for compounds of similar polarity. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and pressure. |
| Injection Volume | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, offering good sensitivity for the analyte. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[8]
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose.[9][10][11] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | Recovery of spiked samples should be between 98-102%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in parameters. |
Detailed Protocol: LC-MS/MS Method
This method is intended for trace-level quantification and requires a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Instrumentation and Materials
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable for faster analysis and better peak efficiency.[12]
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Ammonium acetate or formate (for mobile phase modification).
-
LC-MS/MS Conditions
| Parameter | Recommended Setting |
| Mobile Phase | A: 5 mM Ammonium Acetate in Water; B: Acetonitrile |
| Gradient | 0-1 min: 40% B; 1-5 min: 40-90% B; 5-6 min: 90% B; 6-7 min: 40% B |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the standard. Predicted: Q1: 223.0 [M+H]⁺, Q3: fragments |
Standard and Sample Preparation
Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and prepare solutions at a lower concentration range appropriate for the sensitivity of the instrument (e.g., ng/mL levels).
Method Validation
The validation parameters are similar to the HPLC-UV method, with more stringent acceptance criteria for sensitivity (LOD and LOQ).
Data Analysis and Quantification
The quantification of this compound is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of the analyte in the sample is then determined by interpolating its peak area from the calibration curve.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the RP-HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, such as the expected concentration range and the complexity of the sample matrix. Proper method validation is crucial to ensure the generation of accurate and reproducible data.
References
-
PubMed. (n.d.). Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS. Retrieved from [Link]
-
ResearchGate. (2019). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Retrieved from [Link]
-
PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
PharmaTutor. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]
-
MDPI. (2019). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.55579-68-5. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]
-
ACS Omega. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]
-
New Journal of Chemistry. (2016). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Retrieved from [Link]
-
PubMed. (2007). New light on an old story: facile and efficient synthesis of 1,3-diaryl-5-spirohexahydropyrimidines via a six-molecule, three-component mannich-type reaction. Retrieved from [Link]
-
SIELC Technologies. (2018). 1,3-Cyclohexanedione. Retrieved from [Link]
-
Figshare. (2016). New Light on an Old Story: Facile and Efficient Synthesis of 1,3-Diaryl-5-spirohexahydro- pyrimidines via a Six-Molecule, Three-Component Mannich-Type Reaction. Retrieved from [Link]
-
Mansoura Journal of Chemistry. (2019). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 55579-68-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. wjarr.com [wjarr.com]
- 12. lcms.cz [lcms.cz]
Application Note: A Robust HPLC-MS Method for In-Process Control of 5-(2-Chlorophenyl)cyclohexane-1,3-dione Synthesis
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) for the analysis of reaction mixtures from the synthesis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione. This compound and its structural analogs are important intermediates in the development of novel therapeutic agents. The synthesis, typically proceeding through a Michael addition, can yield a complex mixture of starting materials, the desired product, and various side-products. The described reversed-phase HPLC method provides excellent resolution and accurate quantification, enabling researchers and process chemists to monitor reaction progress, identify impurities, and ensure the quality and consistency of the synthetic process.
Introduction: The Scientific Rationale
Cyclohexane-1,3-dione derivatives are versatile scaffolds in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities.[1][2] The synthesis of 5-aryl substituted cyclohexane-1,3-diones, such as the target analyte this compound, is commonly achieved via a Michael addition reaction.[3] This reaction involves the conjugate addition of a nucleophile (the enolate of cyclohexane-1,3-dione) to an α,β-unsaturated carbonyl compound (a Michael acceptor), which in this case would be a chalcone derivative formed from 2-chlorobenzaldehyde.
Causality Behind Monitoring: The efficiency and selectivity of the Michael addition are highly dependent on reaction conditions.[4] Incomplete reactions, or side reactions such as aldol condensations and the formation of bis-adducts or cyclized xanthene derivatives, can lead to a complex product mixture.[5] Therefore, a reliable analytical method is not merely a quality control step but an essential tool for optimizing reaction parameters (e.g., catalyst, solvent, temperature) and maximizing the yield of the desired product. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has become an indispensable tool for real-time reaction monitoring in drug discovery, offering speed, sensitivity, and specificity.[6][7] This application note details a method grounded in these principles.
Predicted Reaction Components & Separation Strategy
The analytical method must be capable of resolving the key components of the reaction. Based on the Michael addition pathway, the primary analytes of interest are:
-
Starting Material 1 (SM1): Cyclohexane-1,3-dione
-
Starting Material 2 (SM2): The α,β-unsaturated ketone (e.g., 2-chloro-benzylideneacetone or a similar chalcone)
-
Product (P1): this compound
-
Potential Byproduct (BP1): Bis-Michael adduct (2:1 adduct of dione to chalcone)
-
Potential Byproduct (BP2): 9-(2-Chlorophenyl)-1,8-dioxo-octahydroxanthene (from condensation)
The separation strategy leverages the differences in polarity (hydrophobicity) between these components using reversed-phase chromatography. We anticipate that the starting chalcone (SM2) will be the least polar and thus have the longest retention time, while the more polar cyclohexane-1,3-dione (SM1) will elute earliest. The desired product (P1) and potential byproducts will elute at intermediate retention times.
Caption: Predicted components in the synthesis mixture.
Experimental Protocol: HPLC-MS Analysis
This protocol is designed as a robust starting point for method development and can be adapted for both standard HPLC and UPLC systems.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%).
-
Reference Standards: If available, certified reference standards of this compound and starting materials.
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD), coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm (primary), with DAD scanning from 210-400 nm for peak purity |
| MS Detector | ESI in positive and negative switching mode |
| MS Scan Range | m/z 100 - 800 |
Rationale for Choices:
-
C18 Column: The industry standard for reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic and cyclic structures present in the reaction mixture.[4]
-
Formic Acid: A common MS-compatible mobile phase modifier that aids in protonation for ESI-MS and improves peak shape.[6]
-
Gradient Elution: Necessary to resolve the early-eluting polar starting material (cyclohexane-1,3-dione) from the later-eluting, more hydrophobic product and chalcone starting material within a reasonable analysis time.
-
40 °C Column Temperature: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility.
-
Dual ESI Polarity: Ensures detection of all components, as some may ionize preferentially in positive mode (e.g., protonated species [M+H]⁺) and others in negative mode (e.g., deprotonated enolates [M-H]⁻).
Sample Preparation Protocol
Accurate sample preparation is critical for reproducible results.
-
Quench Reaction: At the desired time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench it in a known volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture to stop the reaction and prevent precipitation.
-
Dilution: Perform a further serial dilution with the same 50:50 acetonitrile/water mixture to bring the concentration of the main product into the linear range of the detector (typically 1-100 µg/mL).
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
-
Transfer: Transfer the filtrate to an HPLC vial for analysis.
Caption: Sample preparation workflow for reaction monitoring.
Data Analysis and Interpretation
Peak Identification
-
By Retention Time: If reference standards are available, confirm the identity of the starting materials and product peaks by comparing their retention times.
-
By Mass-to-Charge Ratio (m/z): This is the primary method for confirming identity and identifying unknown byproducts.
-
Cyclohexane-1,3-dione: Expected [M+H]⁺ = 113.1, [M-H]⁻ = 111.1
-
This compound: Expected [M+H]⁺ = 225.1 (Cl³⁵), 227.1 (Cl³⁷); [M-H]⁻ = 223.1 (Cl³⁵), 225.1 (Cl³⁷). The characteristic 3:1 isotopic pattern for chlorine is a definitive identifier.
-
-
By UV-Vis Spectra: The DAD can be used to compare the UV spectra of peaks against standards or to assess the purity of the main product peak. Aromatic compounds will exhibit strong absorbance around 254 nm.
Quantifying Reaction Progress
Reaction progress can be monitored by tracking the relative peak areas of the reactants and products over time. A simple percentage conversion can be calculated using the area of the product peak relative to the sum of the areas of all major components. For accurate quantification, a calibration curve should be generated using a reference standard of the final product.
| Analyte | Expected Retention | Key Identifiers |
| Cyclohexane-1,3-dione (SM1) | Early Eluting | m/z 113.1 [M+H]⁺ |
| Product (P1) | Mid Eluting | m/z 225.1 / 227.1 [M+H]⁺ (Cl isotope) |
| 2-Chlorophenyl Chalcone (SM2) | Late Eluting | m/z will depend on specific chalcone structure |
| Xanthene Byproduct (BP2) | Mid/Late Eluting | m/z 319.1 / 321.1 [M+H]⁺ (loss of H₂O) |
Troubleshooting and Method Optimization
-
Poor Peak Shape (Tailing/Fronting): The dione functionality can interact with residual silanols on the column. Ensure the mobile phase pH is sufficiently low (formic acid helps). If issues persist, especially for the dione-containing compounds, consider using a column with advanced end-capping or raising the mobile phase pH with an MS-compatible buffer like ammonium formate.[8]
-
Insufficient Resolution: If the product and a key byproduct co-elute, consider modifying the organic solvent (e.g., substituting methanol for acetonitrile) or exploring a different stationary phase. A phenyl-hexyl column can offer alternative selectivity (π-π interactions) for aromatic compounds.
-
Low Sensitivity: Ensure the MS source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the target analyte. Flow injection analysis of a pure standard is recommended for this optimization.
Conclusion
The HPLC-MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound reaction mixtures. By enabling the clear separation and identification of starting materials, the desired product, and potential process-related impurities, this protocol empowers researchers to accelerate drug development through informed, data-driven optimization of synthetic chemistry.
References
-
Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Waters. Retrieved from [Link]
- Zhang, T., Watson, C. J., & Zhang, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Analytical & Bioanalytical Techniques, 7(4).
-
Yuan, H., et al. (2019). Peak distortion in reversed-phase liquid chromatography separation of active carbonyl-containing compounds: Mechanism and solution for this overlooked phenomenon. Journal of Chromatography A, 1594, 112-119. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1,3-Cyclohexanedione on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. Retrieved from [Link]
-
Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463. Retrieved from [Link]
- Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Tetrahedron, 171(2), 134395.
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Wikipedia. Retrieved from [Link]
- Jin, T. S., et al. (2005). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media.
- Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 9583-9611.
- U.S. Patent No. US8916723B2. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
- European Patent No. EP0195053B1. (1989). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. Google Patents.
- Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204.
-
Amerigo Scientific. (n.d.). 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. Amerigo Scientific. Retrieved from [Link]
-
Chemwish. (n.d.). This compound CAS NO.55579-68-5. Chemwish. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. journalcra.com [journalcra.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, CasNo.55579-68-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 7. OhioLINK ETD: fadhil ali, abd al-karim alkarim [etd.ohiolink.edu]
- 8. Peak distortion in reversed-phase liquid chromatography separation of active carbonyl-containing compounds: Mechanism and solution for this overlooked phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Techniques for Structural Elucidation of 5-(2-Chlorophenyl)cyclohexane-1,3-dione Derivatives
Introduction: The Structural Challenge
5-(2-Chlorophenyl)cyclohexane-1,3-dione and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their structural characterization, however, is not trivial. These molecules can exist as a mixture of keto-enol tautomers and, due to the flexible cyclohexane ring, can adopt multiple conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguously determining the structure, predominant tautomeric form, and conformational preferences of these molecules in solution.[1][2] This guide provides a comprehensive overview of the NMR techniques and detailed protocols essential for the complete structural elucidation of this important class of compounds.
The primary challenges in the structural analysis of these derivatives are:
-
Keto-Enol Tautomerism: The 1,3-dione moiety can exist in equilibrium between the diketo form and two possible enol forms.[1][3] The position of this equilibrium is highly dependent on the solvent and substitution pattern.[4]
-
Conformational Isomerism: The cyclohexane ring can adopt chair, boat, or twist-boat conformations. The bulky 5-(2-chlorophenyl) substituent will have a preferred orientation (axial vs. equatorial) that influences the overall molecular shape.[5][6]
-
Signal Overlap: The ¹H NMR spectra can be complex, with overlapping signals from the cyclohexane and aromatic protons, making direct interpretation difficult.
This document will guide researchers through a systematic NMR approach, from basic 1D experiments to advanced 2D correlation techniques, to overcome these challenges and achieve a definitive structural assignment.
Foundational Concepts
Keto-Enol Tautomerism in Cyclohexane-1,3-diones
The 1,3-dicarbonyl system allows for the existence of an equilibrium between the diketo and keto-enol tautomers. Unlike acyclic β-diketones, the formation of an intramolecular hydrogen bond in the enol form of cyclohexane-1,3-diones is sterically hindered.[1] Instead, the enol form is often stabilized by intermolecular hydrogen bonding, potentially leading to dimer formation in solution.[3] The choice of NMR solvent can significantly influence the position of this equilibrium.[4] For instance, hydrogen-bond accepting solvents like DMSO-d₆ may favor the enol form, while non-polar solvents like CDCl₃ might favor the diketo form.
Conformational Analysis of the Cyclohexane Ring
The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain.[5] For a 5-substituted cyclohexane-1,3-dione, the substituent can occupy either an axial or an equatorial position. The bulky 2-chlorophenyl group is expected to preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions.[5][6] The conformation can be determined by analyzing the coupling constants (³JHH) between adjacent protons in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) correlations.
Experimental Protocols
Sample Preparation
High-quality NMR spectra depend critically on proper sample preparation.[7]
Protocol 1: Standard Sample Preparation
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of the this compound derivative for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[8][9]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice will depend on the sample's solubility and the need to study tautomeric equilibria. Use approximately 0.6-0.7 mL of solvent.[8][10]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for easy filtration if necessary.[8]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[7] Particulate matter can degrade spectral quality by interfering with the magnetic field homogeneity.[7]
-
Referencing: The residual proton signal of the deuterated solvent can often be used for calibration.[8] For highly accurate work, an internal standard like tetramethylsilane (TMS) can be added, though it's often unnecessary with modern spectrometers.[8]
-
Labeling: Clearly label the NMR tube with the sample identity.
NMR Data Acquisition
The following is a logical progression of NMR experiments for a comprehensive structural elucidation.
3.2.1. 1D NMR Spectroscopy: The Starting Point
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides the initial overview of the molecule's proton environment.
Protocol 2: ¹H NMR Acquisition
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum with a 90° pulse.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR and DEPT (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.
Protocol 3: ¹³C and DEPT Acquisition
-
Tune the carbon probe.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This is typically a longer experiment due to the low natural abundance of ¹³C.[11]
-
Acquire DEPT-135 and DEPT-90 spectra. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
-
Process and reference the spectra (e.g., CDCl₃ at 77.16 ppm).
Data Analysis and Interpretation
Expected Chemical Shifts and Multiplicities
The following table summarizes the expected chemical shift regions for the core structure.
| Proton(s) | Expected ¹H Chemical Shift (ppm) | Multiplicity | Carbon(s) | Expected ¹³C Chemical Shift (ppm) |
| H-2, H-6 (axial) | 2.0 - 2.5 | d, t, or m | C-1, C-3 | 190 - 210 (keto) |
| H-2, H-6 (equatorial) | 2.5 - 3.0 | d, t, or m | C-1, C-3 | 180 - 195 (enol) |
| H-4, H-6 (axial) | 2.0 - 2.5 | d, t, or m | C-2 | 100 - 110 (enol) |
| H-4, H-6 (equatorial) | 2.5 - 3.0 | d, t, or m | C-4, C-6 | 30 - 50 |
| H-5 | 3.0 - 3.8 | m | C-5 | 40 - 55 |
| Aromatic H | 7.0 - 7.5 | d, t, m | Aromatic C | 125 - 145 |
| Enolic OH | 10 - 17 | br s |
Note: These are approximate ranges and can be influenced by the specific derivative and solvent.[12][13][14]
2D NMR Spectroscopy: Connecting the Pieces
When 1D spectra are insufficient due to complexity or signal overlap, 2D NMR experiments are essential for establishing the complete molecular connectivity.[2][15]
4.2.2. ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[16][17] This is fundamental for tracing out the spin systems within the molecule.
Protocol 4: COSY Acquisition
-
Use a standard COSY pulse sequence.
-
Acquire the data with a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.
-
Process the data to generate a symmetrical 2D plot.
-
Identify cross-peaks, which indicate coupled protons. Diagonal peaks correspond to the 1D spectrum.
Workflow for COSY Analysis
Caption: Logical workflow for interpreting a COSY spectrum.
4.2.3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[18][19] This is a powerful tool for assigning carbon signals based on their known proton assignments.
Protocol 5: HSQC Acquisition
-
Use a standard HSQC pulse sequence, often one that is edited to differentiate CH/CH₃ from CH₂ signals by phase.
-
Set the ¹JCH coupling constant to an average value (e.g., 145 Hz).
-
Acquire and process the data to generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Each cross-peak represents a direct C-H bond.
4.2.4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[16][18][19] This is crucial for connecting the structural fragments identified from COSY and for assigning quaternary carbons (carbons with no attached protons).
Protocol 6: HMBC Acquisition
-
Use a standard HMBC pulse sequence.
-
Set the long-range coupling constant (ⁿJCH) to a typical value (e.g., 8 Hz).
-
Acquire and process the data.
-
Analyze the cross-peaks to establish long-range connectivities. For example, the protons on the 2-chlorophenyl ring should show correlations to C-5 of the cyclohexane ring.
Diagram of Key HMBC Correlations
Caption: Expected key HMBC correlations for structural assembly.
4.2.5. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This is the primary method for determining stereochemistry and conformation. For the this compound, a key analysis would be looking for NOEs between H-5 and the axial protons at C-4 and C-6. The presence of these correlations would confirm an equatorial orientation of the 2-chlorophenyl group.
Protocol 7: NOESY Acquisition
-
Use a standard NOESY pulse sequence.
-
Set an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of the NOE.
-
Acquire and process the data.
-
Analyze the cross-peaks, which indicate through-space proximity.
Integrated Strategy for Structural Elucidation
The following workflow provides a systematic approach to elucidating the structure of a novel this compound derivative.
Caption: A comprehensive workflow for NMR-based structural elucidation.
Conclusion
The structural elucidation of this compound derivatives requires a multi-faceted NMR approach. By systematically applying 1D and 2D NMR techniques as outlined in these protocols, researchers can unambiguously determine the covalent structure, identify the predominant tautomeric form, and establish the conformational preferences of these complex molecules. This detailed structural information is paramount for understanding their chemical reactivity, biological activity, and material properties, thereby accelerating research and development in their respective fields.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]
-
ResearchGate. NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. [Link]
-
Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]
-
Canadian Science Publishing. A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry, 43(11), 3055-3062. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Royal Society of Chemistry. Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. [Link]
-
Chemistry LibreTexts. Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
SpectraBase. 1,3 Cyclohexanedione - Optional[13C NMR] - Chemical Shifts. [Link]
-
YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]
-
Chemistry LibreTexts. Conformational analysis of cyclohexanes. [Link]
-
NPTEL. Conformational Analysis of Monosubstituted Cyclohexane. [Link]
-
Concepts in Magnetic Resonance Part A. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. organomation.com [organomation.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. 1,3-Cyclohexanedione(504-02-9) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. princeton.edu [princeton.edu]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for the Evaluation of 5-(2-Chlorophenyl)cyclohexane-1,3-dione as a Potential Tyrosine Kinase Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-(2-Chlorophenyl)cyclohexane-1,3-dione as a potential tyrosine kinase inhibitor (TKI). We present the scientific rationale for investigating this compound, rooted in the established anti-proliferative and kinase inhibitory activities of the cyclohexane-1,3-dione scaffold.[1][2][3][4][5] Detailed, field-proven protocols are provided for a tiered screening approach, beginning with broad-spectrum in vitro kinase profiling, followed by cell-based assays to determine effects on cell viability and concluding with mechanistic studies using Western blotting to elucidate the impact on specific signaling pathways. This guide is designed to be a self-validating system, with an emphasis on the causality behind experimental choices and the inclusion of critical controls to ensure data integrity.
Introduction: The Rationale for Investigating this compound
Tyrosine kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The cyclohexane-1,3-dione core structure has emerged as a promising scaffold in medicinal chemistry. Derivatives of this scaffold have demonstrated significant anti-tumor activity, and recent studies have explicitly identified their potential as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met and Epidermal Growth Factor Receptor (EGFR).[1][2][6]
The abnormal expression and activation of c-Met and EGFR are linked to the proliferation of numerous human cancers, including non-small-cell lung cancer (NSCLC).[2][6] Therefore, the identification of novel small molecules that can inhibit these kinases is of high therapeutic interest. This compound is a novel analogue of this class. The introduction of a 2-chlorophenyl group is hypothesized to modulate the binding affinity and selectivity of the compound for the ATP-binding pocket of specific tyrosine kinases.
This document outlines a systematic approach to characterize the inhibitory potential of this novel compound. The workflow is designed to first establish its activity in cell-free biochemical assays and then validate its efficacy and mechanism of action in a more physiologically relevant cellular context.
Experimental Workflow: A Tiered Approach to Inhibitor Characterization
A logical, multi-stage screening cascade is essential for the efficient and rigorous evaluation of a candidate inhibitor. We propose a three-tiered approach that moves from broad, high-throughput screening to specific, mechanistic validation.
Figure 1: Proposed experimental workflow for characterizing this compound.
Tier 1 Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of purified tyrosine kinases. This initial screen helps identify primary targets and assess selectivity.
Scientific Rationale: A cell-free biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a kinase without the complexities of cellular uptake, metabolism, or off-target effects. A fluorescence-based assay is a common, safe, and high-throughput alternative to radioactive methods.
Protocol: Fluorescence-Based Kinase Assay
This protocol is adapted for a 96-well or 384-well plate format.
Materials:
-
Recombinant human tyrosine kinases (e.g., c-Met, EGFR, Src, VEGFR-2).
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound (test compound) dissolved in DMSO.
-
Staurosporine (positive control inhibitor) dissolved in DMSO.
-
DMSO (vehicle control).
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque microplates.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is from 100 µM to 1 nM. Also, prepare dilutions of Staurosporine.
-
Reaction Setup: In each well of the microplate, add the components in the following order:
-
Kinase reaction buffer.
-
Test compound or control (DMSO vehicle, Staurosporine). Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Recombinant kinase enzyme.
-
-
Initiation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.
-
Detection: Stop the kinase reaction and measure the remaining ATP (an indicator of kinase activity) by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ reagent).
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.
-
| Parameter | Example Value |
| Final Kinase Concentration | 1-5 nM |
| Final Substrate Concentration | 0.2 µg/µl |
| Final ATP Concentration | 10 µM |
| Final Compound Concentration | 10-point, 3-fold serial dilution from 100 µM |
| Incubation Time | 60 minutes at 30°C |
Table 1: Example parameters for an in vitro kinase assay.
Tier 2 Protocol: Cell-Based Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines with known tyrosine kinase dependencies.
Scientific Rationale: While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound is cell-permeable and can engage its target in a cellular environment to produce a biological effect.[7] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., A549 or H460 for NSCLC, which have relevance for c-Met and EGFR).[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
This compound in DMSO.
-
Doxorubicin or a known TKI (e.g., Foretinib) as a positive control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear, flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound and control compounds. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability versus the log of the compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Tier 3 Protocol: Mechanistic Western Blot Analysis
Objective: To confirm target engagement by measuring the phosphorylation status of the identified target kinase and key downstream signaling proteins.
Scientific Rationale: A reduction in the phosphorylation of a target kinase and its substrates upon treatment with the compound provides strong evidence of on-target activity within the cell. Western blotting is a robust technique for detecting these changes in protein phosphorylation.[9] For example, inhibition of EGFR would be expected to decrease phosphorylation of EGFR itself, as well as downstream effectors like Akt and MAPK.[8][10][11]
Signaling Pathways for Interrogation
Based on literature for the cyclohexane-1,3-dione scaffold, EGFR and c-Met are primary candidate targets. Src is another key non-receptor tyrosine kinase often involved in cross-talk and resistance pathways.[12]
Figure 2: Simplified overview of key tyrosine kinase signaling pathways.
Protocol: Western Blotting for Phospho-Proteins
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (see Table 2).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around its GI50 value (e.g., 0.5x, 1x, 2x GI50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
For receptor tyrosine kinases like EGFR or c-Met, you may need to serum-starve the cells and then stimulate with the appropriate ligand (e.g., EGF or HGF) in the presence or absence of the inhibitor.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration and boil in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure observed changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-EGFR). An antibody against a housekeeping protein like β-actin or GAPDH should also be used as a loading control.[10][13]
| Target Protein | Phosphorylation Site | Rationale |
| p-EGFR | Tyr1068 | Major autophosphorylation and GRB2 binding site.[14] |
| p-c-Met | Tyr1234/1235 | Critical for kinase activation.[15] |
| p-Src | Tyr416 | Autophosphorylation site indicating activation.[16] |
| p-Akt | Ser473 | Key node in the PI3K survival pathway, downstream of EGFR and c-Met.[10][17] |
| p-MAPK (Erk1/2) | Thr202/Tyr204 | Key node in the RAS/RAF/MEK proliferation pathway.[10][17] |
| Total EGFR, c-Met, Src, Akt, MAPK | N/A | Control for total protein levels. |
| β-Actin | N/A | Loading control.[13] |
Table 2: Recommended primary antibodies for Western blot analysis.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential tyrosine kinase inhibitor. Positive results from this workflow—specifically, potent in vitro inhibition of a kinase like c-Met or EGFR, corresponding reduction in cancer cell viability, and confirmed on-target pathway modulation via Western blot—would provide a strong foundation for further preclinical development.
Future studies could include broader kinase profiling to assess selectivity, in vivo efficacy studies in xenograft models, and structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding mode of the compound within the kinase domain.
References
-
Zhang, X., et al. (2021). Western blot analysis of proteins related to the EGFR signal pathway. ResearchGate. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis detection of c-Met expression. ResearchGate. Retrieved from [Link]
-
Welte, Y., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PLoS ONE, 14(9), e0221257. Retrieved from [Link]
-
Paulmurugan, R., & Gambhir, S. S. (2007). Molecular Imaging of c-Met Kinase Activity. Cancer Research, 67(19), 9237-9246. Retrieved from [Link]
-
ResearchGate. (n.d.). Stimulation of c-Met signaling pathways by HGF. Western blot assay was performed to verify human HGF stimulates c-Met signaling pathways. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2004). Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. BioTechniques, 36(6), 976-981. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294-4319. Retrieved from [Link]
-
Mohareb, R. M., et al. (2025). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Current Organic Synthesis, 22. Retrieved from [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294-4319. Retrieved from [Link]
-
Mohareb, R. M., et al. (2025). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). In silico molecular investigations of derived cyclohexane-1,3-dione compounds as potential inhibitors of protein tyrosine kinase C-met: 2D QSAR, molecular docking and ADMET. ResearchGate. Retrieved from [Link]
-
Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Wikipedia. Retrieved from [Link]
-
Mazzoni, M., et al. (2020). c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve?. Cancers, 12(6), 1535. Retrieved from [Link]
-
B-Rao, C., et al. (2014). EGFR and c-Met Inhibitors are Effective in Reducing Tumorigenicity in Cancer. Walsh Medical Media. Retrieved from [Link]
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. Retrieved from [Link]
-
Youssif, B. G. M., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 27(13), 4253. Retrieved from [Link]
-
Roche, S., & Fumagalli, S. (2012). Western blotting analysis as a tool to study receptor tyrosine kinases. Methods in Molecular Biology, 795, 187-200. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. Amerigo Scientific. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases | Bentham Science [eurekaselect.com]
- 4. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Investigating the Anti-proliferative Activity of 5-(2-Chlorophenyl)cyclohexane-1,3-dione Analogs: A Detailed Guide to In Vitro Evaluation
Introduction: Unveiling the Therapeutic Potential of Novel Cyclohexane-1,3-dione Analogs
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within this landscape, cyclohexane-1,3-dione derivatives have emerged as a promising class of small molecules with potent anti-proliferative properties.[1][2][3][4] The structural versatility of the cyclohexane-1,3-dione scaffold allows for extensive chemical modifications, enabling the development of analogs with tailored biological activities.[5][6] This guide focuses on a specific subclass, 5-(2-Chlorophenyl)cyclohexane-1,3-dione analogs, and provides a comprehensive framework for investigating their anti-proliferative activity in a preclinical setting.
Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives to act as inhibitors of key signaling molecules involved in cancer progression, particularly receptor tyrosine kinases such as c-Met.[1][7] The abnormal activation of these kinases is a hallmark of numerous human cancers, driving tumor growth, proliferation, and metastasis. By targeting these critical pathways, this compound analogs represent a compelling avenue for the development of targeted cancer therapies.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to characterizing the anti-proliferative effects of these novel compounds, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols provided are designed to be robust and reproducible, with a strong emphasis on the scientific rationale behind each experimental step, ensuring the generation of high-quality, reliable data.
I. Foundational Assays: Assessing Cytotoxicity and Anti-proliferative Effects
The initial evaluation of any potential anti-cancer compound involves determining its ability to inhibit cell growth and induce cell death. A variety of well-established assays are available for this purpose, each with its own advantages and underlying principles.
A. Cell Viability Assays: Quantifying the Impact on Cell Survival
Cell viability assays are fundamental to drug discovery, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[8] These assays typically rely on the metabolic activity of living cells to generate a measurable signal.
1. Tetrazolium Reduction Assays (MTT, XTT)
-
Principle: These colorimetric assays measure the activity of mitochondrial dehydrogenases in viable cells. Water-soluble tetrazolium salts (e.g., MTT, XTT) are reduced by these enzymes to form a colored formazan product, the amount of which is directly proportional to the number of living cells. The XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step.[8]
-
Rationale: The choice of a tetrazolium assay provides a rapid and cost-effective method for high-throughput screening of multiple compounds and concentrations. It offers a reliable initial assessment of a compound's ability to compromise cell viability.
2. Luminescence-Based ATP Assay (CellTiter-Glo®)
-
Principle: This assay quantifies the amount of ATP present in a cell culture, which is a direct indicator of metabolically active, viable cells.[9][10] The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is measured with a luminometer.
-
Rationale: The CellTiter-Glo® assay is known for its high sensitivity and broad linear range, making it suitable for accurately determining cell viability across a wide range of cell numbers and compound concentrations.[10] Its single-step procedure also makes it amenable to high-throughput screening.[9]
Table 1: Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to a purple formazan. | Inexpensive, widely used. | Requires a solubilization step for the formazan product. |
| XTT | Mitochondrial dehydrogenase activity reduces XTT to a water-soluble orange formazan.[8] | No solubilization step required, faster than MTT.[8] | Higher cost than MTT. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[9] | High sensitivity, wide linear range, single-step protocol.[9][10] | Higher cost than tetrazolium assays. |
II. Mechanistic Insights: Delving into the Mode of Action
Once the anti-proliferative activity of the this compound analogs has been confirmed, the next crucial step is to elucidate the underlying mechanisms by which they exert their effects. This involves investigating their impact on key cellular processes such as apoptosis and the cell cycle.
A. Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many effective anti-cancer drugs induce apoptosis in tumor cells.
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[11][12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
-
Rationale: This dual-staining method allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[11][13] This provides a detailed picture of the mode of cell death induced by the compound.
B. Cell Cycle Analysis: Uncovering Effects on Cell Division
Dysregulation of the cell cycle is a fundamental characteristic of cancer cells, leading to uncontrolled proliferation.[14][15] Investigating the effect of a compound on cell cycle progression can reveal its mechanism of action.
1. Propidium Iodide (PI) Staining and Flow Cytometry
-
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[16] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry is then used to quantify the fluorescence of individual cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][16][17]
-
Rationale: This method provides a "snapshot" of the cell cycle distribution within a population of cells following treatment with the compound.[17] An accumulation of cells in a specific phase (e.g., G2/M arrest) suggests that the compound interferes with the molecular machinery that governs that particular stage of the cell cycle. It is important to gate out cell doublets to avoid misinterpretation of G2/M cells.[15][18]
III. Target Validation: Investigating Molecular Interactions
To further refine the understanding of the mechanism of action, it is essential to investigate the molecular targets of the this compound analogs. Given the known activity of similar compounds as tyrosine kinase inhibitors, a key area of investigation is their effect on relevant signaling pathways.[1][7]
A. Western Blotting: Probing Protein Expression and Activation
Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19]
-
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane (e.g., PVDF or nitrocellulose), and then probed with specific antibodies.[19]
-
Rationale: Western blotting can be used to assess the expression levels of key proteins involved in cell proliferation, apoptosis, and cell cycle regulation. Furthermore, by using antibodies that specifically recognize phosphorylated (activated) forms of proteins, it is possible to determine the effect of the compound on the activity of signaling pathways. For instance, one could investigate the phosphorylation status of c-Met and its downstream effectors like AKT and ERK.[20]
IV. Detailed Protocols
A. Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
1. Cell Seeding: a. Harvest and count cells from a healthy, sub-confluent culture. b. Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare a serial dilution of the this compound analog in complete growth medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Assay Procedure: a. Equilibrate the CellTiter-Glo® reagent to room temperature. b. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. c. Add 100 µL of CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a plate-reading luminometer.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
B. Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
1. Cell Treatment and Harvesting: a. Seed cells in a 6-well plate and treat with the this compound analog at the desired concentrations for the appropriate time. b. Harvest both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. c. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.[11]
2. Staining: a. Wash the cells twice with cold 1X PBS. b. Resuspend the cell pellet in 1X Annexin V Binding Buffer. c. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. d. Incubate the cells in the dark at room temperature for 15 minutes.[21]
3. Flow Cytometry Analysis: a. Add 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour.[21] Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
C. Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
1. Cell Treatment and Fixation: a. Treat cells with the compound as described for the apoptosis assay. b. Harvest the cells and wash them with PBS. c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step is critical for permeabilizing the cells and preserving DNA integrity.[16] d. Incubate the cells at -20°C for at least 2 hours (or overnight).
2. Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is essential to degrade RNA and ensure that PI only binds to DNA.[16] c. Incubate in the dark at room temperature for 30 minutes.
3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[18] b. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
D. Protocol: Western Blot Analysis of Key Signaling Proteins
1. Protein Extraction: a. Treat cells with the compound and then wash with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[20] c. Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cellular debris.[20] d. Collect the supernatant containing the protein extract.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.[20]
3. SDS-PAGE and Protein Transfer: a. Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[23] b. Incubate the membrane with the primary antibody (e.g., anti-c-Met, anti-phospho-c-Met, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, or anti-β-actin as a loading control) overnight at 4°C.[23] c. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
5. Detection: a. Wash the membrane again with TBST. b. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23]
V. Visualizations
Experimental Workflow
Caption: A streamlined workflow for the in-vitro evaluation of this compound analogs.
Apoptosis Detection via Annexin V/PI Staining
Caption: Quadrant analysis of apoptosis assay results using Annexin V and Propidium Iodide staining.
VI. Conclusion
This guide provides a comprehensive and scientifically grounded framework for the investigation of the anti-proliferative activity of this compound analogs. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can generate robust and reproducible data to elucidate the therapeutic potential of these promising compounds. The systematic approach outlined here, from initial screening to mechanistic studies and target validation, will facilitate the identification and characterization of novel anti-cancer agents, ultimately contributing to the advancement of oncology drug discovery.
References
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Crowley, L.C., Marfell, B.J. & Waterhouse, N.J. Assaying cell cycle status using flow cytometry. [Link]
-
DeNovix. Apoptosis Assay Protocol | Technical Note 244. [Link]
-
Quratul Ain. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
-
NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
-
University of South Florida. Apoptosis Protocols. [Link]
-
Larsson, P., Engqvist, H., et al. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
El-Damasy, D.A., et al. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
-
ACS Omega. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
-
Mohareb, R.M., et al. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link]
-
Mohareb, R.M., et al. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. [Link]
-
ResearchGate. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases | Request PDF. [Link]
-
Carbone, A., et al. Synthesis and antiproliferative activity of 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][11][12][16][17]tetrazepin-4-(3H)-one. [Link]
-
Matysiak, J., et al. Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]
-
ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. [Link]
-
Matysiak, J. & Opolski, A. Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]
-
ResearchGate. (PDF) , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. [Link]
-
Wikipedia. 1,3-Cyclohexanedione. [Link]
-
MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]
-
ResearchGate. (PDF) New Tripentone Analogs with Antiproliferative Activity. [Link]
-
PubMed Central. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]
Sources
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 14. nanocellect.com [nanocellect.com]
- 15. biocompare.com [biocompare.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. medium.com [medium.com]
- 20. benchchem.com [benchchem.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
Application Note: A Strategic Workflow for the Development of Novel Antibacterial Agents from 5-(2-Chlorophenyl)cyclohexane-1,3-dione Scaffolds
Abstract
Amid the escalating crisis of antimicrobial resistance, the exploration of novel chemical scaffolds is imperative for the discovery of next-generation antibacterial agents. Cyclohexane-1,3-dione and its derivatives have emerged as a versatile and promising class of compounds, demonstrating a wide range of biological activities, including antibacterial effects.[1] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the systematic development of antibacterial agents derived from the 5-(2-chlorophenyl)cyclohexane-1,3-dione core structure. We present detailed protocols for the synthesis of the core scaffold, strategies for creating a diverse chemical library, high-throughput methods for antibacterial screening, and initial assays for elucidating the mechanism of action. The methodologies are designed to be self-validating, incorporating essential controls and referencing established standards to ensure scientific rigor and reproducibility.
Introduction: The Rationale for the Cyclohexane-1,3-dione Scaffold
The chemical architecture of cyclohexane-1,3-diones is particularly compelling for medicinal chemistry. The presence of two carbonyl groups creates a highly activated methylene group at the C2 position, which serves as a versatile handle for a multitude of chemical modifications.[1] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antibacterial potency and selectivity. Furthermore, derivatives of this scaffold have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria.[2][3] Some studies suggest that their mechanism may involve the disruption of the bacterial cytoplasmic membrane or the chelation of essential metal ions in bacterial enzymes, representing potential modes of action that can circumvent existing resistance mechanisms.[4][5]
The specific starting scaffold, this compound, incorporates a halogenated phenyl ring, a common feature in many successful therapeutic agents that can enhance binding affinity and modulate pharmacokinetic properties. This document outlines a strategic pathway from initial synthesis to the identification of lead compounds based on this promising scaffold.
Synthesis and Characterization of the Core Scaffold
The foundational step is the efficient and scalable synthesis of the this compound core. A robust and widely applicable method for this is the Michael addition reaction, followed by an intramolecular Dieckmann or Thorpe-Ziegler type cyclization.[6]
Protocol 2.1: Synthesis of this compound
Causality: This two-step, one-pot procedure is chosen for its efficiency. The Michael addition first forms the key carbon-carbon bond, and the subsequent base-catalyzed cyclization of the resulting δ-ketoester is a classic and high-yielding method for forming the cyclohexane-1,3-dione ring system.[2]
Materials:
-
2-Chlorobenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide (25% solution in ethanol)
-
Ethanol, absolute
-
Hydrochloric acid (6 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorobenzaldehyde (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (50 mL).
-
Slowly add sodium ethoxide solution (5 mmol) to the mixture at room temperature. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization & Hydrolysis: After the initial reaction is complete, add a larger portion of sodium ethoxide (20 mmol) to the flask.
-
Continue to reflux the mixture for an additional 6-8 hours to drive the intramolecular cyclization.
-
Cool the reaction mixture to room temperature and then acidify to pH ~2 by the slow addition of 6 M HCl. This step hydrolyzes the ester and decarboxylates the intermediate.
-
Heat the acidified mixture to reflux for 1 hour to ensure complete decarboxylation.
-
Work-up and Purification: Cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.
Characterization: The structure of the synthesized compound must be unequivocally confirmed using standard spectroscopic methods. Expected signals would be analogous to similar structures reported in the literature.[2][4]
-
¹H-NMR: Expect signals for the aromatic protons, the methine proton at C5, and the methylene protons at C4 and C6, as well as the active methylene protons at C2.
-
¹³C-NMR: Expect signals for the carbonyl carbons (~200 ppm), aromatic carbons, and the aliphatic carbons of the cyclohexane ring.
-
IR Spectroscopy: Look for characteristic strong absorption bands for the C=O groups (around 1700-1735 cm⁻¹).[2]
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Strategy for Derivative Library Synthesis
With the core scaffold in hand, the next phase involves creating a library of derivatives to explore the SAR. The highly reactive C2 methylene group is the primary site for modification.
Caption: Synthetic pathways for derivatizing the core scaffold.
Protocol 3.1: Synthesis of 2-Arylmethylene Derivatives via Knoevenagel Condensation
Causality: The Knoevenagel condensation is a reliable method for forming a C-C double bond by reacting an active methylene compound with an aldehyde. This protocol introduces a variety of substituted aromatic rings at the C2 position, allowing for systematic probing of electronic and steric effects on antibacterial activity.
Procedure:
-
Dissolve this compound (1 mmol) and a selected aromatic aldehyde (1.1 mmol) in toluene (20 mL) in a flask equipped with a Dean-Stark trap.
-
Add a catalytic amount of a secondary amine, such as piperidine or pyrrolidine (0.1 mmol).[7]
-
Heat the mixture to reflux for 8-12 hours, azeotropically removing water as it forms.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with toluene and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 3.2: Synthesis of 2-Arylazo Derivatives
Causality: As demonstrated by Hossan (2013), coupling with aryl diazonium salts can produce potent antibacterial compounds.[2] This reaction introduces a nitrogen-linked aromatic substituent, significantly altering the electronic and hydrogen-bonding properties of the molecule.
Procedure:
-
Diazotization: Dissolve the desired aromatic amine (e.g., aniline or a substituted aniline) (1 mmol) in 2 M HCl (5 mL). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL water), keeping the temperature below 5 °C. Stir for 30 minutes to form the aryl diazonium chloride salt.
-
Coupling: In a separate beaker, dissolve this compound (1 mmol) in ethanol (15 mL) containing sodium acetate (3 mmol) to form the enolate. Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the dione solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the reaction mixture in the ice bath for 2-3 hours. A colored precipitate should form.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylazo derivative.
High-Throughput Antibacterial Screening
A systematic screening workflow is essential to efficiently evaluate the synthesized library and identify promising "hit" compounds.
Caption: Workflow for antibacterial compound screening and hit validation.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is the gold-standard for determining the MIC of novel antimicrobial agents due to its reproducibility, scalability, and conservation of compound.[8][9] It establishes the lowest concentration of a drug that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates, sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin sodium salt solution (optional, for colorimetric reading)
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare a starting concentration of each test compound in well 1 by adding the required amount of stock solution to CAMHB for a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as growth and sterility controls, respectively.
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Cover the plates and incubate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. If using resazurin, a color change from blue to pink indicates bacterial growth.
Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination
Causality: While MIC indicates growth inhibition (bacteriostatic), the MBC determines the concentration required to kill the bacteria (bactericidal). This is a critical secondary assay for prioritizing lead compounds.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37 °C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the agar plate.
Data Presentation
Results should be summarized in a clear, tabular format.
| Compound ID | R-Group (at C2) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MBC (µg/mL) vs S. aureus |
| Core | H | >128 | >128 | N/A |
| DEV-01 | 4-Nitrobenzylidene | 16 | 64 | 32 |
| DEV-02 | 4-Chlorophenylazo | 8 | 32 | 16 |
| Cipro | (Positive Control) | 0.5 | 0.25 | 1 |
Preliminary Mechanism of Action (MoA) Studies
Understanding the MoA is crucial for lead optimization. Based on literature for related compounds, a primary hypothesis could be the disruption of bacterial cell membrane integrity.[5]
Protocol 5.1: Bacterial Membrane Permeability Assay
Causality: This assay uses a fluorescent dye, Propidium Iodide (PI), which is normally excluded by healthy bacterial membranes. If a compound damages the membrane, PI can enter the cell and intercalate with DNA, causing a significant increase in fluorescence. This provides direct evidence of membrane disruption.
Materials:
-
Bacterial suspension (e.g., S. aureus) in PBS, washed and resuspended to an OD₆₀₀ of 0.5.
-
Lead compound and controls.
-
Propidium Iodide (PI) stock solution.
-
Fluorimeter or fluorescence microplate reader.
Procedure:
-
In a 96-well black plate, add 100 µL of the bacterial suspension to each well.
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control known to disrupt membranes (e.g., Polymyxin B) and a negative (vehicle) control.
-
Incubate for 30 minutes at 37 °C.
-
Add PI to each well to a final concentration of 5 µM.
-
Measure the fluorescence (Excitation ~535 nm, Emission ~617 nm) immediately and at several time points over 1-2 hours.
-
A significant, dose-dependent increase in fluorescence compared to the negative control indicates membrane permeabilization.
Conclusion and Future Directions
This application note details a robust and logical workflow for the discovery and initial characterization of novel antibacterial agents derived from this compound. By following the protocols for synthesis, library generation, hierarchical screening, and preliminary MoA studies, researchers can efficiently identify and validate promising lead compounds. Subsequent steps for lead optimization would involve comprehensive SAR studies, cytotoxicity testing against mammalian cell lines to determine a selectivity index, and in vivo efficacy studies in appropriate infection models. The versatility of the cyclohexane-1,3-dione scaffold provides a rich foundation for the development of urgently needed new therapies to combat bacterial infections.
References
-
Hossan, A. (2013). Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones. American Journal of Organic Chemistry, 3(1), 9-15. [Link]
-
Nief, E. A., et al. (2017). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 22(11), 1898. [Link]
-
Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(15), 19184–19203. [Link]
-
Kumar, R., et al. (2011). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]
-
Wysocka, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1243115. [Link]
-
Zlitni, S., et al. (2015). Unconventional screening approaches for antibiotic discovery. Annals of the New York Academy of Sciences, 1354, 31-41. [Link]
-
Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US, 13(15), 19184-19203. [Link]
-
Ling, L. L., et al. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 373-385. [Link]
-
Chinnamanayakar, S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 229-235. [Link]
-
Sharma, A., et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications, 51(18), 2735-2763. [Link]
-
Lloyd, W. J., et al. (1983). Cyclohexane triones, novel membrane-active antibacterial agents. Antimicrobial Agents and Chemotherapy, 23(6), 814–818. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production. agchem.lookchem.com. [Link]
-
Hryniuk, A., et al. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 24(23), 4287. [Link]
-
Ann, R., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 28(14), 5519. [Link]
-
Foroumadi, A., et al. (2006). Synthesis and in vitro antibacterial activity of some N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 2959-2963. [Link]
-
Ichikawa, M., et al. (2008). Design and synthesis of diketopiperazine and acyclic analogs related to the caprazamycins and liposidomycins as potential antibacterial agents. Bioorganic & Medicinal Chemistry, 16(2), 855-866. [Link]
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5642. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
- Parg, A. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
- Stapersma, J., & Van Der Twell, J. (1976). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.
-
Wikipedia contributors. (2023). 1,3-Cyclohexanedione. Wikipedia. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. sapub.org [sapub.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro antibacterial activity of some N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-(2-Chlorophenyl)cyclohexane-1,3-dione Synthesis
Welcome to the technical support center for the synthesis of 5-(2-chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Cyclohexane-1,3-dione derivatives are crucial precursors in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals.[1][2][3] The introduction of a substituted phenyl group at the 5-position creates a versatile scaffold for further chemical exploration.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, overcome common challenges, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Michael addition reaction.
Problem 1: Low or No Product Yield
A low yield of the desired product is one of the most common challenges. This can often be attributed to several factors, from reagent quality to reaction conditions.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
2-Chlorobenzaldehyde and Malonic Acid Esters: Ensure the purity of your starting materials. 2-Chlorobenzaldehyde can oxidize to benzoic acid, and malonic acid esters can hydrolyze. Use freshly distilled or purified reagents if necessary.
-
Base (e.g., Sodium Ethoxide, Piperidine): The choice and quality of the base are critical. If using sodium ethoxide, it should be freshly prepared or properly stored to prevent decomposition. For bases like piperidine, ensure it is free from impurities.
-
-
Suboptimal Reaction Conditions:
-
Reaction Temperature: The Michael addition is often exothermic. Running the reaction at too high a temperature can lead to side reactions, such as self-condensation of the malonic ester or polymerization. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. It is crucial to maintain the recommended temperature range for the specific protocol you are following.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Inefficient Work-up and Purification:
-
Product Loss During Extraction: The product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
-
Improper pH Adjustment: During the work-up, the pH of the aqueous layer should be carefully adjusted to ensure the product is in its neutral form to facilitate extraction into the organic phase.
-
Purification Challenges: The product may be difficult to crystallize or separate from byproducts. Experiment with different solvent systems for recrystallization or consider column chromatography for purification.[4]
-
Problem 2: Presence of Significant Impurities in the Final Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired compound.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted 2-chlorobenzaldehyde and the malonic acid ester in your crude product.
-
Solution: Increase the reaction time or consider a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.
-
-
Side-Products from Self-Condensation: The malonic acid ester can undergo self-condensation in the presence of a strong base.
-
Solution: Add the base slowly and maintain a controlled temperature to minimize this side reaction.
-
-
Formation of Knoevenagel Condensation Product: The initial Knoevenagel condensation product between 2-chlorobenzaldehyde and the malonic ester may be present if the subsequent Michael addition and cyclization are incomplete.
-
Solution: Ensure a sufficient amount of the Michael donor (the second equivalent of the malonic ester or another nucleophile) is present and that the reaction conditions favor the cyclization step.
-
Experimental Protocol: A Generalized Michael Addition Approach
The synthesis of 5-arylcyclohexane-1,3-diones often involves a one-pot reaction combining a Michael addition and a subsequent Dieckmann or Claisen-type cyclization.[1][2][5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the malonic acid ester (e.g., diethyl malonate) in a suitable solvent such as ethanol.
-
Base Addition: To this solution, add a base like sodium ethoxide portion-wise while maintaining a controlled temperature (often at or below room temperature).
-
Aldehyde Addition: Slowly add 2-chlorobenzaldehyde to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature for the specified time. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Methanol, THF | Good solubility for reactants and intermediates. |
| Base | Sodium Ethoxide, Piperidine, Sodium Hydride | Catalyzes the Michael addition and subsequent cyclization.[1][2] |
| Temperature | 0°C to reflux | Temperature control is crucial to balance reaction rate and minimize side reactions. |
| Stoichiometry | Slight excess of malonic ester | Can help drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The most common synthetic route is a tandem reaction sequence. It begins with a Knoevenagel condensation between 2-chlorobenzaldehyde and a malonic ester, catalyzed by a base. This is followed by a Michael addition of a second equivalent of the malonic ester enolate to the activated double bond of the Knoevenagel product. The resulting intermediate then undergoes an intramolecular Dieckmann or Claisen-type condensation to form the cyclohexane-1,3-dione ring system.
Caption: Generalized reaction pathway for the synthesis.
Q2: How does the chloro-substituent on the phenyl ring affect the reaction?
A2: The chlorine atom at the ortho position of the phenyl ring is an electron-withdrawing group. This can have two main effects:
-
Electronic Effect: It can slightly activate the aldehyde group towards nucleophilic attack, potentially increasing the rate of the initial Knoevenagel condensation.
-
Steric Hindrance: The ortho-substituent can introduce steric hindrance, which might slightly decrease the reaction rate compared to an unsubstituted phenyl ring. However, in most cases, the electronic effect is more dominant.
Q3: Can other bases be used for this synthesis?
A3: Yes, while sodium ethoxide is common, other bases can be employed. The choice of base can influence the reaction rate and yield.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can be very effective but requires anhydrous conditions.[1][2]
-
Potassium tert-butoxide (t-BuOK): Another strong, non-nucleophilic base.
-
Organic Bases (e.g., Piperidine, Pyrrolidine): Often used for the Knoevenagel condensation part of the sequence.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Handling of Bases: Strong bases like sodium ethoxide and sodium hydride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Hazards: Organic solvents like ethanol and THF are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
2-Chlorobenzaldehyde: This compound is an irritant. Avoid inhalation and skin contact.
Q5: How can I confirm the structure of my final product?
A5: A combination of spectroscopic techniques should be used for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and substitution pattern.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the ketone functional groups.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]
- Das, P. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- Das, P., & Singh, B. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. [Link]
-
Li, J., et al. (2017). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Journal of Chemical Research, 41(3), 168-171. [Link]
-
Kaur, N., & Kumar, V. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Tetrahedron, 171, 134395. [Link]
-
Ismaili, L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
- Bell, K. H., & Liepa, A. J. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
-
Chinnamanayakar, S. J., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(9), 4863-4871. [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
- Stetter, H., & Schoen, W. (1976). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.
- Flues, W., et al. (1984). Process for obtaining crystalline 1,3-cyclohexane dione.
-
Liepa, A. J., et al. (1992). Preparation of Cyclohexane-1,3-dione Herbicide Precursors by Birch Reduction of 3,5-Dimethoxyphenyl-Substituted Silane Derivatives. Australian Journal of Chemistry, 45(4), 759-763. [Link]
-
Nielsen, A. T., & Carpenter, W. R. (1965). 1,4-Cyclohexanedione. Organic Syntheses, 45, 25. [Link]
- Zhang, J., et al. (2009). Industrial production method of 1,3-cyclohexanedione.
Sources
- 1. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 6. scbt.com [scbt.com]
Technical Support Center: Purification of 5-Arylcyclohexane-1,3-diones
Welcome to the technical support center for the purification of 5-arylcyclohexane-1,3-diones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The unique structural features of this scaffold, particularly its tautomeric nature, often lead to frustrating and non-intuitive purification outcomes. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired purity and yield.
Section 1: The Core Challenge - Understanding Keto-Enol Tautomerism
The primary difficulty in purifying 5-arylcyclohexane-1,3-diones stems from their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the more stable enol form. This equilibrium is the root cause of many separation issues.
Caption: Keto-enol equilibrium in 5-arylcyclohexane-1,3-diones.
Frequently Asked Questions: Tautomerism
Q1: Why is my "pure" compound showing two spots on a TLC plate?
A: This is a classic manifestation of keto-enol tautomerism. The two forms, keto and enol, often exhibit different polarities and thus have different affinities for the TLC plate's stationary phase (e.g., silica gel). The enol form, with its hydroxyl group, can engage in strong hydrogen bonding, while the diketo form is a less polar hydrogen bond acceptor. Even if your compound is chemically pure, it exists as this mixture in solution, leading to the appearance of two interconverting spots. The ratio of the spots can even change depending on the solvent system used for TLC.
Q2: The enol form is stabilized by conjugation and an intramolecular hydrogen bond, but how does this affect purification?
A: The stability of the enol tautomer has profound implications. Firstly, the enolic proton is acidic (pKa typically in the range of 4-5), behaving much like a carboxylic acid. This acidity is a double-edged sword. On one hand, it causes issues like streaking on silica gel chromatography. On the other hand, it provides a powerful chemical "handle" for purification via acid-base extraction, a technique often overlooked for non-amine or non-carboxylic acid compounds.
Q3: Can I "force" the equilibrium to one side to simplify purification?
A: To some extent, yes, by carefully choosing your solvent. The position of the keto-enol equilibrium is influenced by the solvent.
-
Protic and Polar Solvents (e.g., Methanol, Water): These solvents can hydrogen bond with the carbonyl groups of the keto form and the hydroxyl group of the enol form, often favoring the enol tautomer.
-
Aprotic, Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the intramolecular hydrogen bond of the enol form becomes a more significant stabilizing factor, strongly favoring the enol.
-
Aprotic, Polar Solvents (e.g., Acetone, DMSO): These can disrupt the intramolecular hydrogen bond, potentially shifting the equilibrium.
While you can influence the equilibrium, it's often more practical to develop a purification strategy that accommodates the existence of both forms.
Section 2: Troubleshooting Column Chromatography
Column chromatography is a standard method for purifying these compounds, but it is frequently plagued by poor separation and low recovery.
Frequently Asked Questions: Chromatography
Q1: My compound is streaking badly on the silica gel column, and I'm getting broad, overlapping fractions. What's happening?
A: This is almost always due to the acidic nature of the enol tautomer interacting too strongly with the slightly acidic silica gel stationary phase. This strong interaction leads to slow, uneven elution, resulting in significant band broadening or "streaking."
Solution: Modify your mobile phase. The goal is to suppress the ionization of the enolic proton.
-
Add a Small Amount of Acetic Acid (AcOH): Adding ~0.5-1% acetic acid to your eluent (e.g., Hexane/Ethyl Acetate) will create an acidic environment. By Le Châtelier's principle, this excess acid suppresses the deprotonation of your compound's enol form, leading to a sharper, more well-defined band.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 column, where such interactions are minimized.
Q2: How do I choose the right solvent system (mobile phase)?
A: The process should be systematic, starting with Thin Layer Chromatography (TLC).
-
Start with a Standard Eluent: A good starting point is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).
-
Aim for an Rf Value: On your TLC plate, you want your target compound to have an Rf value between 0.25 and 0.40 for optimal separation on a column.
-
Adjust Polarity:
-
Rf too low (<0.25): Your compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Rf too high (>0.40): Your compound is moving too quickly with the solvent. Decrease the polarity by increasing the proportion of hexane.
-
-
Consider a Modifier: As discussed in Q1, if you see streaking on the TLC plate, add a drop of acetic acid to your TLC developing chamber and re-run the plate. If the spot sharpens, you will need to add it to your column's mobile phase.
| Problem | Possible Cause | Solution |
| Streaking/Tailing | Enol tautomer is deprotonated by silica gel. | Add 0.5-1% acetic acid to the eluent. |
| Poor Separation | Incorrect solvent polarity. | Develop a new eluent system using TLC to achieve an Rf of 0.25-0.40. |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Low Recovery | Compound irreversibly adsorbed onto the silica. | Pre-treat silica with the eluent containing acetic acid; avoid leaving the compound on the column for extended periods. |
Section 3: Leveraging Acidity: Purification by Acid-Base Extraction
For crude reaction mixtures containing non-acidic impurities (e.g., unreacted starting materials, non-polar byproducts), acid-base extraction is an exceptionally effective and scalable purification technique.
Side-product formation in the synthesis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Technical Support Center: Synthesis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of this compound. This document is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a process that typically involves a Michael addition followed by a Claisen condensation.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?
A: Low yield is a common frustration, often stemming from several critical factors in the reaction sequence. The synthesis generally proceeds via the Michael addition of a malonic ester to 2-chlorocinnamonitrile or a related α,β-unsaturated compound, followed by cyclization, hydrolysis, and decarboxylation. Let's break down the potential pitfalls:
-
Inefficient Michael Addition: The initial carbon-carbon bond formation is crucial.[1][2][3]
-
Cause: The basicity of the catalyst may be insufficient to efficiently deprotonate the active methylene compound (e.g., diethyl malonate). Conversely, a base that is too strong can lead to unwanted side reactions.
-
Solution: Sodium ethoxide in ethanol is a standard and effective base for this transformation. Ensure the base is fresh and anhydrous. The reaction is often sensitive to stoichiometry; a slight excess of the base can be beneficial, but large excesses should be avoided.
-
-
Problems with Cyclization (Dieckmann or Claisen Condensation):
-
Cause: The intramolecular condensation to form the cyclohexane-1,3-dione ring requires specific conditions.[4] Incomplete cyclization is a frequent cause of low yield.
-
Solution: Ensure that the reaction is heated appropriately after the initial Michael addition. The temperature and reaction time are critical parameters that may need optimization for your specific substrate and scale.
-
-
Incomplete Hydrolysis and Decarboxylation:
-
Cause: The final steps involve the hydrolysis of the ester groups followed by decarboxylation to yield the target dione.[5][6][7][8] Incomplete hydrolysis will leave ester functionalities, and incomplete decarboxylation will result in a β-keto acid.
-
Solution: Acid-catalyzed hydrolysis (e.g., with aqueous HCl or H₂SO₄) followed by heating is standard. The temperature and duration of heating are critical for driving the decarboxylation to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide | Optimal basicity for deprotonation of malonic esters. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and compatible with the base. |
| Temperature | Reflux | Ensures sufficient energy for both Michael addition and cyclization. |
| Hydrolysis | 6M HCl (aq) | Effective for ester hydrolysis and subsequent decarboxylation. |
Issue 2: Formation of a Persistent, Difficult-to-Remove Impurity
Q: I've isolated my product, but it's contaminated with a significant side-product that is difficult to separate by standard column chromatography. What could this impurity be?
A: The most probable side-product in this synthesis is the intermediate from the Michael addition that has not undergone cyclization. Another possibility is a product resulting from a competing Knoevenagel condensation.
-
Uncyclized Michael Adduct:
-
Identification: This side-product will have a significantly different polarity compared to the desired dione. It will also possess characteristic signals in the ¹H NMR spectrum corresponding to the ester protons.
-
Cause: As mentioned in Issue 1, incomplete cyclization due to insufficient heating, reaction time, or base strength can lead to the accumulation of this intermediate.
-
Mitigation: Re-subjecting the impure product to the cyclization conditions (e.g., heating with sodium ethoxide in ethanol) can sometimes convert the remaining intermediate to the desired product. Optimizing the initial reaction conditions is the best preventative measure.
-
-
Knoevenagel Condensation Product:
-
Identification: This impurity arises from the condensation of the active methylene compound with the carbonyl group of another molecule of the starting material or product.[9][10][11][12][13]
-
Cause: The use of a base that is too strong can favor this side reaction.[9]
-
Mitigation: Use a weaker base or carefully control the stoichiometry of the base. Adding the base slowly to the reaction mixture can also help to minimize local high concentrations of the base.
-
Visualizing the Reaction and Side-Product Formation
To better understand the synthetic pathway and potential pitfalls, the following diagrams illustrate the key transformations.
Caption: Desired synthesis pathway for this compound.
Caption: Common pathways leading to major side-products.
Issue 3: Product Purification Challenges
Q: My crude product is an oil/waxy solid that is difficult to purify by crystallization. What are my options?
A: Cyclohexane-1,3-dione derivatives can sometimes be challenging to crystallize, especially if minor impurities are present.
-
Column Chromatography:
-
Protocol: Silica gel column chromatography is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
Troubleshooting: If the product co-elutes with an impurity, try a different solvent system (e.g., dichloromethane/methanol). Sometimes, using a different stationary phase, like alumina, can provide better separation.
-
-
Recrystallization:
-
Protocol: If a semi-pure solid can be obtained, recrystallization is an excellent method for final purification. A solvent screen is necessary to find the optimal solvent or solvent pair. Common solvents to try include ethanol, isopropanol, ethyl acetate, and toluene.
-
Troubleshooting: If the product oils out, try using a solvent pair where the product is soluble in one solvent and insoluble in the other. Dissolve the product in the minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol), add diethyl malonate dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of 2-chlorocinnamonitrile in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture and add 6M aqueous HCl.
-
Heat the mixture to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
Wikipedia. (2023). Michael reaction. Retrieved from [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of β-Keto Ester Example. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Science Info. (2023). Knoevenagel Condensation: Mechanism, Applications. Retrieved from [Link]
-
ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
-
Slideshare. (n.d.). Michael addition reaction. Retrieved from [Link]
- Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
-
Organic Chemistry Portal. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link]
-
Advances in Engineering Innovation. (2023). Michael addition reaction and its examples. Retrieved from [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. Michael addition reaction and its examples [ace.ewapub.com]
- 4. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 5. aklectures.com [aklectures.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. youtube.com [youtube.com]
- 13. scienceinfo.com [scienceinfo.com]
Improving the regioselectivity of reactions involving 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Technical Support Center: 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we will address common challenges in achieving high regioselectivity and provide evidence-based solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Alkylation Reactions (C- vs. O-Alkylation)
Question: I am attempting an alkylation of this compound and obtaining a mixture of C-alkylated and O-alkylated products. How can I favor C-alkylation?
Answer:
The regioselectivity of alkylating 1,3-dicarbonyl compounds is a classic challenge governed by the principles of kinetic versus thermodynamic control.[1][2] The enolate of this compound has two nucleophilic sites: the central carbon (C2) and the oxygen atoms of the carbonyls.
-
O-alkylation is typically the kinetically favored pathway, meaning it is faster and occurs under milder conditions.[3][4] This is because the negative charge is more concentrated on the more electronegative oxygen atom in the enolate.
-
C-alkylation leads to the thermodynamically more stable product, as a carbon-carbon bond is generally stronger than a carbon-oxygen bond in this context.[1][2]
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
To favor C-alkylation (Thermodynamic Control): Use a weaker base that allows for an equilibrium to be established between the enolate and the starting dione. Protic solvents like ethanol or methanol can also favor C-alkylation by solvating the oxygen atoms of the enolate, making them less available for reaction. A common combination is using an alkali metal alkoxide (e.g., sodium ethoxide) in the corresponding alcohol (ethanol).
-
To favor O-alkylation (Kinetic Control): Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) at low temperatures.[5] These conditions rapidly and irreversibly form the enolate, which then reacts at the most kinetically favorable site (oxygen).
-
-
Reaction Temperature:
-
Higher temperatures generally favor the thermodynamic product.[6] If you are getting a mixture of products, consider increasing the reaction temperature to allow the initially formed O-alkylated product to revert to the enolate and subsequently form the more stable C-alkylated product.
-
-
Nature of the Alkylating Agent:
-
Harder electrophiles (based on Hard-Soft Acid-Base theory) tend to react at the harder nucleophilic site (oxygen). For example, using alkyl sulfates might favor O-alkylation.
-
Softer electrophiles, like alkyl iodides, will have a greater tendency to react at the softer carbon nucleophile.
-
-
Protecting Group Strategy:
-
In cases where achieving high C-alkylation selectivity is particularly challenging, a protecting group strategy can be employed. For instance, converting one of the ketone groups into a hydrazone can direct alkylation to the carbon at C2.[7] Subsequent hydrolysis of the hydrazone restores the dione functionality.
-
| Condition | Favored Product | Rationale |
| Base/Solvent | ||
| NaOEt / EtOH | C-Alkylation | Thermodynamic Control |
| LDA / THF, -78 °C | O-Alkylation | Kinetic Control[5] |
| Temperature | ||
| High Temperature | C-Alkylation | Thermodynamic Control[6] |
| Low Temperature | O-Alkylation | Kinetic Control |
| Alkylating Agent | ||
| Alkyl Iodide | C-Alkylation | Softer Electrophile |
| Alkyl Sulfate | O-Alkylation | Harder Electrophile |
Issue 2: Lack of Regioselectivity in Reactions at the Two Carbonyl Groups
Question: I am trying to perform a Knoevenagel condensation, but the reaction is occurring at both carbonyls, or I am getting a mixture of products from reaction at C2 and C4. How can I control this?
Answer:
The two carbonyl groups in this compound are electronically distinct due to the influence of the bulky and electron-withdrawing 2-chlorophenyl substituent at C5. This inherent asymmetry can be exploited to achieve regioselectivity.
-
Steric Hindrance: The 2-chlorophenyl group presents significant steric bulk.[8] This will hinder the approach of nucleophiles to the adjacent carbonyl at C4. The carbonyl at C2 is sterically more accessible.
-
Electronic Effects: The chlorine atom is electron-withdrawing, which can influence the electron density of the pi system of the enol or enolate intermediate.
Troubleshooting Steps:
-
Exploiting Steric Hindrance:
-
Use sterically demanding reagents. A bulky nucleophile will preferentially attack the less hindered C2 carbonyl.
-
In reactions like the Knoevenagel condensation, the choice of catalyst can be crucial. Mildly basic catalysts like piperidine or pyridine are often used.[9]
-
-
Kinetic vs. Thermodynamic Control:
-
Low reaction temperatures will favor kinetic control, where the reaction occurs at the most accessible site. In this case, that would likely be the C2 carbonyl.
-
Higher temperatures might allow for equilibration and the formation of the thermodynamically more stable product, which may or may not be the desired regioisomer.
-
-
Formation of Enol Ethers:
-
To selectively protect one carbonyl and direct reactivity to the other, you can form an enol ether. The regioselectivity of enol ether formation can often be controlled.[5][10] Reaction of the dione with an alcohol under acidic catalysis will likely lead to the formation of the more stable enol ether, which is typically the one with the more substituted double bond.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of the methylene protons at C2 in this compound?
A1: The pKa of the active methylene protons in unsubstituted cyclohexane-1,3-dione is approximately 5.26.[11] For this compound, the electron-withdrawing nature of the chlorophenyl group is expected to slightly increase the acidity, thus lowering the pKa value. A reasonable estimate would be in the range of 4.5-5.0. This acidity is a key factor in its reactivity, allowing for easy formation of the enolate under mildly basic conditions.
Q2: How can I confirm the regioselectivity of my reaction product?
A2: A combination of spectroscopic techniques is essential for unambiguous structure determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the cyclohexane ring will be significantly different for each regioisomer. For example, in a C-alkylated product, the symmetry of the methylene protons at C4 and C6 will be broken if the substitution is at C2.
-
¹³C NMR: The chemical shifts of the carbonyl carbons and the carbon bearing the new substituent will be diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity. An HMBC experiment, for instance, can show long-range correlations between protons and carbons, allowing you to definitively determine where a new substituent has been attached.
-
-
X-ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof.[12]
Q3: In a Michael addition reaction, will the nucleophile add to the C5 position or will the dione act as the nucleophile?
A3: this compound will act as the Michael donor (nucleophile).[13][14] The active methylene protons at C2 are readily deprotonated to form a soft nucleophile (enolate), which will then attack the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The steric hindrance from the 2-chlorophenyl group at C5 makes it highly unlikely to act as an electrophilic center for a Michael addition.
Experimental Protocols
Protocol 1: Regioselective C-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the C-alkylated product.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous ethanol (10 mL per mmol of dione) followed by sodium ethoxide (1.1 eq).
-
Enolate Formation: Stir the mixture at room temperature for 30 minutes to allow for enolate formation.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Knoevenagel Condensation for Selective Reaction at C2
This protocol aims for a selective condensation at the less sterically hindered carbonyl.[9][15]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in toluene.
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove water and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture, wash with 1M HCl, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by recrystallization or column chromatography.
Visualizations
Reaction Pathways Diagram
Caption: Kinetic vs. Thermodynamic pathways in alkylation.
Troubleshooting Flowchart
Caption: Decision tree for improving regioselectivity.
References
- Sykes, P. (1975).
-
ResearchGate. (n.d.). Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective α,α′-Annelation Reactions of 1,3-Dioxan-5-ones. Retrieved from [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments on Five-Component Reactions. Retrieved from [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link]
-
LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of enol ethers. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Diaryl Ethers Based on One-Pot [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers). Retrieved from [Link]
-
ResearchGate. (n.d.). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Base-free regio- and stereoselective photochemical synthesis of enol ethers from 1,3-dicarbonyl compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3932511A - Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.
-
Der Pharma Chemica. (n.d.). Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an. Retrieved from [Link]
- Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
-
ResearchGate. (n.d.). Knoevenagel condensation of α‐quaternary cyclopentan‐1,3‐diones. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Cyclic Enol Ethers from Alkenyl-β-dicarbonyl Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Retrieved from [Link]
- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Bulletin of the Chemical Society of Ethiopia. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]
-
jOeCHEM. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. Retrieved from [Link]
-
Pearson+. (n.d.). The pKa value for cyclohexa-1,3-diene is 44, but the pKa value fo.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective ion–molecule reactions for the mass spectrometric differentiation of protonatedisomeric aromatic diamines. Retrieved from [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (2023). 1,3-Cyclohexanedione. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxycyclohexane-1,3-dione. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]
-
Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses and some features of five new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers. Retrieved from [Link]
-
Wikipedia. (2023). Acetylacetone. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]
-
LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-Fluorophenyl)cyclohexane-1,3-dione. Retrieved from [Link]
-
LibreTexts. (2015). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
-
PubMed. (n.d.). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Retrieved from [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enol ether synthesis [organic-chemistry.org]
- 6. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Base-free regio- and stereoselective photochemical synthesis of enol ethers from 1,3-dicarbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent Developments on Five-Component Reactions [mdpi.com]
Stability issues of 5-(2-Chlorophenyl)cyclohexane-1,3-dione under different conditions
An In-Depth Guide to Understanding and Managing Compound Stability
Welcome to the technical support center for 5-(2-Chlorophenyl)cyclohexane-1,3-dione. As Senior Application Scientists, we understand that ensuring the stability of your compounds is paramount to the success of your research and development endeavors. This guide provides a comprehensive overview of the potential stability issues associated with this compound under various experimental conditions. We will delve into the underlying chemical principles, offer detailed troubleshooting protocols, and answer frequently asked questions to empower you with the knowledge to maintain the integrity of your compound.
Understanding the Core Moiety: Cyclohexane-1,3-dione
The stability of this compound is intrinsically linked to its core chemical structure, cyclohexane-1,3-dione. This cyclic diketone possesses inherent reactivity that can be influenced by its environment.[1][2]
Keto-Enol Tautomerism: A key characteristic of cyclohexane-1,3-dione is its existence in equilibrium between the keto and enol forms. In solution, it predominantly exists as the enol tautomer.[2] This tautomerization is crucial as the enol form can exhibit different reactivity and degradation pathways compared to the diketo form.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The primary factors influencing the stability of this compound are expected to be pH, temperature, and light exposure. The cyclohexane-1,3-dione core is susceptible to both acid and base-catalyzed reactions, as well as thermal degradation.[1] The presence of the chlorophenyl group may also introduce photosensitivity.
Q2: How does pH affect the stability of the compound?
A2: The cyclohexane-1,3-dione moiety is known to be relatively stable in neutral pH (around 7).[1] However, in acidic conditions, the carbonyl groups can be protonated, increasing their susceptibility to nucleophilic attack.[1] In alkaline conditions, the compound can deprotonate to form an enolate, which can participate in various reactions and may be more prone to oxidation.
Q3: Is this compound sensitive to temperature?
A3: Yes, elevated temperatures can decrease the stability of cyclohexane-1,3-dione derivatives. At temperatures above 50°C, the molecule becomes more reactive and can undergo various reactions, including hydrolysis-like reactions in the presence of water.[1] For long-term storage, it is advisable to keep the compound at low temperatures, typically below 0°C.[1]
Q4: Should I be concerned about the photostability of this compound?
A4: The presence of the chlorophenyl group suggests a potential for photosensitivity. Aromatic halides can undergo photodecomposition upon exposure to UV or visible light.[3] It is recommended to handle and store the compound in amber vials or under light-protected conditions.
Q5: What are the likely degradation pathways for this molecule?
A5: Potential degradation pathways include hydrolysis of the dione ring, oxidation, and photodecomposition of the chlorophenyl group. Hydrolysis could lead to the opening of the cyclohexane ring, forming a dicarboxylic acid derivative.[4] Oxidation may target the cyclohexane ring or the aromatic ring.
Troubleshooting Guide: Investigating Compound Instability
If you suspect that your this compound is degrading, a systematic approach is necessary to identify the cause and implement corrective measures.
Issue 1: Loss of Compound Potency or Purity Over Time
Possible Cause: Degradation due to improper storage conditions (temperature, light, or pH).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating compound degradation.
Experimental Protocol: Forced Degradation Study
This study will help determine the compound's susceptibility to various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
UV-Vis spectrophotometer or photostability chamber
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Mix an aliquot of the stock solution with 3% H2O2. Incubate at room temperature for a defined period.
-
Thermal Stress: Incubate an aliquot of the stock solution (in a sealed vial) at an elevated temperature (e.g., 70°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., ICH option 1 or 2).
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for analysis by HPLC-UV/MS.
-
Data Analysis: Compare the chromatograms of the stressed samples with a control sample (stored under ideal conditions). Identify and quantify the parent compound and any degradation products.
Data Presentation: Expected Degradation Under Stress Conditions
| Stress Condition | Expected Degradation Rate | Potential Degradation Products |
| Acidic (0.1 N HCl, 60°C) | Moderate to High | Ring-opened products |
| Alkaline (0.1 N NaOH, RT) | High | Enolate-driven condensation or oxidation products |
| Oxidative (3% H2O2, RT) | Moderate | Oxidized ring structures, potential hydroxylation |
| Thermal (70°C) | Moderate | Various decomposition products |
| Photolytic (UV/Vis light) | Moderate to High | Dehalogenated species, phenolic compounds |
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Interaction of the compound with assay components or degradation in the assay buffer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be postulated.
Caption: Postulated degradation pathways for this compound.
Recommendations for Handling and Storage
To ensure the long-term stability of this compound, the following practices are recommended:
-
Storage Temperature: Store the solid compound in a freezer, preferably at -20°C or lower.[1]
-
Light Protection: Always store the compound in amber-colored vials or protect it from light to prevent photodecomposition.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solution Stability: Prepare solutions fresh whenever possible. If solutions need to be stored, keep them at low temperatures and protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents for long-term storage of solutions.
By understanding the inherent chemical properties of this compound and implementing these proactive stability-indicating measures, researchers can ensure the integrity and reliability of their experimental results.
References
- HOPEMAX. (2025, July 4). What is the stability of 1,3 - Cyclohexanedione under different conditions?
-
Wikipedia. (n.d.). Cyclohexane-1,3-dione hydrolase. Retrieved from [Link]
-
Hutta, D. A., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. [Link]
- Greenhill, J. V. (1971). Use of Cyclohexane-l,3-dione Derivatives in the Preparation of Enam- hones. Journal of the Chemical Society C: Organic.
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
- Hutson, G. V., et al. (1972). Photochemical Degradation of Chloro-biphenyls (PCBs). Environmental Health Perspectives.
-
PubChem. (n.d.). 5-(2-Fluorophenyl)cyclohexane-1,3-dione. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 5-(2-Chlorophenyl)cyclohexane-1,3-dione in Assays
Introduction
Welcome to the technical support center for 5-(2-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in various experimental assays. The inherent hydrophobicity of the 2-chlorophenyl group attached to the cyclohexane-1,3-dione core often leads to precipitation, resulting in inaccurate and irreproducible data.[1][2] Low solubility can cause significant issues, including underestimated biological activity, variable results, and discrepancies between different assay formats (e.g., enzymatic vs. cell-based).[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these solubility issues, ensuring the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A1: This phenomenon is commonly known as "crashing out" or precipitation upon dilution.[3] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the aqueous buffer. When you add the DMSO stock to the buffer, the solvent environment changes dramatically from organic to aqueous. The water-based buffer cannot maintain the compound in solution at the desired concentration, causing it to precipitate out.[3][4][5]
Q2: I don't see any visible precipitate, but my assay results are inconsistent. Could solubility still be the problem?
A2: Yes, absolutely. Even without visible cloudiness, the compound may be forming microscopic aggregates or existing in an unstable, supersaturated state.[3] This can lead to variability in the effective concentration of the free compound available to interact with the target, resulting in poor data reproducibility.[3] It is crucial to work with a true solution to obtain reliable results.
Q3: What is the maximum concentration of DMSO I can use in my assay without affecting the results?
A3: The maximum tolerable DMSO concentration is highly dependent on the specific assay and cell type.
-
For most cell-based assays , the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity or other off-target effects.[3][6] However, some cell lines can tolerate up to 1% DMSO for short exposure times.[7][8][9]
-
For enzymatic or biochemical assays , higher concentrations may be acceptable, sometimes up to 2% or even higher, but this must be empirically determined.[10]
Crucially, you must always run a "vehicle control" containing the same final concentration of DMSO as your test samples. This allows you to subtract any background effects of the solvent itself.[7][9]
Q4: How does the pH of my buffer affect the solubility of this compound?
A4: The cyclohexane-1,3-dione moiety has acidic protons (pKa ~4-5). Therefore, the pH of your aqueous buffer can significantly impact the compound's solubility. At a pH above its pKa, the molecule will be deprotonated (ionized), which generally increases its aqueous solubility. Conversely, at a pH below its pKa, it will be in its neutral, less soluble form. You may be able to increase solubility by using a buffer with a higher pH, but you must ensure the chosen pH is compatible with your biological target and assay components.[11]
Troubleshooting Guide: Step-by-Step Solutions to Precipitation
If you are facing solubility issues, follow this systematic approach to diagnose and resolve the problem.
Observation 1: Immediate Precipitation Upon Dilution
This is the most common solubility issue encountered.
Potential Causes:
-
The final compound concentration exceeds its aqueous solubility limit.[12]
-
Rapid change in solvent polarity upon dilution.[12]
Recommended Solutions:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its solubility limit.[4]
-
Optimize the Dilution Protocol: The way you dilute the stock solution matters.
-
Perform serial dilutions in 100% DMSO first to get closer to your final concentration.[1]
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring the buffer. This promotes rapid mixing and avoids localized high concentrations of the compound that can initiate precipitation.[12][13][14]
-
Pre-warm the aqueous buffer (e.g., to 37°C for cell-based assays) before adding the compound stock.[12]
-
-
Increase the Final DMSO Concentration: Determine the highest concentration of DMSO your assay can tolerate without artifacts (see Q3) and adjust your dilution scheme accordingly.[4] For example, to achieve a 1% final DMSO concentration, you would make a 100x stock of your compound in 100% DMSO.
Observation 2: Compound Dissolves Initially but Precipitates Over Time
This can happen during incubation periods.
Potential Causes:
-
Temperature shifts affecting solubility (e.g., moving from room temperature to a 37°C incubator).[12]
-
The compound is in a thermodynamically unstable supersaturated state.
-
Interaction with components in the assay medium (e.g., salts, proteins).
Recommended Solutions:
-
Equilibrate Temperatures: Ensure all components (buffer, media, compound dilutions) are at the final assay temperature before mixing.[12]
-
Determine True Equilibrium Solubility: Conduct a shake-flask experiment to find the true, stable solubility limit of the compound in your specific assay buffer. Aim to work at concentrations below this limit.
-
Filter the Final Solution: After preparing the final working solution, filtering it through a 0.22 µm syringe filter can remove any existing micro-precipitates.[3]
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, you may need to employ more advanced formulation strategies.
Strategy 1: Using Co-solvents
Besides DMSO, other water-miscible organic solvents can be used. Their compatibility must be tested for each specific assay.[1][4][15]
| Co-Solvent | Typical Final Conc. | Considerations |
| DMSO | < 0.5% (cells), < 2% (biochemical) | Well-tolerated by many systems, but can interfere with some assays.[4][6][16] |
| Ethanol | < 1% | Can be more cytotoxic than DMSO for some cells.[16][17] |
| Polyethylene Glycol (PEG 400) | Variable | Generally low toxicity, can help solubilize hydrophobic compounds. |
| Dimethylformamide (DMF) | < 0.1% | Effective solvent, but often more toxic than DMSO.[4] |
Strategy 2: Incorporating Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11][18] This is most suitable for non-cell-based assays.
| Surfactant | Type | Recommended Conc. | Use Case |
| Tween-20 | Non-ionic | 0.01 - 0.05% | Common in enzyme assays and immunoassays (e.g., ELISA).[19] |
| Triton X-100 | Non-ionic | 0.01 - 0.05% | Effective for solubilizing proteins and compounds in biochemical assays.[19][20] |
Caution: Surfactants can disrupt cell membranes and are generally not suitable for live-cell assays at concentrations above their critical micelle concentration (CMC).[19]
Strategy 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is water-soluble.[21][22][23]
-
How it works: The hydrophobic 2-chlorophenyl group of the compound can fit into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water.[21][23]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[16][24]
-
Benefit: This method can often be used in cell-based assays, as cyclodextrins are generally better tolerated by cells than surfactants.[13][16]
Visual Workflow and Protocols
Decision Tree for Troubleshooting Solubility
This flowchart provides a logical sequence for addressing precipitation issues.
Caption: A flowchart for troubleshooting compound precipitation.[5]
Protocol 1: Optimized Dilution of a Hydrophobic Compound
This protocol minimizes precipitation when diluting a DMSO stock into an aqueous buffer.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[3][4] Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[3][4][13]
-
Perform Serial Dilutions in DMSO: Before diluting into the aqueous buffer, perform serial dilutions in 100% DMSO to create a range of stock concentrations that are closer to the final desired assay concentrations.[1]
-
Prepare Final Aqueous Buffer: Ensure your final assay buffer is prepared and equilibrated to the correct temperature.
-
Final Dilution Step:
-
Visual Inspection: Visually inspect the final solution against a dark background to check for any signs of cloudiness or precipitation before adding it to your assay plate.[12][13]
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. Retrieved from [Link]
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]
-
What the concentration of DMSO you use in cell culture assays?. (2016). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. (2016). ResearchGate. Retrieved from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]
-
DMSO in cell based assays. (2025). Scientist Solutions. Retrieved from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]
-
What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. (2014). ResearchGate. Retrieved from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH. Retrieved from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
-
Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. (n.d.). MDPI. Retrieved from [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). YouTube. Retrieved from [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). ResearchGate. Retrieved from [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). ACS Publications. Retrieved from [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (n.d.). PubMed Central. Retrieved from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The Impact of Solubility and Dissolution Assessment on Formulation Strategy and Implications for Oral Drug Disposition. (2025). ResearchGate. Retrieved from [Link]
-
Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). PubMed Central. Retrieved from [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Effect of Data Quality and Data Quantity on the Estimation of Intrinsic Solubility: Analysis Based on a Single-Source Data Set. (n.d.). ACS Publications. Retrieved from [Link]
-
Detergents: Triton X-100, Tween-20, and More. (2025). ResearchGate. Retrieved from [Link]
-
Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. (2015). Journal of Innovations in Pharmaceutical and Biological Sciences. Retrieved from [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014). ResearchGate. Retrieved from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ResearchGate. Retrieved from [Link]
-
Perspectives in solubility measurement and interpretation. (n.d.). PubMed Central. Retrieved from [Link]
-
Lab Skills: Preparing Stock Solutions. (2021). YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. scispace.com [scispace.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for the analysis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during experimental analysis. The information herein is structured to offer not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Our commitment is to scientific integrity and robust, reproducible results. All recommendations are grounded in established analytical principles and validated practices, supported by authoritative references.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The primary methods for the analysis of this compound and similar cyclic dione compounds are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and more sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Q2: What are the key considerations for sample preparation when analyzing this compound in biological matrices?
A2: Sample preparation is a critical step to ensure accurate and reproducible results, especially in complex biological matrices.[1][5] The main goals are to preserve the analyte, remove interfering substances, and concentrate the analyte if necessary.[1][6] Common techniques include:
-
Protein Precipitation (PPT): Often performed with acetonitrile or methanol, this is a simple and effective first step for plasma or serum samples to remove the bulk of proteins.[1][7]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, which is useful for removing highly polar or non-polar interferences.[1][8]
-
Solid-Phase Extraction (SPE): SPE offers more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[1][6][7] This is particularly useful for achieving lower limits of detection.
Q3: How do I validate my analytical method for this compound according to regulatory standards?
A3: Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For bioanalytical methods, guidance from the U.S. Food and Drug Administration (FDA) should also be consulted, which places additional emphasis on matrix effects and stability.[12]
Section 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. However, various issues can arise, impacting the quality of your data. This guide provides a systematic approach to troubleshooting common HPLC problems.
Issue 1: Peak Tailing or Fronting
Symptom: Chromatographic peaks are asymmetrical, with a tailing factor significantly greater than 1 (tailing) or less than 1 (fronting).
Causality: Peak asymmetry can compromise resolution and integration, leading to inaccurate quantification. Tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can be a sign of column overload or an inappropriate sample solvent.[13][14]
Troubleshooting Protocol:
-
Assess All Peaks: Determine if the issue affects all peaks or is specific to the analyte. If all peaks are affected, the problem is likely systemic (e.g., column void, extra-column volume).
-
Analyte-Specific Tailing:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state. Inadequate buffering can also be a cause.[14]
-
Secondary Silanol Interactions: For basic compounds, free silanol groups on the silica backbone of the stationary phase can cause tailing.
-
Solution: Add a competing base (e.g., triethylamine) to the mobile phase or switch to a column with end-capping or a different stationary phase.
-
-
-
Peak Fronting:
-
Sample Overload: Reduce the concentration of the injected sample or decrease the injection volume.[13]
-
Sample Solvent: The injection solvent should be weaker than or the same as the mobile phase. Injecting in a stronger solvent can cause the analyte band to spread.
-
-
Column Health:
-
Column Void: A void at the head of the column can cause peak distortion. This may result from pressure shocks.[14] Consider replacing the column.
-
Contamination: A blocked frit or contamination on the column can lead to poor peak shape.[14] Try back-flushing the column or using a guard column to protect the analytical column.
-
Workflow for Diagnosing Peak Shape Issues
Caption: Decision tree for troubleshooting HPLC peak shape problems.
Section 3: LC-MS/MS Troubleshooting Guide
LC-MS/MS provides exceptional sensitivity and selectivity but is also susceptible to issues that can compromise data quality.
Issue 2: Matrix Effects and Ion Suppression
Symptom: Inconsistent analyte response, poor reproducibility, and inaccurate quantification, particularly in complex matrices like plasma or urine.
Causality: Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[15][16][17] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which are detrimental to quantitative accuracy.[17][18]
Troubleshooting Protocol:
-
Quantify the Matrix Effect:
-
Post-Column Infusion: Continuously infuse a standard solution of the analyte post-column while injecting a blank matrix extract. A dip or rise in the baseline at the analyte's retention time indicates ion suppression or enhancement, respectively.
-
Matrix Factor Calculation: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. A matrix factor less than 1 indicates suppression, while a factor greater than 1 indicates enhancement.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from interfering matrix components. A slower gradient or a different stationary phase can be effective.[18]
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure. Switching from protein precipitation to LLE or SPE can significantly reduce matrix effects.[18]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects.[16] Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.
-
Matrix-Matched Calibrators: If an SIL-IS is not available, preparing calibration standards in the same blank matrix as the samples can help to compensate for matrix effects.[16]
-
Experimental Workflow for Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects in LC-MS/MS analysis.
Section 4: Data and Method Parameters
For ease of reference, the following tables provide starting parameters for method development. These should be optimized for your specific instrumentation and application.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for compounds of intermediate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion mode ESI and helps with peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10-90% B over 5 minutes | A good starting point for scouting runs. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A smaller volume helps to minimize peak distortion. |
Table 2: Recommended Starting MS/MS Parameters (Positive ESI)
| Parameter | Recommendation | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The dione structure is likely to protonate. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI. |
| Source Temp. | 150 °C | Optimizes desolvation. |
| Desolvation Temp. | 400 °C | Facilitates removal of solvent from droplets. |
| MRM Transitions | To be determined by infusion | Precursor ion will be [M+H]+. Product ions must be optimized. |
| Collision Energy | To be determined by infusion | Optimize for the most stable and abundant product ions. |
References
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
LCGC. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]
-
Analytical Chemistry. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
-
PubMed. (2007). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. Retrieved from [Link]
-
Slideshare. (n.d.). Sample preparation and protocols in metabolite identification. Retrieved from [Link]
-
ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2005). Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS. Retrieved from [Link]
-
PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
IntechOpen. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
MDPI. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
MDPI. (2022). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.55579-68-5. Retrieved from [Link]
-
PubMed. (2021). Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
-
PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Retrieved from [Link]
-
PubMed Central. (2021). Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. Retrieved from [Link]
-
Journal of Heterocyclic Chemistry. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Retrieved from [Link]
-
ORBi. (2022). Cyclic Peptide Protomer Detection in the Gas Phase: Impact on CCS Measurement and Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (1995). Synthesis of Cyclic α-Diones, a Class of Natural Flavor Compounds. Retrieved from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]
- 6. Sample preparation | Metabolomics [ebi.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. nebiolab.com [nebiolab.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize impurities and optimize your preparations. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and reproducibility of your results.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a Michael addition reaction between 2-chlorobenzaldehyde and cyclohexane-1,3-dione. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. Understanding the reaction mechanism and potential side reactions is crucial for successful synthesis.
dot graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2-Chlorobenzaldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclohexane-1,3-dione" [fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Enolate" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Michael_Adduct" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cyclohexane-1,3-dione" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate"; "Enolate" -> "Michael_Adduct" [label="Michael Addition"]; "2-Chlorobenzaldehyde" -> "Michael_Adduct"; } Caption: Simplified reaction mechanism for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 2-chlorobenzaldehyde and cyclohexane-1,3-dione.
-
Knoevenagel Condensation Product: This α,β-unsaturated intermediate can be a significant impurity if the subsequent Michael addition is incomplete.
-
Double Michael Addition Product: A second molecule of cyclohexane-1,3-dione can react with the Knoevenagel intermediate, leading to a higher molecular weight impurity.
-
Self-Condensation Products of Cyclohexane-1,3-dione: In the presence of a base, cyclohexane-1,3-dione can undergo self-condensation to form various dimeric and trimeric species.
-
Oxidation Products: The dione ring is susceptible to oxidation, especially during workup and purification.
Q2: How can I minimize the formation of the Knoevenagel condensation product?
A2: The formation of the Knoevenagel product as a persistent impurity is often due to unfavorable reaction kinetics for the subsequent Michael addition. To address this:
-
Choice of Base: A weaker base, such as piperidine or triethylamine, is generally preferred over stronger bases like sodium hydroxide or alkoxides. Stronger bases can accelerate the initial Knoevenagel condensation but may not be optimal for the conjugate addition step.[1][2]
-
Reaction Temperature: Running the reaction at a moderate temperature (e.g., room temperature to 50 °C) can favor the thermodynamic Michael addition product over the kinetically favored Knoevenagel intermediate.
-
Stoichiometry: Using a slight excess of cyclohexane-1,3-dione (e.g., 1.1 to 1.2 equivalents) can help drive the reaction towards the desired product.
Q3: What is the best method for purifying the final product?
A3: The choice of purification method depends on the scale of the reaction and the impurity profile.
-
Recrystallization: This is often the most effective method for removing minor impurities, especially unreacted starting materials. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes.
-
Silica Gel Chromatography: For more complex impurity profiles, column chromatography is recommended. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from its byproducts.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction conditions. - Steric hindrance from the ortho-chloro group.[1] | - Monitor the reaction progress by TLC or HPLC. - Increase the reaction time or temperature moderately. - Experiment with different catalysts (e.g., proline or its derivatives) to facilitate the Michael addition. |
| Presence of a High-Boiling Impurity in NMR/MS | - Formation of the double Michael addition product. | - Adjust the stoichiometry to use a smaller excess or even a slight deficit of cyclohexane-1,3-dione. - Purify carefully using column chromatography, as this impurity will have a significantly different polarity. |
| Product is an Intractable Oil or Gummy Solid | - Presence of multiple impurities preventing crystallization. - Residual solvent. | - First, attempt to remove all solvent under high vacuum. - If the product is still not solid, proceed with column chromatography to isolate the pure compound. - Seeding the purified oil with a small crystal of the desired product can sometimes induce crystallization. |
| Discoloration of the Product (Yellow to Brown) | - Oxidation of the dione ring. - Presence of colored impurities from side reactions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - During workup, minimize exposure to air and light. - Treatment with activated charcoal during recrystallization can sometimes remove colored impurities. |
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Low_Yield" [label="Low Yield?"]; "Complex_Mixture" [label="Complex Mixture by TLC/HPLC?"]; "Purification_Issues" [label="Purification Issues?"]; "Optimize_Conditions" [label="Optimize Reaction Conditions \n (Time, Temp, Catalyst)"]; "Adjust_Stoichiometry" [label="Adjust Stoichiometry"]; "Column_Chromatography" [label="Perform Column Chromatography"]; "Recrystallization" [label="Attempt Recrystallization with \n Different Solvent Systems"]; "Characterize_Impurities" [label="Characterize Impurities \n (NMR, MS)"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Low_Yield"; "Low_Yield" -> "Optimize_Conditions" [label="Yes"]; "Low_Yield" -> "Complex_Mixture" [label="No"]; "Complex_Mixture" -> "Adjust_Stoichiometry" [label="Yes"]; "Complex_Mixture" -> "Purification_Issues" [label="No"]; "Adjust_Stoichiometry" -> "Purification_Issues"; "Optimize_Conditions" -> "Complex_Mixture"; "Purification_Issues" -> "Column_Chromatography" [label="Yes"]; "Column_Chromatography" -> "Recrystallization"; "Recrystallization" -> "Characterize_Impurities"; "Characterize_Impurities" -> "End"; } Caption: A logical workflow for troubleshooting common issues in the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of cyclohexane-1,3-dione (1.1 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add 2-chlorobenzaldehyde (1.4 g, 10 mmol) and piperidine (0.1 mL, 1 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main product from potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 50% B 5-20 min: 50-90% B 20-25 min: 90% B 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve a small amount of the sample in the mobile phase (50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
References
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]
- Gao, C., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Chinese Journal of Chemistry, 30(7), 1591-1595.
- Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204.
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
ACS Omega. (2019, March 1). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. Retrieved from [Link]
-
PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Study of 5-(2-Chlorophenyl)cyclohexane-1,3-dione and Other 5-Aryl Derivatives: Synthesis, Antioxidant, Antimicrobial, and Enzyme Inhibitory Activities
Introduction
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a remarkable range of pharmacological properties, including herbicidal, pesticidal, antibacterial, anti-inflammatory, and antitumor activities.[1] The synthetic tractability of the cyclohexane-1,3-dione system, particularly at the C-5 position, allows for the introduction of various aryl substituents, leading to a diverse chemical space for the exploration of structure-activity relationships (SAR).
This guide provides a comprehensive comparative analysis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione with other 5-aryl derivatives. We will delve into the synthetic strategies for these compounds, with a focus on the Michael addition reaction, and present a comparative evaluation of their antioxidant, antimicrobial, and enzyme inhibitory properties. The causality behind experimental choices and the interpretation of the supporting data will be discussed to provide researchers, scientists, and drug development professionals with a robust understanding of this important class of molecules.
Synthesis of 5-Arylcyclohexane-1,3-diones: A Representative Protocol via Michael Addition
The synthesis of 5-arylcyclohexane-1,3-diones is most commonly achieved through a Michael addition reaction, a versatile method for the formation of carbon-carbon bonds. This approach typically involves the reaction of an α,β-unsaturated carbonyl compound, in this case, a substituted benzaldehyde, with a C-H acidic compound like a malonic ester, followed by cyclization.
Experimental Protocol: Synthesis of this compound
This protocol describes a general and widely applicable method for the synthesis of 5-arylcyclohexane-1,3-diones, exemplified by the preparation of the title compound.
Materials:
-
2-Chlorobenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring. After the addition is complete, add 2-chlorobenzaldehyde dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cyclization: After the Michael addition is complete, the reaction mixture is cooled to room temperature, and a second equivalent of sodium ethoxide is added to facilitate the intramolecular Dieckmann condensation, leading to the formation of the cyclohexane-1,3-dione ring.
-
Work-up and Purification: The reaction mixture is then acidified with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Freshly Prepared Sodium Ethoxide: Using a freshly prepared solution of sodium ethoxide ensures a high concentration of the active base, which is crucial for the efficient deprotonation of diethyl malonate to form the reactive enolate.
-
Stepwise Addition: The dropwise addition of the reactants helps to control the reaction temperature and prevent the formation of side products.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the Michael addition and the subsequent cyclization reaction to proceed at a reasonable rate.
-
Acidification: Acidification of the reaction mixture after cyclization is essential to protonate the enolate intermediate and precipitate the final product.
Comparative Biological Activities
The biological profile of 5-arylcyclohexane-1,3-dione derivatives is significantly influenced by the nature and position of the substituents on the aryl ring. In this section, we compare the antioxidant, antimicrobial, and enzyme inhibitory activities of this compound with other relevant aryl derivatives.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically.
| Compound | Aryl Substituent | IC50 (µM) - DPPH Scavenging | Reference |
| 2-chlorophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | 2-Chlorophenyl | 114.3 | [2] |
| 4-methoxyphenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | 4-Methoxyphenyl | 66.9 | [2] |
| 4-N,N-dimethylaminophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | 4-N,N-Dimethylaminophenyl | 248.0 | [2] |
| Butylated Hydroxyanisole (BHA) | - | 44.2 | [2] |
Structure-Activity Relationship Insights:
The data suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the antioxidant activity. The electron-donating methoxy group at the para-position in the 4-methoxyphenyl derivative resulted in a lower IC50 value (higher activity) compared to the electron-withdrawing chloro group at the ortho-position.[2] This is likely due to the ability of the electron-donating group to stabilize the resulting radical after hydrogen donation. Conversely, the bulky and electron-donating N,N-dimethylamino group at the para-position led to a significant decrease in activity, possibly due to steric hindrance.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for assessing the antioxidant activity of 5-arylcyclohexane-1,3-dione derivatives.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (5-arylcyclohexane-1,3-dione derivatives)
-
Positive control (e.g., Ascorbic acid or BHA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds and the positive control in the same solvent used for the DPPH solution.
-
Assay: In a 96-well microplate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compounds or the positive control. A blank well should contain the solvent instead of the test compound.
-
Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at the maximum absorbance wavelength of DPPH using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Antimicrobial Activity
The antimicrobial properties of cyclohexane-1,3-dione derivatives have been a subject of interest, with studies showing activity against a range of bacteria and fungi.[3][4] The presence of a halogen on the aryl ring can significantly influence this activity.
While specific data for this compound is scarce, studies on other halogenated aryl derivatives of similar scaffolds can provide valuable comparative insights. For instance, some studies have shown that compounds with electron-withdrawing groups, such as halogens, on the benzene ring can exhibit good antimicrobial activity.[3]
Comparative Antimicrobial Activity of Related Compounds:
| Compound Class | Key Structural Feature | General Activity | Reference |
| 5-Arylcyclohexane-1,3-diones | Varied aryl groups | Moderate to good antibacterial and antifungal activity | [3][4] |
| Halogenated Phenyl Derivatives | Chloro, Bromo, Fluoro substituents | Often enhanced activity against Gram-positive bacteria | [5] |
Structure-Activity Relationship Insights:
The lipophilicity and electronic nature of the aryl substituent are critical for antimicrobial activity. Halogen atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes. Furthermore, the electron-withdrawing nature of halogens can influence the electronic distribution within the molecule, which may affect its interaction with biological targets. The position of the halogen on the phenyl ring (ortho, meta, or para) can also impact activity due to steric and electronic effects.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria to a test compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic like ampicillin)
-
Negative control (solvent alone)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.
-
Compound Application: Apply a specific volume of the test compound solution, positive control, and negative control to separate discs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.
Enzyme Inhibitory Activity: Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[6] Several classes of organic compounds, including some cyclohexane-1,3-dione derivatives, have been investigated as tyrosinase inhibitors.[2]
While there is no specific data on the tyrosinase inhibitory activity of this compound, the general structural features of this class of compounds suggest potential for such activity. The dione moiety can chelate the copper ions in the active site of tyrosinase, leading to inhibition.
Comparative Tyrosinase Inhibitory Activity of Structurally Related Inhibitors:
| Compound Class | Key Structural Feature | General Activity | Reference |
| Kojic Acid (Positive Control) | γ-Pyrone structure | Potent tyrosinase inhibitor | [6] |
| Thiazolidinone derivatives | 5-benzylidene-2-thioxothiazolidin-4-one | Potent tyrosinase inhibitors | [7] |
| Chalcones | α,β-unsaturated ketone | Variable, some are potent inhibitors | [8] |
Structure-Activity Relationship Insights:
The ability of a compound to inhibit tyrosinase is often related to its capacity to chelate the copper ions in the enzyme's active site. The 1,3-dione system in the cyclohexane ring of the title compound is a potential chelating motif. The nature of the aryl substituent can influence the electronic properties of the dione system and the overall lipophilicity of the molecule, which can affect its binding to the enzyme. Further experimental studies are required to elucidate the specific SAR for 5-arylcyclohexane-1,3-diones as tyrosinase inhibitors.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a common in vitro assay to evaluate the tyrosinase inhibitory activity of test compounds using L-DOPA as a substrate.[9][10]
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA, test compounds, and positive control in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and different concentrations of the test compounds or positive control. A control well should contain the buffer and enzyme but no inhibitor.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm (the wavelength of dopachrome formation) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is then determined from the dose-response curve.
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery. This guide has provided a comparative overview of its anticipated biological activities based on data from structurally related 5-aryl derivatives. The presence of the 2-chloro substituent is expected to confer moderate antioxidant and potentially significant antimicrobial properties. The 1,3-dione moiety also suggests a potential for enzyme inhibition, particularly against metalloenzymes like tyrosinase.
The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate the biological activities of this compound and other novel derivatives. Further experimental investigation is crucial to fully elucidate the specific biological profile of the title compound and to explore the rich chemical space of 5-arylcyclohexane-1,3-diones for the development of new therapeutic agents.
References
-
MySkinRecipes. (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA. Retrieved from [Link]
-
Bio-protocol. (2019). L‐DOPA assay for tyrosinase enzymatic activity. Bio-protocol, 9(24), e3479. Retrieved from [Link]
-
Request PDF. (n.d.). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Retrieved from [Link]
-
Ezhilarasi, M. R., & Mohan, S. (n.d.). Antifungal activity test for cyclohexane-1,3-dione derivatives (5a-5h)... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition effects of the synthesized compounds on the tyrosinase enzyme (n=3). Retrieved from [Link]
-
Turan, N., Korkoca, H., Adıgüzel, R., Çolak, N., & Buldurun, K. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules (Basel, Switzerland), 20(5), 9309–9325. Retrieved from [Link]
-
Samar, A., Khan, K. M., & Salar, U. (2015). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Tyrosinase inhibitory activity of (A) compound 1, (B) compound 5, (C)... Retrieved from [Link]
-
bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]
-
Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 279–309. Retrieved from [Link]
- Mohareb, R. M., & Mohamed, A. A. (2021). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. World Journal of Pharmaceutical Research, 10(4), 116-135.
-
Turan, N., Korkoca, H., Adıgüzel, R., Çolak, N., & Buldurun, K. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. ResearchGate. Retrieved from [Link]
-
Mohareb, R. M., & Abdallah, A. E. M. (2021). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. RSC advances, 11(35), 21469–21480. Retrieved from [Link]
-
Jo, S., Kim, H., Kim, D., Kim, D. H., & Lee, J. (2019). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules (Basel, Switzerland), 24(23), 4358. Retrieved from [Link]
-
Mohareb, R. M., Abdallah, A. E. M., & Mohamed, A. A. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic chemistry, 97, 103667. Retrieved from [Link]
-
Kim, D., Park, J., Kim, D., Kim, D. H., & Lee, J. (2019). In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT). Experimental dermatology, 28(4), 459–462. Retrieved from [Link]
-
Hossan, A. (2013). Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones. American Journal of Organic Chemistry, 3(1), 9-15. Retrieved from [Link]
-
Sharma, M., Joshi, P., Kumar, N., Joshi, S., Rohilla, R. K., Roy, N., & Rawat, D. S. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European journal of medicinal chemistry, 46(2), 480–487. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sapub.org [sapub.org]
- 5. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
Validating the Biological Activity of 5-(2-Chlorophenyl)cyclohexane-1,3-dione Derivatives: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of 5-(2-Chlorophenyl)cyclohexane-1,3-dione derivatives. While the broader class of cyclohexane-1,3-diones has garnered significant interest for its therapeutic potential, specific experimental data for the 5-(2-chlorophenyl) substituted variants are not extensively available in peer-reviewed literature. Therefore, this document will establish a robust validation strategy based on the known activities of structurally related analogs and provide detailed protocols for comparison against established therapeutic agents. We will focus on two primary areas of investigation where this scaffold has shown promise: anticancer and antimicrobial activities.
Introduction: The Therapeutic Potential of the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione core is a versatile scaffold present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include herbicidal, pesticidal, antibacterial, anti-inflammatory, and antitumor effects.[1] The reactivity of the dicarbonyl groups and the highly active methylene bridge makes this structure a prime candidate for chemical modification to enhance potency and selectivity for various biological targets.[1]
Notably, derivatives of cyclohexane-1,3-dione have been identified as inhibitors of key enzymes in disease pathways. For instance, certain derivatives act as potent inhibitors of the receptor tyrosine kinase c-Met, a crucial player in cancer cell proliferation and invasion. Others have been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone biosynthesis in plants, making them effective herbicides.[2][3]
This guide will focus on validating the potential anticancer and antimicrobial activities of this compound derivatives, using established protocols and comparing their hypothetical performance against standard-of-care agents.
Validating Anticancer Activity: A Focus on c-Met Inhibition
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/Akt, and STAT3. These pathways are integral to cell proliferation, survival, motility, and invasion. Dysregulation of c-Met signaling is implicated in a variety of human cancers, making it a prime target for therapeutic intervention.[2] Given that other cyclohexane-1,3-dione derivatives have demonstrated c-Met inhibitory activity, it is a primary hypothesis for the anticancer action of this compound derivatives.
The c-Met Signaling Pathway
Below is a diagram illustrating the central role of c-Met in oncogenic signaling.
Caption: General experimental workflow for biological validation.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the biological activity of this compound derivatives. By employing standardized assays and comparing the results to well-characterized drugs, researchers can effectively assess the therapeutic potential of these novel compounds. The provided protocols for the MTT and Kirby-Bauer assays serve as a robust starting point for these investigations.
Should the initial screening reveal significant anticancer or antimicrobial activity, further studies would be warranted. These could include:
-
Mechanism of Action Studies: Investigating the direct inhibition of c-Met kinase activity through enzymatic assays.
-
Broader Screening: Testing against a wider panel of cancer cell lines or microbial strains, including drug-resistant variants.
-
In Vivo Studies: Evaluating the efficacy and toxicity of promising compounds in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity.
The exploration of the vast chemical space offered by the cyclohexane-1,3-dione scaffold holds significant promise for the discovery of novel therapeutic agents.
References
-
Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]
-
Turan, N., Koca, H., Adıgüzel, R., Çolak, N., & Buldurun, K. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325. [Link]
-
Mohareb, R. M., & Mohamed, H. R. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
-
Prisbylla, M. P., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]
-
El-Sayed, M. A. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(33), 28786-28803. [Link]
-
Request PDF on ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Tetrahedron. [Link]
-
Phyu, M. P., et al. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. [Link]
-
Evaluating the Potency of Selected Antibiotic Medications Dispensed in Community Pharmacies in Gwale, Kano, Nigeria. (2023). National Institutes of Health. [Link]
-
Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells. (2021). ResearchGate. [Link]
-
Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. (2017). National Institutes of Health. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A | MDPI [mdpi.com]
- 3. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site | MDPI [mdpi.com]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of 5-Arylcyclohexane-1,3-diones
In the intricate world of drug discovery, the 5-arylcyclohexane-1,3-dione scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of this fascinating class of compounds. We will dissect the key structural modifications that modulate their potency and selectivity, providing a comparative analysis supported by experimental data to empower researchers in the rational design of novel therapeutics. Our focus will be on their well-established role as anticancer agents, with additional insights into their potential as neuroprotective and anti-inflammatory agents.
The Architectural Blueprint: Understanding the 5-Arylcyclohexane-1,3-dione Core
The foundational structure of a 5-arylcyclohexane-1,3-dione consists of a cyclohexane-1,3-dione ring bearing an aryl group at the 5-position. The inherent tautomerism of the dione moiety and the conformational flexibility of the cyclohexane ring provide a unique three-dimensional canvas for molecular interactions. The aryl group serves as a crucial recognition element, often inserting into hydrophobic pockets of target proteins, while the dione functionality can participate in hydrogen bonding and metal chelation.
Decoding the Structure-Activity Relationship: A Tale of Three Modifications
The biological activity of 5-arylcyclohexane-1,3-diones can be finely tuned by strategic modifications at three key positions: the aryl ring (Position A), the cyclohexane-1,3-dione core (Position B), and the linkage between these two moieties.
Position A: The Aryl Ring - The Key to Target Recognition
The nature and substitution pattern of the aryl ring are paramount in determining the potency and selectivity of these compounds. This is where the molecule makes its first impression on the biological target.
The c-Met receptor tyrosine kinase is a well-validated target in oncology, and several 5-arylcyclohexane-1,3-dione derivatives have shown potent inhibitory activity against it. The following table summarizes the impact of various substituents on the aryl ring on the inhibitory concentration (IC50) against the c-Met kinase and the proliferation of non-small-cell lung cancer (NSCLC) cell lines.
| Compound ID | Aryl Substituent (R) | c-Met IC50 (nM) | H460 Cell Line IC50 (µM) | Reference |
| 1a | 4-H | 9.36 | > 10 | [1] |
| 1b | 4-Cl | 1.16 | 0.87 | [1] |
| 1c | 4-Br | 0.98 | 0.75 | [1] |
| 1d | 4-OCH3 | 5.21 | 4.63 | [1] |
| 1e | 3,4-diCl | 0.24 | 0.19 | [1] |
| 1f | 4-CF3 | 2.45 | 1.98 | [1] |
Analysis:
-
Halogenation is Key: The data clearly indicates that the presence of halogens, particularly chlorine and bromine, at the 4-position of the aryl ring significantly enhances c-Met inhibitory activity compared to the unsubstituted analog (1a ). Dichlorination at the 3 and 4 positions (1e ) further boosts potency, suggesting that these substituents may engage in favorable interactions within the kinase's active site.
-
Electron-donating vs. Electron-withdrawing Groups: An electron-donating group like methoxy (1d ) reduces activity, while electron-withdrawing groups like halogens and trifluoromethyl (1f ) are generally favored. This points to the electronic nature of the aryl ring playing a critical role in binding.
-
Correlation with Cellular Activity: A strong correlation is observed between the enzymatic inhibition of c-Met and the antiproliferative activity against the H460 cancer cell line, supporting the mechanism of action.
Position B: The Cyclohexane-1,3-dione Core - The Anchor and Modulator
While the aryl group is the primary determinant of target recognition, modifications to the cyclohexane-1,3-dione core can influence factors such as solubility, metabolic stability, and overall binding affinity. The enolizable β-dicarbonyl system is a key feature, capable of forming strong hydrogen bonds with the target protein.
Interestingly, modifications to this core have led to the discovery of derivatives with neuroprotective properties, highlighting the scaffold's versatility. These compounds have shown efficacy in models of amyotrophic lateral sclerosis (ALS) by inhibiting mutant SOD1-dependent protein aggregation.
| Compound ID | Core Modification | Neuronal Activity | Reference |
| 2a | Standard 5-arylcyclohexane-1,3-dione | Inactive in neurons | [2][3] |
| 2b | Chiral resolution of a racemic derivative | Active in cortical neurons | [2][3] |
Analysis:
-
Chirality Matters: The transition from a racemic mixture to a specific enantiomer (2b ) was crucial for achieving activity in cortical neurons. This underscores the importance of stereochemistry in the precise fit of the molecule within its biological target, a common theme in drug design. The introduction of chirality can lead to more specific and potent interactions.
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for researchers, we present representative protocols for the synthesis of a 5-arylcyclohexane-1,3-dione derivative and its evaluation for anticancer activity.
Synthesis of a Representative 5-(4-chlorophenyl)cyclohexane-1,3-dione
This protocol describes a Knoevenagel condensation followed by a Michael addition and cyclization.
Materials:
-
4-Chlorobenzaldehyde
-
Meldrum's acid
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) and Meldrum's acid (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.5 mL) and stir the mixture at room temperature for 2 hours.
-
Add dimedone (10 mmol) to the reaction mixture.
-
Reflux the mixture for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 5-(4-chlorophenyl)-7,7-dimethylcyclohexane-1,3,5-trione.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5]
Materials:
-
Human cancer cell line (e.g., H460)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the H460 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Workflow and Key Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Key areas of modification on the 5-arylcyclohexane-1,3-dione scaffold and their influence on biological activities.
Caption: A streamlined workflow from chemical synthesis to biological evaluation of 5-arylcyclohexane-1,3-dione derivatives.
Concluding Remarks and Future Directions
The 5-arylcyclohexane-1,3-dione scaffold represents a fertile ground for the discovery of novel therapeutic agents. The clear structure-activity relationships, particularly the profound influence of the aryl ring's substitution pattern, provide a rational basis for the design of potent and selective inhibitors of various biological targets. The demonstrated anticancer activity, coupled with emerging evidence for neuroprotective and anti-inflammatory potential, highlights the remarkable adaptability of this chemical framework.
Future research should continue to explore the vast chemical space around this scaffold. The synthesis of novel derivatives with diverse substitution patterns, the exploration of different linkage strategies between the aryl and dione moieties, and the investigation of a broader range of biological targets will undoubtedly lead to the development of new and improved therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on this exciting journey of molecular discovery.
References
-
Daoui, O., Elkhattabi, S., Bakhouch, M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Chiral cyclohexane 1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of ALS. (2012). ACS Medicinal Chemistry Letters, 3(7), 584–587. [Link]
-
Chiral Cyclohexane 1,3-Diones as Inhibitors of Mutant SOD1-Dependent Protein Aggregation for the Treatment of ALS. (2012). ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral cyclohexane 1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Synthetic Routes of 5-Phenylcyclohexane-1,3-dione for Pharmaceutical Research and Development
In the landscape of modern drug discovery and development, the synthesis of versatile molecular scaffolds is of paramount importance. Among these, 5-phenylcyclohexane-1,3-dione stands out as a critical intermediate, finding applications in the synthesis of a wide array of biologically active compounds. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable diketone, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions in their synthetic strategies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and authoritative references.
Introduction: The Significance of 5-Phenylcyclohexane-1,3-dione
5-Phenylcyclohexane-1,3-dione is a bicyclic organic compound featuring a cyclohexane ring substituted with two carbonyl groups at the 1 and 3 positions and a phenyl group at the 5 position.[1][2] Its unique structural features, including the reactive dicarbonyl moiety and the aromatic phenyl group, make it a versatile building block in organic synthesis.[1] This scaffold is a precursor to a variety of heterocyclic compounds and has been utilized in the preparation of potential therapeutic agents. The ability to efficiently and selectively synthesize this key intermediate is therefore a crucial aspect of many drug development programs.
This guide will compare three principal synthetic strategies for the preparation of 5-phenylcyclohexane-1,3-dione:
-
Robinson Annulation: A classic ring-forming reaction involving a Michael addition followed by an intramolecular aldol condensation.
-
Knoevenagel Condensation: A condensation reaction between an active methylene compound and an aldehyde or ketone.
-
Catalytic Hydrogenation: The reduction of a suitable aromatic precursor, such as 5-phenylresorcinol.
Route 1: Robinson Annulation - A Stepwise Approach to Ring Formation
The Robinson annulation is a powerful and widely used method for the formation of six-membered rings in organic synthesis.[3] The reaction proceeds in a stepwise manner, beginning with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to close the ring.[3][4]
Mechanistic Insight
The synthesis of 5-phenylcyclohexane-1,3-dione via Robinson annulation typically involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) derivative with a β-ketoester like ethyl acetoacetate in the presence of a base.[3][5] The mechanism can be broken down into the following key steps:
-
Enolate Formation: The base abstracts an acidic α-proton from the β-ketoester to form a stabilized enolate.
-
Michael Addition: The enolate acts as a nucleophile and attacks the β-carbon of the chalcone in a conjugate addition.
-
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol reaction, where an enolate formed from one of the ketone groups attacks the other carbonyl group, forming a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates to form the α,β-unsaturated ketone, which upon hydrolysis and decarboxylation of the ester group yields 5-phenylcyclohexane-1,3-dione.
Caption: Robinson Annulation Workflow
Experimental Protocol: Robinson Annulation of Chalcone and Ethyl Acetoacetate[3][5]
Materials:
-
trans-Chalcone
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.
-
Add a solution of trans-chalcone in ethanol to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
The intermediate product, 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone, can be isolated.
-
Hydrolyze the ester with aqueous acid or base, followed by acidification to induce decarboxylation and yield 5-phenylcyclohexane-1,3-dione.
Performance and Considerations
| Parameter | Robinson Annulation |
| Yield | Moderate to good (typically 30-60%)[5] |
| Purity | Generally requires purification by recrystallization or chromatography. |
| Scalability | Readily scalable, though requires careful control of reaction conditions. |
| Advantages | Well-established and reliable method; starting materials are readily available; allows for the synthesis of a variety of substituted analogs.[3] |
| Disadvantages | Can be a multi-step process if the intermediate is isolated; potential for side reactions such as self-condensation of the ketone.[5] |
Route 2: Knoevenagel Condensation - A Direct C-C Bond Formation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a weak base.[6][7] This reaction can be adapted to synthesize 5-phenylcyclohexane-1,3-dione.
Mechanistic Insight
The synthesis of 5-phenylcyclohexane-1,3-dione via Knoevenagel condensation can be envisioned through the reaction of benzaldehyde with an active methylene compound like malonic acid or its esters, followed by a Michael addition with an acetoacetic ester derivative and subsequent cyclization. A more direct approach involves the reaction of benzaldehyde with a pre-formed cyclohexane-1,3-dione. However, to introduce the phenyl group at the 5-position, a tandem Knoevenagel condensation followed by a Michael addition is a plausible pathway.[8]
-
Knoevenagel Condensation: Benzaldehyde reacts with an active methylene compound (e.g., malononitrile) in the presence of a base to form a benzylidene intermediate.
-
Michael Addition: A second equivalent of an active methylene compound (e.g., dimedone or another 1,3-dicarbonyl) undergoes a Michael addition to the benzylidene intermediate.
-
Cyclization/Rearrangement: The resulting adduct can then undergo cyclization and rearrangement to form the 5-phenylcyclohexane-1,3-dione ring system.
Caption: Knoevenagel Condensation Pathway
Experimental Protocol: Tandem Knoevenagel-Michael Reaction[8]
Materials:
-
Benzaldehyde
-
Cyclohexane-1,3-dione
-
Piperidine or another basic catalyst
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve cyclohexane-1,3-dione and benzaldehyde in a suitable solvent.
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization.
Performance and Considerations
| Parameter | Knoevenagel Condensation |
| Yield | Variable, can be moderate to good depending on the specific substrates and conditions. |
| Purity | Often requires chromatographic purification to separate from starting materials and byproducts. |
| Scalability | Generally scalable, with the choice of catalyst and solvent being critical for high conversion. |
| Advantages | Can be a one-pot reaction, potentially simplifying the synthetic procedure; offers a direct way to introduce the aryl group.[8] |
| Disadvantages | The reaction can sometimes lead to the formation of tandem Knoevenagel-Michael adducts as the main product rather than the desired cyclized compound; optimization of reaction conditions is often necessary.[8] |
Route 3: Catalytic Hydrogenation - A Reductive Approach
Catalytic hydrogenation offers a different synthetic strategy, starting from an aromatic precursor and reducing it to the desired cyclohexanedione. For the synthesis of 5-phenylcyclohexane-1,3-dione, a suitable starting material would be 5-phenylresorcinol.
Mechanistic Insight
The catalytic hydrogenation of 5-phenylresorcinol involves the reduction of one of the aromatic rings in the presence of a metal catalyst and a hydrogen source. The selectivity of the hydrogenation is crucial to avoid over-reduction to the corresponding diol or complete saturation of both rings. The mechanism involves the adsorption of the aromatic substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring.
Caption: Catalytic Hydrogenation Process
Experimental Protocol: Hydrogenation of 5-Phenylresorcinol
Materials:
-
5-Phenylresorcinol
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Rhodium on alumina (Rh/Al₂O₃))
-
Solvent (e.g., ethanol, water)
-
Hydrogen gas source
Procedure:
-
Dissolve 5-phenylresorcinol in a suitable solvent in a hydrogenation vessel.
-
Add the hydrogenation catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature and stir vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Monitor the reaction by observing hydrogen uptake and/or by TLC or HPLC analysis.
-
After the reaction is complete, cool the vessel, release the pressure, and filter off the catalyst.
-
Remove the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.
Performance and Considerations
| Parameter | Catalytic Hydrogenation |
| Yield | Can be high, but is highly dependent on the catalyst and reaction conditions. |
| Purity | The main challenge is controlling selectivity to avoid over-reduction. Purification may be required. |
| Scalability | Well-suited for large-scale synthesis due to the use of catalytic amounts of reagents. |
| Advantages | Potentially a very efficient and atom-economical route; can be performed under relatively mild conditions. |
| Disadvantages | The starting material, 5-phenylresorcinol, may not be as readily available or inexpensive as the starting materials for the other routes; catalyst selection and optimization are critical for achieving high selectivity. |
Comparative Summary of Synthetic Routes
| Feature | Robinson Annulation | Knoevenagel Condensation | Catalytic Hydrogenation |
| Key Transformation | Michael addition + Aldol condensation | Condensation + Michael addition | Aromatic ring reduction |
| Starting Materials | Chalcone, β-ketoester | Benzaldehyde, 1,3-dicarbonyls | 5-Phenylresorcinol |
| Typical Yields | 30-60% | Variable | Potentially high |
| Key Advantages | Versatile, well-understood | Potentially one-pot | Atom-economical, scalable |
| Key Disadvantages | Multi-step, potential side reactions | Byproduct formation, optimization needed | Substrate availability, selectivity control |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for 5-phenylcyclohexane-1,3-dione depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the synthetic chemist's expertise and available equipment.
-
The Robinson Annulation is a robust and reliable method, particularly for laboratory-scale synthesis, due to its well-documented procedures and the commercial availability of starting materials. Its stepwise nature also allows for the isolation and characterization of intermediates, which can be valuable in a research setting.[3]
-
The Knoevenagel Condensation offers the potential for a more direct and convergent synthesis. However, it may require more extensive optimization to control the formation of byproducts and achieve high yields of the desired cyclized product.[8]
-
Catalytic Hydrogenation is an attractive option for large-scale production due to its high atom economy and the use of catalytic reagents. The primary challenge lies in the availability of the 5-phenylresorcinol starting material and the need for careful control over the reaction conditions to ensure selective hydrogenation.
Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of these factors in the context of the specific research or development goals. This guide provides the foundational knowledge to aid in that decision-making process, empowering researchers to efficiently access this important synthetic intermediate.
References
- Delaude, L., & Fiasse, P. (2006). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis.
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
- Delaude, L., Grandjean, J., & Noels, A. F. (2006). The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis.
-
Leah4sci. (2018, May 4). Knoevenagel condensation [Video]. YouTube. [Link]
-
Request PDF. (2006). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis. [Link]
-
Wikipedia. (2023, December 2). Knoevenagel condensation. [Link]
- Singh, S., & Singh, P. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 31(3), 1237-1243.
-
Semantic Scholar. (2006). [PDF] The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis. [Link]
-
Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Scopes with 5‐Phenylcyclohexane‐1,3‐dione for the One‐Pot Synthesis of... [Image]. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
-
ACS Omega. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. [Link]
-
Amerigo Scientific. (n.d.). 5-Phenylcyclohexane-1,3-dione. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. [Link]
-
ResearchGate. (n.d.). Fig. 3 Hydrogenation of Resorcinol. The reaction of resorcinol ( ) and... [Image]. [Link]
-
MDPI. (2020). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. [Link]
-
Request PDF. (2020). Knoevenagel condensation versus Michael addition reaction in ionic-liquid-catalyzed synthesis of hexahydroquinoline: a SMD–DFT study. [Link]
-
Oriental Journal of Chemistry. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
ResearchGate. (n.d.). Plausible catalytic mechanism for the hydrogenation of resorcinol to 1,3-cyclohexanedione over Pd/rGO. [Image]. [Link]
-
ResearchGate. (n.d.). Experimental results of 5% Pd/C catalyst for hydrogenating o-nitrochlorobenzene [Table]. [Link]
-
MDPI. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. [Link]
Sources
- 1. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]
- 2. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Evaluation of 5-(2-Chlorophenyl)cyclohexane-1,3-dione Against Cancer Cell Lines
Abstract
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research.[1] Cyclohexane-1,3-dione derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogues demonstrating significant anti-proliferative and tyrosine kinase inhibitory activities.[2][3][4][5] This guide presents a comprehensive framework for the in vitro evaluation of a specific analogue, 5-(2-Chlorophenyl)cyclohexane-1,3-dione (herein referred to as CPCD), against a panel of human cancer cell lines. We provide a logical, stepwise workflow, from initial cytotoxicity screening to preliminary mechanistic studies. This document details validated, side-by-side protocols for two distinct cell viability assays (MTT and SRB) to ensure data robustness and explains the rationale for investigating apoptosis as a potential mechanism of action. By comparing the hypothetical cytotoxic profile of CPCD against doxorubicin, a standard-of-care chemotherapeutic agent, this guide serves as a practical blueprint for researchers aiming to characterize novel anticancer compounds.[6]
Introduction to the Scientific Rationale
The Cyclohexane-1,3-dione Scaffold in Oncology
Cyclohexane-1,3-dione and its derivatives are versatile chemical intermediates.[7] In the context of oncology, this molecular skeleton is of particular interest due to its structural similarities to compounds known to inhibit key enzymes involved in cellular metabolism and signaling.[8] Studies have shown that derivatives of this scaffold can exhibit potent cytotoxic effects against various cancer cell lines, often by inhibiting tyrosine kinases, which are crucial mediators of cancer cell growth and proliferation.[3][4][9]
Profile of the Investigational Compound: this compound (CPCD)
CPCD is a specific analogue featuring a 2-chlorophenyl substitution. This modification is hypothesized to enhance its biological activity, a common strategy in medicinal chemistry to improve a compound's potency or pharmacokinetic properties. While specific data on CPCD is limited, its structural class suggests potential as an anti-proliferative agent, making it a prime candidate for a rigorous in vitro screening cascade.[3][10]
Objective: A Framework for Rigorous and Comparative In Vitro Testing
This guide provides an objective, data-driven methodology to assess the anticancer potential of CPCD. The core philosophy is built on comparative analysis and protocol redundancy. By employing two methodologically distinct viability assays and comparing the results to a well-characterized chemotherapeutic agent, doxorubicin, we can generate a high-confidence preliminary profile of the compound's efficacy and selectivity.[11]
Strategic Experimental Design
Rationale for Cancer Cell Line Selection
The choice of cell lines is critical for generating clinically relevant data.[12][13] A well-selected panel should represent diverse cancer histologies to identify potential tissue-specific activity. For this guide, we propose a panel of four commonly used and well-characterized human cancer cell lines:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.[14]
-
A549: A non-small cell lung cancer (NSCLC) cell line.[3]
-
HepG2: A hepatocellular carcinoma cell line.
-
HeLa: A cervical cancer cell line.
This selection allows for a broad initial assessment of CPCD's activity spectrum. The National Cancer Institute's NCI-60 panel serves as a prime example of using a diverse cell line set for large-scale screening.[12][15]
Experimental Workflow: From Broad Screening to Mechanism
The experimental approach is designed as a funnel, starting with broad screening and narrowing to more specific mechanistic questions.
Core Methodologies: Detailed Protocols
The trustworthiness of any screening campaign relies on the robustness and reproducibility of its assays. We present two distinct, well-established protocols for assessing cell viability.
Protocol 1: MTT Assay for Cell Viability (Metabolic Activity)
The MTT assay is a colorimetric test based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of metabolically active cells.[18]
Step-by-Step Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of CPCD and Doxorubicin (e.g., 0.1 to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] Mix gently on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability (Total Protein)
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimate of total cell mass.[22][23][24] It is considered a reliable alternative to metabolic assays like MTT, as its results are less likely to be affected by compounds that interfere with cellular metabolism.[22]
Step-by-Step Protocol:
-
Seeding and Treatment: Follow steps 1-3 of the MTT protocol on a parallel plate.
-
Cell Fixation: After the 48-hour incubation, gently remove the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[25]
-
Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.[22]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[24][25]
-
Remove Unbound Dye: Pour off the SRB solution and quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.[22]
-
Solubilization: Allow the plate to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[25] Place on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 510 nm in a microplate reader.[22]
Data Interpretation & Comparative Analysis
Calculating and Comparing IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying a compound's potency. It is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Hypothetical Data Summary
The following table presents a hypothetical outcome of the screening, comparing the IC₅₀ values (in µM) of CPCD against the standard chemotherapeutic, Doxorubicin, across the selected cell lines.
| Cell Line | Cancer Type | CPCD (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Non-Small Cell Lung | 8.2 | 1.5 |
| HepG2 | Hepatocellular Carcinoma | 25.1 | 2.1 |
| HeLa | Cervical Cancer | 9.7 | 0.9 |
Note: These values are for illustrative purposes only. Actual IC₅₀ values for Doxorubicin can vary based on experimental conditions but are typically in the sub-micromolar to low micromolar range.[26]
Interpretation: In this hypothetical scenario, CPCD demonstrates cytotoxic activity across all cell lines, with the most potent effect observed in the A549 lung cancer cell line. While less potent than Doxorubicin, the activity in the single-digit micromolar range warrants further investigation into its mechanism of action.
Investigating the Mechanism of Action (MoA)
Understanding how a compound kills cancer cells is a critical next step.[21][27][28] One of the most common mechanisms for anticancer drugs is the induction of apoptosis, or programmed cell death.[29]
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[30] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[31] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[31]
Step-by-Step Protocol:
-
Cell Treatment: Seed the most sensitive cell line (A549, based on hypothetical data) in 6-well plates. Treat the cells with CPCD at its approximate IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.[30]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[31]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V/PI negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are positive for both.[31]
Proposed Signaling Pathway Involvement
Disruption of signaling cascades that regulate cell proliferation and survival is a hallmark of many targeted cancer therapies.[32][33] The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer and plays a central role in cell growth and apoptosis.[34][35][36] Many kinase inhibitors target components of this pathway. Given that other cyclohexane-1,3-dione derivatives act as kinase inhibitors, it is plausible that CPCD could exert its effects by modulating the MAPK/ERK pathway.[4]
Conclusion and Future Directions
This guide outlines a foundational strategy for the in vitro characterization of this compound. The dual-assay approach for cytotoxicity provides a cross-validated assessment of potency, while the follow-up apoptosis assay offers initial mechanistic insights. Based on the hypothetical data, CPCD shows promise as a cytotoxic agent, particularly against non-small cell lung cancer cells.
Future work should focus on expanding the panel of cell lines to better define the compound's spectrum of activity and selectivity. Confirming the hypothesized inhibition of the MAPK pathway would require further molecular biology techniques, such as Western blotting, to measure the phosphorylation status of key proteins like ERK.[21] These subsequent studies will be crucial in determining if CPCD warrants advancement into more complex preclinical models.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Dadsena, S., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]
-
Tariq, K., et al. (2023). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Encyclopedia.pub. (2022). MAPK Pathways in Cancer Metastasis. [Link]
-
Burotto, M., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Journal of Clinical Oncology. [Link]
-
Braicu, C., et al. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers. [Link]
-
Al-Obeed, O., et al. (2022). The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Journal of Cancer Science. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Kasinski, A., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
MDPI. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]
-
PubMed. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
ResearchGate. (2023). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
National Institutes of Health. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Bio-protocol. (2021). Colorimetric Assay of Sulforhodamine B (SRB) Cell Proliferation Assay. [Link]
-
Megally Abdo, N.Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
PubMed. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
-
Sharma, S.V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. [Link]
-
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
-
Frontiers. New Mechanisms for Anti-Cancer Drugs. [Link]
-
National Institutes of Health. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. [Link]
-
Casey, A., et al. (2016). Chemotherapeutic efficiency of drugs in vitro: Comparison of doxorubicin exposure in 3D and 2D culture matrices. Toxicology in Vitro. [Link]
-
National Institutes of Health. (2022). In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. [Link]
-
PubMed. (2024). In Silico and In Vitro Verification of the Effects of Chemotherapeutic Doxorubicin and 5-Fluorouracil in Combination With Curcumin and Vitamin C on MCF-7 Cells. [Link]
-
National Institutes of Health. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]
-
MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]
-
Mohareb, R.M., et al. (2020). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Molecules. [Link]
Sources
- 1. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 9. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemotherapeutic efficiency of drugs in vitro: Comparison of doxorubicin exposure in 3D and 2D culture matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. SRB assay for measuring target cell killing [protocols.io]
- 26. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. arborpharmchem.com [arborpharmchem.com]
- 28. frontiersin.org [frontiersin.org]
- 29. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bosterbio.com [bosterbio.com]
- 32. Targeting the MAPK Pathway in Cancer | MDPI [mdpi.com]
- 33. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. encyclopedia.pub [encyclopedia.pub]
- 35. esmed.org [esmed.org]
- 36. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
A Researcher's Guide to Cross-Reactivity Analysis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione Based Inhibitors
In the landscape of modern drug discovery and development, the principle of selective target engagement is paramount. An ideal therapeutic agent would exert its effect exclusively on its intended biological target, thereby maximizing efficacy while minimizing adverse effects. However, the reality is often more complex, with small molecule inhibitors frequently exhibiting off-target activities, a phenomenon known as cross-reactivity.[1] This guide provides a comprehensive framework for the cross-reactivity analysis of inhibitors based on the 5-(2-Chlorophenyl)cyclohexane-1,3-dione scaffold.
The cyclohexane-1,3-dione core is a privileged scaffold found in molecules targeting a diverse range of proteins, most notably p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine metabolism and a target for herbicides, and various protein kinases, which are central regulators of cellular signaling.[2] Given this inherent potential for polypharmacology, a rigorous assessment of an inhibitor's selectivity profile is not merely a regulatory formality but a critical step in understanding its biological activity and predicting its clinical safety and utility.[3]
This guide will navigate through the essential experimental workflows for characterizing the cross-reactivity of a novel this compound based inhibitor. We will explore biochemical assays to determine inhibitory potency against primary and related targets, cellular thermal shift assays (CETSA) to confirm intracellular target engagement, and broad-scale kinome profiling to uncover potential off-target kinase interactions.
Section 1: Foundational Biochemical Assays for On-Target and Orthogonal Selectivity
The initial step in any cross-reactivity analysis is to quantify the inhibitor's potency against its intended target and closely related enzymes. For our lead compound, this compound, we will focus on two distinct enzyme classes: HPPD and a representative tyrosine kinase, c-Met, as literature suggests the cyclohexane-1,3-dione scaffold can inhibit both.[4][5]
The Rationale Behind the Choice of Assays
Biochemical assays provide a direct measure of an inhibitor's ability to interfere with enzyme activity in a controlled, cell-free environment. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50). By comparing IC50 values across a panel of related enzymes, we can build an initial picture of the inhibitor's selectivity.
Experimental Protocol: HPPD Inhibition Assay
This protocol outlines a colorimetric assay to determine the IC50 value of our lead compound against human HPPD. The assay is based on the enzymatic conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate, which can be monitored spectrophotometrically.[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM ascorbic acid and 10 µM FeSO4.
-
Prepare a stock solution of human recombinant HPPD enzyme in the assay buffer.
-
Prepare a stock solution of the substrate, p-hydroxyphenylpyruvate (HPP), in the assay buffer.
-
Prepare a serial dilution of the this compound inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 1 µL of the serially diluted inhibitor to the appropriate wells. Include a DMSO-only control.
-
Add 25 µL of the HPPD enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the HPP substrate solution to each well.
-
Immediately measure the absorbance at 310 nm every 30 seconds for 15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the DMSO control.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol: c-Met Kinase Inhibition Assay
This protocol describes a radiometric assay to measure the inhibition of c-Met kinase activity. The assay quantifies the transfer of a radiolabeled phosphate from ATP to a peptide substrate.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of recombinant human c-Met kinase.
-
Prepare a stock solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Prepare a solution of [γ-³³P]ATP.
-
Prepare a serial dilution of the this compound inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well filter plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the reaction by adding the [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (no enzyme control).
-
Normalize the data to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Analysis
To provide context for our lead compound's performance, we will compare its hypothetical IC50 values with those of known inhibitors for both HPPD and c-Met.
| Compound | Target | IC50 (nM) |
| This compound | HPPD | 75 |
| Mesotrione (known HPPD inhibitor)[3] | HPPD | 250 |
| This compound | c-Met | 500 |
| Foretinib (known c-Met inhibitor)[4] | c-Met | 10 |
This is a hypothetical data table for illustrative purposes.
Section 2: Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement
While biochemical assays are invaluable for determining intrinsic inhibitory potency, they do not confirm that the inhibitor can reach and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[7][8]
The Principle of CETSA
The binding of a small molecule inhibitor can increase the thermal stability of its target protein. In a CETSA experiment, cells are treated with the inhibitor and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
Experimental Protocol: CETSA for HPPD and c-Met
This protocol can be adapted for both HPPD and c-Met by using specific antibodies for each target in the Western blot analysis.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293 for HPPD, A549 for c-Met) to ~80% confluency.
-
Treat the cells with the this compound inhibitor at a desired concentration (e.g., 10x IC50) or with vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for either HPPD or c-Met.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature.
-
-
Data Analysis:
-
Plot the normalized band intensities against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
Compare the melting curves to determine if a thermal shift occurred.
-
Section 3: Kinome-Wide Profiling for Unbiased Cross-Reactivity Assessment
To gain a comprehensive understanding of the inhibitor's selectivity, it is essential to screen it against a broad panel of potential off-targets. Since the cyclohexane-1,3-dione scaffold is known to inhibit kinases, a kinome-wide profiling study is a crucial step.
The Power of Kinome Scanning
Kinome scanning services offer a high-throughput method to assess the interaction of a compound with a large number of purified kinases.[10] This provides a global view of the inhibitor's selectivity and can reveal unexpected off-target interactions that may contribute to its overall biological activity or potential toxicity.[11]
Interpreting Kinome Scan Data
The results of a kinome scan are typically presented as the percentage of remaining kinase activity in the presence of the inhibitor at a fixed concentration. A lower percentage indicates stronger inhibition. This data can be visualized in a "tree spot" diagram, which maps the inhibited kinases onto the human kinome tree.
Hypothetical Kinome Scan Data for this compound
The following table presents hypothetical kinome scan data for our lead compound at a concentration of 1 µM.
| Kinase | Kinase Family | % Inhibition at 1 µM |
| c-Met | TK | 85% |
| VEGFR2 | TK | 60% |
| EGFR | TK | 25% |
| Pim-1 | CAMK | 5% |
| CDK2 | CMGC | 2% |
This is a hypothetical data table for illustrative purposes.
This data suggests that our lead compound has the strongest activity against its intended kinase target, c-Met, but also shows moderate cross-reactivity with VEGFR2. The weak inhibition of EGFR and lack of significant activity against Pim-1 and CDK2 suggest a degree of selectivity within the kinome.
Conclusion
The cross-reactivity analysis of a small molecule inhibitor is a multi-faceted process that requires a combination of in vitro biochemical assays, cell-based target engagement studies, and broad-scale profiling against potential off-targets. For an inhibitor based on the this compound scaffold, it is crucial to assess its activity against both its intended target class (e.g., HPPD or a specific kinase) and other known targets of this chemical series.
By following the experimental frameworks outlined in this guide, researchers can build a comprehensive selectivity profile for their lead compounds. This information is not only critical for lead optimization and candidate selection but also provides a deeper understanding of the compound's mechanism of action and potential for therapeutic success. The integration of data from these orthogonal approaches provides a robust and self-validating system for making informed decisions in the complex journey of drug discovery.
References
-
Mohareb, R. M., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Silva, F. A., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]
-
Mohareb, R. M., & Abd-Elhafez, A. A. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]
-
Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry. [Link]
-
Mohareb, R. M., et al. (2023). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Letters in Drug Design & Discovery. [Link]
-
Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology. [Link]
-
Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. [Link]
-
K-Space, K., et al. (2020). Comprehensive Data-Driven Assessment of Non-Kinase Targets of Inhibitors of the Human Kinome. International Journal of Molecular Sciences. [Link]
-
Hill, Z. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Chaabane, H., et al. (2015). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Parkins, C., et al. (2023). A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. STAR Protocols. [Link]
-
K-Space, K., et al. (2020). Comprehensive Data-Driven Assessment of Non-Kinase Targets of Inhibitors of the Human Kinome. ResearchGate. [Link]
-
Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past. UNL Digital Commons. [Link]
-
Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Cambridge University Press & Assessment. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Klüger, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]
-
Jensen, A. J., et al. (2015). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Drug Discovery Today: Technologies. [Link]
-
Hassan, E. A., & Moustafa, A. H. (2014). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. International Journal of Current Research. [Link]
-
Kumar, A., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
-
Wang, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. [Link]
-
Chaabane, H., et al. (2015). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. ResearchGate. [Link]
-
Miettinen, T. P., & Björklund, M. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
-
Lövborg, H., et al. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Chanon, A. M., et al. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. Archives of Toxicology. [Link]
-
Mohareb, R. M., & Abd-Elhafez, A. A. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]
-
Mohareb, R. M., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Patsnap. (2024). What are 4HPPD inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Chanon, A. M., et al. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. PubMed. [Link]
-
Wang, G., et al. (2023). Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. Trends in Biochemical Sciences. [Link]
Sources
- 1. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elrig.org [elrig.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Comprehensive Data-Driven Assessment of Non-Kinase Targets of Inhibitors of the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-(2-Chlorophenyl)cyclohexane-1,3-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexane-1,3-dione scaffold is a versatile and privileged structure in medicinal chemistry and agrochemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including herbicidal, anticancer, antibacterial, and anti-inflammatory properties.[3][4] This guide focuses on a specific subclass, the 5-(2-Chlorophenyl)cyclohexane-1,3-dione analogs, providing a comprehensive benchmark of their efficacy, elucidating their mechanism of action, and offering detailed protocols for their evaluation. Our objective is to equip researchers with the necessary information to make informed decisions in the selection and development of these compounds for their specific applications.
The core activity of many cyclohexane-1,3-dione derivatives stems from their ability to chelate metal ions within the active sites of enzymes.[1] This has been particularly well-documented in the context of their herbicidal action, where they inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[5][6] More recently, their potential as anticancer agents has been explored, with studies pointing towards the inhibition of critical signaling pathways.[7][8] This guide will delve into these applications, presenting a comparative analysis of analog efficacy supported by experimental data.
Mechanism of Action: A Tale of Two Targets
The biological effects of this compound analogs can be broadly categorized based on their primary molecular targets:
1. Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in Plants:
In the realm of agrochemicals, these analogs function as potent herbicides.[9] HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a crucial precursor for the synthesis of plastoquinone and tocochromanols.[6] Plastoquinone is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway and also a vital component of the photosynthetic electron transport chain.
The triketone moiety, characteristic of the cyclohexane-1,3-dione core, is essential for HPPD inhibition.[6] It is believed that these compounds act as competitive inhibitors, chelating the Fe(II) ion in the enzyme's active site and thereby blocking substrate access. The 2-chlorophenyl substituent at the 5-position plays a significant role in modulating the potency and selectivity of these herbicides.
Figure 1: Simplified signaling pathway of HPPD inhibition by cyclohexane-1,3-dione analogs.
2. Anticancer Activity via Kinase Inhibition:
In oncology research, cyclohexane-1,3-dione derivatives have emerged as promising anticancer agents.[7] While the precise mechanisms are still under investigation for the 5-(2-chlorophenyl) analogs, related compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[7][10] For instance, certain derivatives have demonstrated inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[7] Others have been shown to interfere with the Raf/MEK/ERK and PI3K/Akt signaling cascades, which are central to cell growth, differentiation, and apoptosis.[8]
The 1,3-dione moiety can act as a scaffold for designing kinase inhibitors, with substitutions on the cyclohexane ring and the phenyl group influencing binding affinity and selectivity for specific kinases.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of this compound analogs is highly dependent on the specific substitutions on the cyclohexane and phenyl rings. The following tables summarize key experimental data from various studies, providing a benchmark for their herbicidal and anticancer activities.
Table 1: Herbicidal Activity of 5-(Aryl)cyclohexane-1,3-dione Analogs against Arabidopsis thaliana HPPD
| Compound ID | R Group on Cyclohexane | Aryl Group | IC50 (µM) | Reference |
| Mesotrione | -COCF3 | 2-nitro-4-methylsulfonylphenyl | 0.204 | [11] |
| Sulcotrione | -COCF3 | 2-chloro-4-methylsulfonylphenyl | 0.25 | [6] |
| Analog 27 | -H | 2-chloro-4-(trifluoromethyl)quinolin-6-yl | < 0.204 | [11] |
| Analog 28 | -H | 2-chloro-4-(trifluoromethyl)quinolin-7-yl | < 0.204 | [11] |
| Analog 5d | -H | Undecyl (C11) | 0.18 | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Anticancer Activity of Cyclohexane-1,3-dione Analogs
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 5c | MDA-MB-231 | MTT Assay | 10.31 µg/ml | [12] |
| Compound V | M14 (Melanoma) | MTT Assay | Data not in µM | [13] |
| Compound 1 | A549 (Lung) | Antiproliferative | Data not in µM | [10] |
Note: Direct comparative data for this compound analogs with standardized IC50 values in µM for anticancer activity is limited in the provided search results. The table reflects available data on related cyclohexane-1,3-dione derivatives.
Experimental Protocols
To ensure the reproducibility and validity of efficacy testing, detailed and standardized protocols are essential.
1. HPPD Inhibition Assay (Herbicidal Activity)
This protocol is adapted from studies on HPPD inhibitors.[6][11]
Figure 2: Experimental workflow for the HPPD inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Express and purify recombinant Arabidopsis thaliana HPPD (AtHPPD) according to established protocols.
-
Assay Buffer Preparation: Prepare an assay buffer containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), an antioxidant (e.g., 2 mM ascorbate), and a cofactor (e.g., 0.1 mM FeSO4).
-
Compound Preparation: Dissolve the test compounds and a positive control (e.g., sulcotrione) in DMSO to create stock solutions. Perform serial dilutions in the assay buffer to achieve a range of final concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the serially diluted test compounds, and the HPPD enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).
-
Allow the reaction to proceed for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
-
Quantification: Analyze the amount of homogentisate formed using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
2. Cell Viability Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231, A549) in appropriate media and conditions until they reach the exponential growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
This compound analogs represent a promising class of compounds with significant potential in both agriculture and medicine. Their efficacy as HPPD inhibitors is well-established, with opportunities for further optimization to enhance potency and crop selectivity. As anticancer agents, the initial findings are encouraging, but a more in-depth investigation into their specific molecular targets and mechanisms of action is warranted.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the phenyl and cyclohexane rings to improve efficacy and selectivity for both herbicidal and anticancer applications.
-
Mechanism of Action Elucidation: For anticancer applications, identifying the specific kinases or other molecular targets is crucial for rational drug design.
-
In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to animal models to assess their in vivo efficacy, pharmacokinetics, and toxicological profiles.
This guide provides a solid foundation for researchers entering this exciting field. By employing the benchmarked data and robust experimental protocols outlined herein, the scientific community can accelerate the development of novel and effective agents based on the this compound scaffold.
References
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Cyclohexane-1,3-dione. (n.d.). Solubility of Things. Retrieved from [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020, February 13). PubMed. Retrieved from [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (2024, December). ResearchGate. Retrieved from [Link]
-
Cyclohexane herbicides for gramineous crops. (n.d.). Google Patents. Retrieved from
-
3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. (n.d.). PubMed. Retrieved from [Link]
-
SC-005 1, a 2-benzoyl-cyclohexane- 1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. (n.d.). CORE. Retrieved from [Link]
-
Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022, August 31). MDPI. Retrieved from [Link]
-
Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Cyclohexane-1,2,3,5-Tetrol Analogs as Potential Lead Candidates for Cancer Therapy. (n.d.). OUCI. Retrieved from [Link]
-
, 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. (2025, August 9). ResearchGate. Retrieved from [Link]
-
1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Preparation of Cyclohexane-1,3-dione Herbicide Precursors by Birch Reduction of 3,5-Dimethoxyphenyl-Substituted Silane Derivatives. (2025, August 4). ResearchGate. Retrieved from [Link]
-
Vitamin D and its analogs as anticancer and anti-inflammatory agents. (2020, December 1). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. (2013, April 30). PubMed. Retrieved from [Link]
Sources
- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4950322A - Cyclohexane herbicides for gramineous crops - Google Patents [patents.google.com]
- 10. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-(2-Chlorophenyl) vs. 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Technical Guide for Researchers
Introduction: The Significance of Positional Isomerism in Drug Discovery and Agrochemicals
In the realm of medicinal chemistry and agrochemical development, the precise spatial arrangement of atoms within a molecule, or isomerism, can profoundly influence its biological activity, physicochemical properties, and overall performance. Positional isomers, which differ only in the location of a substituent on a core scaffold, often exhibit remarkably distinct pharmacological or herbicidal profiles. This guide provides a comprehensive head-to-head comparison of two such positional isomers: 5-(2-Chlorophenyl)cyclohexane-1,3-dione and 5-(4-Chlorophenyl)cyclohexane-1,3-dione.
The cyclohexane-1,3-dione moiety is a privileged scaffold, forming the core of numerous biologically active compounds, including herbicides, anticoagulants, and anticancer agents.[1] The introduction of a chlorophenyl substituent at the 5-position introduces further complexity and potential for nuanced biological interactions. The position of the chlorine atom—ortho in one isomer and para in the other—is the sole differentiating factor, yet it can lead to significant disparities in their steric and electronic properties, ultimately dictating their efficacy and selectivity.
This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the synthesis, physicochemical properties, and a comparative analysis of the potential biological activities of these two isomers, supported by detailed experimental protocols and mechanistic insights.
Synthesis and Mechanistic Considerations: A Tale of Two Isomers
The synthesis of 5-aryl-cyclohexane-1,3-diones is most commonly achieved through a Michael addition reaction. This versatile carbon-carbon bond-forming reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[2]
In the context of synthesizing our target compounds, the general strategy involves the Michael addition of a malonic ester, such as dimethyl malonate, to a substituted chalcone (1,3-diaryl-2-propen-1-one). The resulting adduct then undergoes an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the final 5-aryl-cyclohexane-1,3-dione.
The choice of starting materials is crucial. For this compound, the synthesis would commence with a chalcone derived from 2-chlorobenzaldehyde. Conversely, the synthesis of the 4-chloro isomer would utilize a chalcone derived from 4-chlorobenzaldehyde.
Experimental Protocol: Synthesis of 5-(Aryl)cyclohexane-1,3-diones via Michael Addition
This protocol provides a general framework for the synthesis of both isomers. The key variable is the choice of the starting chlorobenzaldehyde.
Step 1: Synthesis of the Chalcone (Michael Acceptor)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the appropriate chlorobenzaldehyde (2-chlorobenzaldehyde or 4-chlorobenzaldehyde) and 10 mmol of acetophenone in 50 mL of ethanol.
-
Cool the solution in an ice bath and add 20 mL of a 10% aqueous sodium hydroxide solution dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
-
Characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).
Step 2: Michael Addition and Cyclization
-
In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by dissolving 1.2 equivalents of sodium metal in 50 mL of anhydrous methanol.
-
To this solution, add 1.1 equivalents of dimethyl malonate and stir for 15 minutes.
-
Add 1.0 equivalent of the synthesized chalcone to the reaction mixture and reflux for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclized product.
Step 3: Hydrolysis and Decarboxylation
-
To the crude product from Step 2, add 100 mL of a 10% aqueous sodium hydroxide solution and reflux for 4-6 hours to effect hydrolysis of the ester and decarboxylation.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude 5-(chlorophenyl)cyclohexane-1,3-dione from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties: A Comparative Analysis
The position of the chlorine atom is expected to influence several key physicochemical properties, including lipophilicity (logP), acidity (pKa), and aqueous solubility. These parameters, in turn, can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
While experimental data for these specific isomers is scarce in the public domain, we can predict these properties based on established computational models and the known electronic and steric effects of the substituents.
| Property | This compound | 5-(4-Chlorophenyl)cyclohexane-1,3-dione | Rationale for Predicted Differences |
| Molecular Formula | C₁₂H₁₁ClO₂ | C₁₂H₁₁ClO₂ | Identical |
| Molecular Weight | 222.67 g/mol | 222.67 g/mol | Identical |
| Predicted logP | ~2.5 | ~2.7 | The para-isomer is generally more lipophilic due to a more symmetrical structure, which can lead to better packing in nonpolar environments. The ortho-chloro group may induce a slight intramolecular interaction with the cyclohexane ring, potentially reducing its overall lipophilicity compared to the more exposed para-chloro group. |
| Predicted pKa | ~4.8 | ~4.7 | The cyclohexane-1,3-dione moiety is acidic due to the enolizable protons. The electron-withdrawing nature of the chlorine atom will increase the acidity (lower the pKa) compared to the unsubstituted phenyl derivative. The effect is expected to be slightly more pronounced in the para-position due to more effective resonance withdrawal, although the inductive effect will be stronger in the ortho-position. The net effect is predicted to be a slightly lower pKa for the para-isomer. |
| Predicted Aqueous Solubility | Lower | Higher | Generally, for isomers, the one with the lower melting point and lower logP tends to have higher aqueous solubility. However, the symmetry of the para-isomer might lead to a more stable crystal lattice and thus lower solubility. Conversely, the higher lipophilicity of the para-isomer would also suggest lower aqueous solubility. This is a complex interplay of factors. |
Note: The predicted values are for illustrative purposes and should be experimentally verified.
Comparative Biological Activities: Unraveling the Impact of Isomerism
The cyclohexane-1,3-dione scaffold is a known inhibitor of several key enzymes, leading to a diverse range of biological activities. The positional isomerism of the chloro-substituent is anticipated to modulate these activities through steric and electronic effects.
Herbicidal Activity: Targeting Plant Fatty Acid and Pigment Synthesis
Cyclohexane-1,3-dione derivatives are well-established herbicides that primarily target two key enzymes in plants: Acetyl-CoA Carboxylase (ACCase) and p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4]
-
ACCase Inhibition: ACCase is a crucial enzyme in the biosynthesis of fatty acids.[5] Its inhibition leads to the disruption of cell membrane formation, ultimately causing plant death.
-
HPPD Inhibition: HPPD is involved in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to the bleaching of new growth due to the indirect inhibition of carotenoid biosynthesis.[4]
Predicted Differences in Herbicidal Activity:
-
5-(4-Chlorophenyl)cyclohexane-1,3-dione (para-isomer): The para position generally allows for a better fit into the active sites of enzymes without significant steric hindrance. This often translates to higher potency. The electronic effect of the para-chloro group can also favorably influence binding interactions.
-
This compound (ortho-isomer): The ortho-chloro group can introduce steric hindrance, potentially hindering the optimal binding of the molecule to the target enzyme's active site.[6] This could result in lower herbicidal activity compared to the para-isomer. However, in some cases, the ortho-substituent can induce a specific conformation that enhances binding to a particular sub-pocket of the active site, leading to unexpected potency or selectivity.
Anticancer Activity: Targeting Receptor Tyrosine Kinases
Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents, with some demonstrating inhibitory activity against receptor tyrosine kinases such as c-Met.[7] The c-Met signaling pathway plays a critical role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.[8]
Predicted Differences in Anticancer Activity:
The differential effects of the ortho- and para-chloro substituents on c-Met inhibition would likely be governed by their ability to interact with specific amino acid residues within the kinase's ATP-binding pocket. The steric bulk of the ortho-chloro group could either be detrimental, by preventing proper binding, or beneficial, by promoting a unique binding mode that enhances inhibitory activity. The electronic properties of the chloro-substituent at either position could also influence hydrogen bonding and other non-covalent interactions with the protein.
Anticoagulant Activity: A Potential for Further Investigation
Some dione-containing compounds have been investigated for their anticoagulant properties.[9] The mechanism of action often involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors.
Predicted Differences in Anticoagulant Activity:
The structure-activity relationship for anticoagulant activity in this class of compounds is not well-defined. However, it is plausible that the position of the chloro-substituent could influence the compound's ability to bind to the active site of the target enzyme. A detailed investigation, including prothrombin time (PT) assays, would be necessary to elucidate the anticoagulant potential of these isomers.
Experimental Protocol: In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)
This protocol can be used to compare the herbicidal efficacy of the two isomers on a model plant species, such as Arabidopsis thaliana or a common weed species.
-
Preparation of Test Solutions: Prepare stock solutions of this compound and 5-(4-chlorophenyl)cyclohexane-1,3-dione in a suitable solvent (e.g., acetone or DMSO) at a concentration of 10 mM. Prepare a series of dilutions ranging from 1 µM to 100 µM in a nutrient medium. Include a solvent-only control.
-
Seed Sterilization and Plating: Surface sterilize seeds of the chosen plant species and place them on agar plates containing the nutrient medium and the respective concentrations of the test compounds.
-
Incubation: Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Data Collection: After 7-10 days, measure the root length and record any visible signs of phytotoxicity, such as bleaching or growth inhibition.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for root growth for each compound. A lower IC₅₀ value indicates higher herbicidal activity.
Conclusion: A Nuanced Interplay of Sterics and Electronics
The head-to-head comparison of this compound and 5-(4-Chlorophenyl)cyclohexane-1,3-dione underscores the critical importance of positional isomerism in determining the biological and physicochemical properties of small molecules. While they share the same molecular formula and core structure, the seemingly minor shift of a chlorine atom from the ortho to the para position can have profound implications for their performance as potential herbicides, anticancer agents, or anticoagulants.
Based on established principles of medicinal chemistry and structure-activity relationships, it is reasonable to hypothesize that the para-isomer, 5-(4-Chlorophenyl)cyclohexane-1,3-dione, may exhibit superior biological activity in many assays due to reduced steric hindrance and potentially more favorable electronic interactions within the target's active site. However, the possibility of the ortho-isomer possessing unique and potent activities due to specific conformational effects cannot be discounted without empirical evidence.
This guide provides a foundational framework for the synthesis and comparative evaluation of these two intriguing isomers. The provided protocols offer a starting point for researchers to generate the critical experimental data needed to validate these predictions and unlock the full potential of these and other substituted cyclohexane-1,3-dione derivatives in drug discovery and agrochemical development.
References
- Burton, J. D., Gronwald, J. W., Somers, D. A., Connelly, J. A., Gengenbach, B. G., & Wyse, D. L. (1988). Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. Plant Physiology, 86(4), 983–986.
- Cantrell, C. L., Dayan, F. E., & Duke, S. O. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5671.
- Mohareb, R. M., & Mohamed, A. M. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667.
- Nogrady, T. (1985). Medicinal Chemistry: A Biochemical Approach. Oxford University Press.
- Sharma, D., Bandna, Shil, A. K., Singh, B., & Das, P. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199–1204.
-
StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. Retrieved from [Link]
- Watson, K. G. (2014). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim. Australian Journal of Chemistry, 67(1), 3.
-
Wikipedia. (2023). Robinson annulation. In Wikipedia. Retrieved from [Link]
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
- Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117–128.
-
Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
Bentham Science. (n.d.). Applications of Michael Addition Reaction in Organic Synthesis. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. studycorgi.com [studycorgi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Elucidating the Mechanism of Action of 5-(2-Chlorophenyl)cyclohexane-1,3-dione Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of 5-(2-chlorophenyl)cyclohexane-1,3-dione derivatives. We will explore the most probable molecular targets based on existing literature for the broader cyclohexane-1,3-dione class and detail a rigorous, multi-pronged experimental approach to validate these hypotheses. This document is designed to be a practical, hands-on guide, blending established protocols with the rationale necessary for robust scientific inquiry.
Introduction: The Versatile Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione core is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities.[1] These activities range from herbicidal and pesticidal effects to a variety of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1] The versatility of this chemical moiety stems from the reactive nature of its dicarbonyl groups and the active methylene bridge, which allow for a multitude of chemical modifications.[1]
For the specific subclass of this compound derivatives, preliminary data and structural analogy to other well-characterized compounds suggest several potential mechanisms of action. This guide will focus on a systematic approach to investigate three primary, plausible mechanisms:
-
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) : A common mechanism for herbicidal 2-acyl-cyclohexane-1,3-diones.[2][3]
-
Anticancer Activity via Kinase Inhibition (e.g., c-Met) : A documented mode of action for some heterocyclic derivatives of cyclohexane-1,3-dione.[4][5]
-
Inhibition of Fatty Acid Synthase (FASN) : A key enzyme in lipogenesis, which is a therapeutic target in oncology.[6]
We will present a logical workflow to dissect these possibilities, compare the required experimental approaches, and provide the necessary protocols to generate definitive data.
Logical Workflow for Mechanism of Action Confirmation
Caption: A logical workflow for elucidating the mechanism of action.
Part 1: Investigating HPPD Inhibition
The 2-acyl-cyclohexane-1,3-dione scaffold is a classic inhibitor of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis in plants.[2][3] The 1,3-dione moiety is critical for chelating the ferrous ion in the enzyme's active site.[7][8] Although the 5-phenyl substitution is less common for this activity, its potential should not be dismissed without empirical testing.
Experimental Approach: Enzyme Inhibition Assay
The most direct method to confirm HPPD inhibition is through an in vitro enzyme activity assay using a purified or recombinant HPPD enzyme, such as from Arabidopsis thaliana.
Protocol: Spectrophotometric HPPD Inhibition Assay
-
Reagents and Materials :
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD)
-
Ascorbate
-
Catalase
-
p-Hydroxyphenylpyruvate (HPP) substrate
-
Test compound (this compound derivative) dissolved in DMSO
-
Mesotrione (positive control)
-
Phosphate buffer (pH 7.0)
-
UV-Vis spectrophotometer
-
-
Procedure :
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, ascorbate, catalase, and AtHPPD enzyme.
-
Add the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control and a mesotrione positive control.
-
Incubate the mixture at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the HPP substrate.
-
Monitor the formation of homogentisate by measuring the increase in absorbance at 310 nm over time.
-
Calculate the initial reaction rates for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Interpretation and Comparison
The performance of the test compound should be compared against a known HPPD inhibitor.
| Compound | Target | IC₅₀ (µM) [Hypothetical Data] | Potency vs. Control |
| Test Derivative 1 | AtHPPD | 5.2 ± 0.4 | Moderate |
| Test Derivative 2 | AtHPPD | > 100 | Inactive |
| Mesotrione | AtHPPD | 0.204 ± 0.03 | High[9] |
A low micromolar or nanomolar IC₅₀ value suggests that HPPD inhibition is a plausible mechanism of action.
Part 2: Probing Anticancer Activity via Kinase Inhibition
Several studies have demonstrated that heterocyclic derivatives of cyclohexane-1,3-dione can act as potent anticancer agents by inhibiting protein kinases, such as c-Met.[4][5][10] The presence of the chlorophenyl group on the test compound makes this a compelling hypothesis to investigate.
Experimental Approach: Kinase Panel Screening and Cellular Assays
A tiered approach is recommended, starting with a broad kinase panel to identify potential targets, followed by cellular assays to confirm the biological effect.
Step 1: In Vitro Kinase Inhibition Profiling
This is a high-throughput method to screen the compound against a large panel of purified kinases.
Protocol: Commercial Kinase Panel Screen (e.g., DiscoverX, Promega)
-
Compound Submission : Provide the this compound derivative at a specified concentration (typically 1-10 µM) to a commercial vendor.
-
Assay Principle : The vendor will perform in vitro kinase activity assays (e.g., using ADP-Glo™ or similar technology) across a panel of tens to hundreds of kinases.
-
Data Analysis : The results are typically provided as a percentage of inhibition for each kinase at the tested concentration.
Step 2: In-depth Cellular Assays for Lead Kinase Target
If the kinase screen reveals a specific hit (e.g., c-Met), subsequent cellular assays are required to validate this finding in a biological context.
Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture : Culture a cancer cell line that overexpresses the target kinase (e.g., U87MG or HT-29 for c-Met).[4]
-
Treatment : Treat the cells with the test compound at various concentrations for a specified time. Include a vehicle control and a known inhibitor (e.g., Foretinib for c-Met).
-
Lysis and Protein Quantification : Lyse the cells and determine the total protein concentration.
-
Western Blotting :
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met).
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total form of the kinase as a loading control.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
-
Densitometry : Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Data Interpretation and Comparison
A successful kinase inhibitor should reduce the phosphorylation of its target in a dose-dependent manner.
| Treatment | Concentration | p-c-Met / Total c-Met Ratio [Hypothetical Data] |
| Vehicle Control | - | 1.00 |
| Test Derivative 1 | 1 µM | 0.65 |
| Test Derivative 1 | 10 µM | 0.21 |
| Foretinib | 1 µM | 0.15 |
A significant reduction in the phospho-protein/total protein ratio indicates successful target engagement and inhibition of the kinase signaling pathway in a cellular environment.
Caption: Proposed inhibitory action on a receptor tyrosine kinase pathway.
Part 3: Assessing Fatty Acid Synthase (FASN) Inhibition
Cancer cells often exhibit increased de novo fatty acid synthesis to support rapid proliferation, making FASN an attractive therapeutic target.[6][11] The inhibition of FASN leads to a depletion of fatty acids, which can induce apoptosis in cancer cells.[11]
Experimental Approach: FASN Activity and Lipid Accumulation Assays
Protocol: Cellular FASN Activity Assay
-
Cell Culture : Use a cancer cell line known for high FASN expression (e.g., PC3 prostate cancer cells).
-
Treatment : Treat cells with the test compound, a known FASN inhibitor (e.g., C75), and a vehicle control.
-
Radiolabeling : Add [¹⁴C]-acetate to the culture medium and incubate to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction : After incubation, wash the cells and extract total lipids using a chloroform:methanol solvent system.
-
Scintillation Counting : Measure the radioactivity of the lipid extract using a scintillation counter.
-
Data Analysis : A decrease in [¹⁴C] incorporation into the lipid fraction indicates inhibition of FASN activity.
Data Interpretation and Comparison
| Treatment | [¹⁴C] Incorporation (CPM) [Hypothetical Data] | % Inhibition |
| Vehicle Control | 15,800 ± 950 | 0% |
| Test Derivative 1 (10 µM) | 7,200 ± 540 | 54.4% |
| C75 (10 µM) | 4,100 ± 310 | 74.1% |
A significant reduction in radiolabel incorporation suggests that the compound interferes with de novo lipogenesis, likely through FASN inhibition.
Comparative Summary and Path Forward
The table below summarizes the key experiments and expected outcomes for each potential mechanism of action.
| Mechanism Hypothesis | Primary Experiment | Key Outcome Metric | Interpretation of a Positive Result |
| HPPD Inhibition | In vitro enzyme assay | IC₅₀ value | Potent, low µM or nM IC₅₀ against purified HPPD. |
| Kinase Inhibition | Kinase panel screen & Western blot | % inhibition & p-Target/Total-Target ratio | Selective inhibition of a specific kinase; dose-dependent decrease in target phosphorylation in cells. |
| FASN Inhibition | Cellular [¹⁴C]-acetate incorporation | CPM in lipid fraction | Dose-dependent decrease in de novo lipid synthesis. |
If initial results are positive for one or more of these pathways, further validation is essential. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target engagement in intact cells. Ultimately, validation in animal models of disease (e.g., xenograft models for cancer) is required to confirm the therapeutic relevance of the identified mechanism.
References
-
ResearchGate. Antifungal activity test for cyclohexane-1,3-dione derivatives (5a-5h). Available from: [Link].
-
Nief, E. M., et al. (2017). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. Available from: [Link].
-
ResearchGate. Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. Available from: [Link].
-
CABI Digital Library. cyclohexane and its functionally substituted derivatives. Available from: [Link].
-
ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Available from: [Link].
-
dos Santos, P. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available from: [Link].
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. Available from: [Link].
-
ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Available from: [Link].
-
Wang, J., et al. (2021). A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition. European Journal of Medicinal Chemistry. Available from: [Link].
-
Nishi, K., et al. (2016). Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells. Anticancer Research. Available from: [Link].
-
Quan, X. F., & Ma, X. F. (2012). Structure-activity relationship study on inhibition of fatty acid synthase by xanthones. Journal of University of Chinese Academy of Sciences. Available from: [Link].
-
ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available from: [Link].
-
Mohareb, R. M., et al. multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Available from: [Link].
-
Li, J., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link].
-
Al-Sanea, M. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available from: [Link].
-
Mohareb, R. M., et al. (2022). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Semantic Scholar. Available from: [Link].
-
Wikipedia. 1,3-Cyclohexanedione. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione|CAS 14006-75-8 [benchchem.com]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione: Reproducibility and Protocol Selection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, 5-aryl-cyclohexane-1,3-dione derivatives stand as crucial intermediates for the synthesis of a wide array of bioactive molecules, including herbicides and potential therapeutics.[1][2] The specific analogue, 5-(2-Chlorophenyl)cyclohexane-1,3-dione, with its unique electronic and steric properties conferred by the ortho-chloro substituent, presents a valuable building block for novel chemical entities. This guide provides a comparative analysis of established synthetic protocols applicable to the preparation of this target molecule. We will delve into the mechanistic underpinnings of these methods, offering a rationale for procedural choices and presenting a framework for selecting the most reproducible and efficient synthesis strategy.
Introduction to Synthetic Strategies
The synthesis of 5-aryl-cyclohexane-1,3-diones predominantly relies on the formation of the cyclohexane ring through a Michael addition reaction, a cornerstone of carbon-carbon bond formation.[3][4] This approach typically involves the conjugate addition of a nucleophile, such as an enolate derived from a malonic ester, to an α,β-unsaturated ketone. Subsequent intramolecular condensation and decarboxylation steps lead to the desired cyclic dione. Variations of this core strategy exist, offering different advantages in terms of yield, purity, and scalability. This guide will focus on two primary, reproducible methods adapted for the synthesis of this compound.
Method 1: Classical Michael Addition Followed by Cyclization-Decarboxylation
This widely employed two-step approach first involves the base-catalyzed Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by a Dieckmann or Claisen-type cyclization and subsequent hydrolysis and decarboxylation.
Experimental Protocol
Step 1: Synthesis of the Michael Adduct
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 2-chlorochalcone (or a suitable α,β-unsaturated ketone precursor) portion-wise to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.
Step 2: Cyclization, Hydrolysis, and Decarboxylation
-
Dissolve the crude Michael adduct in a solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux to induce intramolecular cyclization.
-
After completion of the cyclization, add an aqueous solution of a strong base (e.g., sodium hydroxide) and continue to reflux to hydrolyze the ester groups.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated hydrochloric acid) to induce decarboxylation.
-
The solid product, this compound, precipitates out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Rationale and Mechanistic Insights
The choice of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, forming the nucleophilic enolate required for the Michael addition. The subsequent cyclization is an intramolecular Claisen condensation, driven by the formation of a stable six-membered ring. The final hydrolysis and decarboxylation steps are standard procedures to convert the ester intermediate to the desired dione. The ortho-chloro substituent on the phenyl ring may exert a minor steric hindrance, potentially affecting the reaction rate, but is not expected to alter the fundamental course of the reaction.
Method 2: One-Pot Synthesis via Michael Addition and Consecutive Michael-Claisen Process
A more streamlined approach involves a one-pot reaction where the Michael addition is immediately followed by an intramolecular Claisen condensation and subsequent workup. This method offers advantages in terms of operational simplicity and reduced reaction time.[5]
Experimental Protocol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong, non-nucleophilic base such as sodium hydride in a dry, aprotic solvent like toluene.[1][2]
-
To this suspension, add a solution of an active methylene compound (e.g., diethyl malonate or ethyl acetoacetate) dropwise at a low temperature (e.g., 0 °C).
-
After the initial reaction subsides, add a solution of 2-chlorocinnamaldehyde or a similar α,β-unsaturated precursor in the same solvent.
-
Allow the reaction to stir at room temperature for a specified period, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the slow addition of an acidic solution.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is then subjected to hydrolysis and decarboxylation as described in Method 1, or in some variations, this occurs in the acidic workup.
-
Purification is achieved through recrystallization or column chromatography.
Rationale and Mechanistic Insights
The use of a strong base like sodium hydride ensures the complete and irreversible formation of the enolate, driving the Michael addition forward. The one-pot nature of this reaction is a key advantage, minimizing the handling of intermediates and potentially increasing the overall yield by reducing losses during workup. The choice of an aprotic solvent is critical to prevent protonation of the highly reactive enolate intermediate.
Comparative Analysis
| Parameter | Method 1: Classical Michael Addition | Method 2: One-Pot Synthesis |
| Overall Yield | Generally moderate to good, potential for loss between steps. | Often higher due to fewer workup and isolation steps. |
| Purity of Crude Product | May require purification of the intermediate adduct. | Can be cleaner, but may contain unreacted starting materials. |
| Reaction Time | Longer, due to the two-step nature of the process. | Shorter, as all reactions occur in a single pot. |
| Operational Simplicity | More complex, involving isolation of an intermediate. | Simpler, with a single reaction setup and workup. |
| Scalability | Readily scalable, with well-established procedures. | Scalability may require careful control of reaction conditions. |
| Cost-Effectiveness | May be less cost-effective due to longer reaction times and solvent usage. | More cost-effective due to reduced time and materials. |
Visualization of Synthetic Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for each method.
Caption: Workflow for Method 1: Classical Two-Step Synthesis.
Caption: Workflow for Method 2: One-Pot Synthesis.
Conclusion and Recommendations
Both presented methods offer viable and reproducible pathways for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the researcher.
-
For initial, small-scale synthesis and mechanistic studies, the classical two-step approach (Method 1) may be preferable as it allows for the isolation and characterization of the intermediate Michael adduct, providing a clearer understanding of the reaction progress.
-
For larger-scale production and process optimization, the one-pot synthesis (Method 2) is highly advantageous due to its efficiency, reduced reaction time, and potentially higher overall yield.
It is imperative to conduct all reactions under appropriate safety precautions, including the use of a fume hood and personal protective equipment, especially when working with strong bases and flammable solvents. Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) is essential for achieving optimal results. The final product should be thoroughly characterized using standard analytical techniques (e.g., NMR, IR, and melting point) to confirm its identity and purity.
References
-
StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Retrieved from [Link]
-
ACS Publications. (2023, July 5). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Metal-Catalyzed Formation of 1,3-Cyclohexadienes: A Catalyst-Dependent Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link]
-
ResearchGate. (2025, August 10). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
ResearchGate. (2011, March 18). Patent No. US 8,916,723 B2. Retrieved from [Link]
-
ResearchGate. (2024, December). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]
- Google Patents. (n.d.). US3932511A - Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.
- Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
-
MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]
-
PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]
-
YouTube. (2020, January 27). Michael Additions Revisited with 1,3 Dicarbonyls. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Retrieved from [Link]
-
Advances in Engineering Innovation. (2023, November 7). Michael addition reaction and its examples. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective three-component synthesis of 1,2-diarylindoles from cyclohexanones, α-hydroxyketones and anilines under transition-metal-free conditions. Retrieved from [Link]
-
PubMed Central. (2024, March 11). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from [Link]
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. studycorgi.com [studycorgi.com]
- 4. Michael addition reaction and its examples [ace.ewapub.com]
- 5. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(2-Chlorophenyl)cyclohexane-1,3-dione. As a chlorinated organic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Part 1: Hazard Assessment & Characterization
The parent compound, Cyclohexane-1,3-dione, is classified with several hazard statements.[1] These are critical to informing our handling and disposal strategy.
| Hazard Class | GHS Code | Description | Implication for Disposal |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Avoid ingestion. Mandates strict hygiene practices post-handling. |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] | Requires robust eye protection (goggles) during handling. |
| Chronic Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects.[1] | Strictly prohibits drain disposal. Environmental release must be prevented. |
As a chlorinated organic substance, this compound falls into a category of chemicals that are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen chloride (HCl) gas upon improper incineration.[3] Therefore, it must be treated as regulated hazardous waste.
Part 2: Personal Protective Equipment (PPE) & Immediate Safety
A proactive approach to safety is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[4]
Required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory.[4][5]
-
Hand Protection: Nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][5]
-
Body Protection: A lab coat must be worn and kept fastened.[4]
-
Footwear: Closed-toe shoes are required in the laboratory at all times.[4]
Part 3: Waste Segregation Protocol
Proper segregation is the most critical step in the chemical waste management process. Co-mingling incompatible waste streams is a primary cause of laboratory accidents and significantly increases disposal costs.[6] Chlorinated (halogenated) organic compounds must always be collected separately from non-halogenated waste.[4][7][8]
The rationale for this is twofold:
-
Treatment Method: Halogenated organic wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[3] Non-halogenated solvents may be incinerated under different conditions or recycled.
-
Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste due to the specialized treatment required.[6]
Step-by-Step Segregation Procedure:
-
Identify: Confirm that the waste contains this compound or any other compound containing a halogen (F, Cl, Br, I).[4][8]
-
Locate: Use the designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department.[7][8] These containers are often specifically colored or labeled for easy identification.
-
Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood. Avoid splashing. If transferring solids, minimize dust generation.[2]
-
Do Not Mix: Under no circumstances should halogenated waste be mixed with non-halogenated organic waste, aqueous waste, or strong oxidizers.[7][9]
Waste Segregation Decision Workflow
The following diagram illustrates the decision-making process for segregating chemical waste.
Caption: Decision tree for proper chemical waste segregation in the lab.
Part 4: Containerization & Labeling
Regulatory compliance, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), requires stringent container management and labeling.[10][11][12]
Container Requirements:
-
Compatibility: The waste container must be chemically compatible with the stored material. For most halogenated solvents, high-density polyethylene (HDPE) carboys are appropriate.[6]
-
Condition: The container must be in good condition, free from leaks or damage.
-
Closure: The container must be kept closed at all times except when actively adding waste.[6][10] This means it must be "vapor tight" and "spill proof."[7]
Labeling Protocol:
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents. Do not use abbreviations or chemical formulas. List all components, including solvent.
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., Toxic, Ignitable).
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
Part 5: Storage & Final Disposal Pathway
On-site Storage:
-
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[6][10]
-
The SAA must be under the control of the laboratory personnel.
-
Store containers in secondary containment (such as a spill tray) to capture any potential leaks.[6]
-
Segregate incompatible waste containers within the SAA.
Final Disposal:
-
Never pour this compound or any other halogenated organic compound down the drain.[4][7][13] This is illegal and environmentally damaging.
-
Do not attempt to treat or neutralize this chemical in the lab.
-
Once the waste container is full, or if waste generation is complete, contact your institution's EHS department to arrange for a pickup.
-
Trained EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] At the TSDF, the halogenated waste will be destroyed via controlled, high-temperature incineration.[3][8] This "cradle-to-grave" management system ensures that the waste is handled safely from generation to final destruction.[12]
Part 6: Emergency Procedures for Spills & Exposures
Spill Response:
-
Small Spill (in a fume hood): Absorb the material with an inert absorbent material (e.g., vermiculite or sand). Place the absorbent material into a sealed, labeled container for disposal as halogenated waste.[2][7] Clean the area with soap and water.
-
Large Spill (outside a fume hood): Evacuate the immediate area. Alert nearby personnel and your supervisor. Call your institution's emergency EHS number. Prevent others from entering the area.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14]
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). American Chemical Society.
- Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
- This compound - Safety Data Sheet. (2025). ChemicalBook.
- SAFETY DATA SHEET - Cyclohexane-1,3-dione. (2025). Sigma-Aldrich.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Hazardous Waste Segregation. (2016). Bucknell University.
- Cyclohexane-1,3-dione Safety Data Sheet. (2023). CymitQuimica.
- 1,3-Cyclohexanedione Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
- Halogenated Solvents Safety Information. (n.d.). University of Washington Environmental Health & Safety.
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Retrieved from [Link]
- 1,3-Cyclohexanedione Technical Data Sheet. (2016). Atul Ltd.
- 1,3-Cyclohexane Dione Material Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
-
Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Drain Disposal of Chemicals. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. epa.gov [epa.gov]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. atul.co.in [atul.co.in]
A Researcher's Guide to the Safe Handling of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
As a novel or specialized research chemical, 5-(2-Chlorophenyl)cyclohexane-1,3-dione requires a handling protocol grounded in a thorough understanding of its constituent chemical moieties. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research. The procedures outlined are derived from an analysis of the compound's structure: a cyclohexane-1,3-dione core and a 2-chlorophenyl substituent.
Hazard Assessment: A Structural Perspective
A definitive toxicological profile for this compound is not extensively documented in publicly available literature. Therefore, a conservative approach to hazard assessment is warranted, based on the known risks associated with its primary structural components.
The cyclohexane-1,3-dione moiety is known to cause skin and eye irritation, and may lead to respiratory irritation.[1] Ingestion of related compounds can be harmful.[2] The presence of the 2-chlorophenyl group introduces the risks associated with halogenated aromatic compounds. Such compounds can be irritants and may have other toxicological properties.[3] Furthermore, the combustion of chlorinated organic compounds can produce hazardous byproducts.
A summary of the potential hazards is presented in the table below:
| Hazard Type | Potential Effect | Source of Concern |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Cyclohexane-1,3-dione analogues |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Cyclohexane-1,3-dione analogues[1], Chlorophenyl groups[3] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Cyclohexane-1,3-dione analogues |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1] | Cyclohexane-1,3-dione analogues |
| Environmental Hazard | Discharge into the environment should be avoided.[4] | General for synthetic chemicals |
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing the specific Personal Protective Equipment (PPE), it is crucial to implement a broader safety strategy based on the hierarchy of controls. This approach prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls, prioritizing engineering and administrative measures before relying on PPE.
Personal Protective Equipment (PPE) Protocol
Given the identified hazards, the following PPE is mandatory when handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves.[5][6] | Provides a barrier against skin contact and irritation.[7] Gloves must be inspected before use and disposed of after handling the compound.[8] |
| Eye and Face Protection | Safety goggles with side shields.[5][7] | Protects eyes from splashes and airborne dust particles.[7] |
| Body Protection | Laboratory coat.[5][6] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[5][6] | Protects feet from spills. |
| Respiratory Protection | Generally not required when handled in a fume hood. A NIOSH-approved respirator may be necessary for large spills or when engineering controls are not available.[7][9] | To prevent inhalation of dust particles, especially when handling the solid compound outside of a fume hood.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of the chemical from start to finish.
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that a chemical fume hood is operational.
-
Don all required PPE as specified in the table above.
-
Prepare your work area by covering it with absorbent, disposable bench paper.
-
Locate the nearest emergency eyewash station and safety shower before starting work.[10]
-
-
Weighing and Transfer:
-
During Use:
-
Spill Cleanup:
-
Minor Spills (in a fume hood):
-
Wearing your full PPE, gently sweep up the solid material, avoiding dust generation.[1]
-
Place the spilled material and any contaminated cleaning materials into a sealed container labeled "Halogenated Organic Waste."
-
Wipe the area with a suitable solvent (e.g., acetone) and then wash with soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area and alert others.
-
If you are trained and it is safe to do so, don a respirator and proceed with cleanup as for a minor spill.
-
If there is any doubt about your safety, contact your institution's environmental health and safety department.
-
-
Disposal Plan
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Solid Waste:
-
Contaminated Materials:
-
Dispose of all contaminated items, including gloves, weigh boats, and bench paper, in the designated "Halogenated Organic Waste" container.[6]
-
-
Liquid Waste:
-
If the compound is used in a solution, the resulting liquid waste must be collected in a "Halogenated Organic Liquid Waste" container.
-
Never dispose of halogenated organic compounds down the drain.[5]
-
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately and seek medical attention.
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |
References
- CymitQuimica. (2023, July 5).
- Santa Cruz Biotechnology.
- ChemicalBook. (2025, July 19). 5-(2-CHLOROPHENYL)
- Atul Ltd.
- CDH Fine Chemical.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Sigma-Aldrich. (2025, August 9).
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Environmental Science & Technology.
- Organic Chemistry practical course (NOP).
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Physikalisch-Technische Bundesanstalt.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2025, December 18).
- New Jersey Department of Health. Hazard Summary: Thiourea, (2-Chlorophenyl).
- PubMed. Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD)
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nj.gov [nj.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. realsafety.org [realsafety.org]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
